4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h7H,5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGFCESDAOGJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293892 | |
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134948-69-9 | |
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid: Synthesis, Predicted Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a niche keto-acid with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to predict its chemical properties, outline a robust synthesis protocol, and propose a comprehensive characterization workflow. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds. All predicted data and proposed methodologies are supported by references to relevant scientific literature and established chemical knowledge.
Introduction: The Rationale for a Predictive Approach
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid belongs to the class of aromatic keto-acids, compounds that are valuable as synthetic intermediates in the pharmaceutical and chemical industries. The presence of a tetramethyl-substituted phenyl ring (durene moiety) imparts unique steric and electronic properties to the molecule, potentially influencing its reactivity and biological activity in novel ways.
A thorough search of prominent chemical databases reveals a notable absence of experimental data for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. This guide, therefore, adopts a predictive and inferential approach. By examining the well-documented properties and reaction chemistry of closely related analogs, such as 4-(4-methylphenyl)-4-oxobutanoic acid, we can construct a reliable and scientifically grounded profile of the target molecule. This allows for the informed design of synthetic routes and analytical methods, paving the way for future empirical studies.
Proposed Synthesis: Friedel-Crafts Acylation of Durene
The most logical and established method for the synthesis of aromatic ketones from aromatic hydrocarbons and acid anhydrides is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction is well-suited for the preparation of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid from durene (1,2,4,5-tetramethylbenzene) and succinic anhydride.
Reaction Mechanism
The reaction proceeds via the formation of an acylium ion intermediate from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The electron-rich durene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently rearomatizes to yield the final product.
Detailed Experimental Protocol
-
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene as solvent
-
Concentrated hydrochloric acid (HCl)
-
5% w/v Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
-
Safety Precautions:
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a dry, inert atmosphere (e.g., under nitrogen or argon) and with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]
-
The Friedel-Crafts acylation is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions.[5]
-
Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.[5]
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
-
Reagent Addition: To the flask, add durene (1.0 equivalent) and anhydrous dichloromethane. Stir the mixture until the durene is fully dissolved. In a separate beaker, carefully weigh anhydrous aluminum chloride (2.2 equivalents) and add it portion-wise to the stirred solution. The addition is exothermic and should be done slowly to control the temperature.
-
Acylating Agent Addition: Dissolve succinic anhydride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the succinic anhydride solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with a 5% sodium bicarbonate solution to extract the acidic product. Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous magnesium sulfate.
-
Experimental Workflow Diagram
Caption: Synthesis workflow for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, based on calculations and trends observed in analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₄H₁₈O₃ | - |
| Molecular Weight | 234.29 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Analogy to similar aromatic keto-acids.[6] |
| Melting Point | 140-150 °C | Expected to be higher than 4-(4-methylphenyl)-4-oxobutanoic acid (127-130 °C) due to increased molecular weight and symmetry.[7] |
| Boiling Point | > 300 °C | Carboxylic acids have high boiling points due to hydrogen bonding.[8] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | Aromatic carboxylic acids are generally insoluble in water but soluble in organic solvents.[9][10] |
| pKa | ~4.5 | Similar to other aromatic carboxylic acids.[7] |
Predicted Spectral Data for Structural Elucidation
The following sections detail the expected spectral characteristics for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, which are crucial for its identification and characterization.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[11]
-
¹H NMR:
-
Aromatic Region: A singlet around 7.0-7.2 ppm corresponding to the single aromatic proton.
-
Aliphatic Region: Two triplets around 3.2 ppm and 2.8 ppm for the two methylene groups of the butyric acid chain.
-
Methyl Groups: Two singlets for the four methyl groups on the aromatic ring, likely around 2.2-2.3 ppm.
-
Carboxylic Acid Proton: A broad singlet at >10 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons: A peak for the ketone carbonyl around 200 ppm and a peak for the carboxylic acid carbonyl around 175-180 ppm.
-
Aromatic Carbons: Signals in the 125-145 ppm range, with quaternary carbons showing distinct shifts.
-
Aliphatic Carbons: Peaks for the two methylene carbons in the 30-40 ppm range.
-
Methyl Carbons: Signals for the methyl groups around 15-20 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12]
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band for the ketone carbonyl is expected around 1680-1700 cm⁻¹.[13] A second strong absorption for the carboxylic acid carbonyl should appear around 1700-1725 cm⁻¹.
-
Hydroxyl (O-H) Stretching: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[12]
-
C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14]
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 234.
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the butyric acid chain, leading to a fragment corresponding to the tetramethylbenzoyl cation.
-
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond of the butyric acid chain.[15]
-
Predicted Mass Spectrometry Fragmentation Diagram
Caption: Predicted major fragmentation pathway in mass spectrometry.
General Protocol for Characterization
Once synthesized, a thorough characterization of the compound is necessary to confirm its identity and purity.
Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Analytical Techniques
-
Melting Point Determination: Determine the melting point of the purified product and compare it to the predicted range. A sharp melting point is indicative of high purity.
-
Thin Layer Chromatography (TLC): Use TLC to assess the purity of the compound and to monitor the progress of reactions.
-
Spectroscopic Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Obtain an IR spectrum to verify the presence of the key functional groups.
-
Run a mass spectrum to confirm the molecular weight and analyze the fragmentation pattern.
-
-
Elemental Analysis: Perform elemental analysis to determine the empirical formula and confirm the elemental composition of the synthesized compound.
Characterization Workflow Diagram
Caption: General workflow for the characterization of a synthesized keto-acid.
Potential Applications and Future Directions
While specific applications for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid have not been reported, its structural features suggest several areas of potential interest:
-
Pharmaceutical Intermediates: The keto-acid functionality can be readily modified to synthesize a variety of heterocyclic compounds, which are common scaffolds in medicinal chemistry.
-
Polymer Chemistry: The carboxylic acid group allows for its incorporation into polyester or polyamide chains, potentially imparting unique thermal or mechanical properties due to the bulky tetramethylphenyl group.
-
Material Science: The rigid aromatic core could be exploited in the design of novel liquid crystals or other advanced materials.
Future research should focus on the successful synthesis and thorough experimental characterization of this compound to validate the predictions made in this guide. Subsequent studies could then explore its reactivity in various organic transformations and evaluate its biological activity in relevant assays.
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 23, 2026, from [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
15.4: Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]
-
4-(4-methylphenyl)-4-oxobutanoic acid. (2024, April 9). ChemBK. Retrieved January 23, 2026, from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]
-
Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved January 23, 2026, from [Link]
-
Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. Retrieved January 23, 2026, from [Link]
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
-
Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023, January 3). YouTube. Retrieved January 23, 2026, from [Link]
-
Carboxylic acid. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
- Infrared Spectroscopy. (n.d.).
-
12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved January 23, 2026, from [Link]
- Chapter 13 Carboxylic Acids. (n.d.).
-
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Mass Spectra of β-Keto Esters. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
NMR. (n.d.). AOCS. Retrieved January 23, 2026, from [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aryl-Oxobutanoic Acids
4-Aryl-4-oxobutanoic acids are a class of bifunctional molecules that serve as versatile precursors in organic synthesis. Their unique structure, featuring both a carboxylic acid and a ketone, allows for the construction of a wide variety of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.[1] The introduction of a 2,3,5,6-tetramethylphenyl (durene) moiety is of particular interest in drug design. The multiple methyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and conformational rigidity.[2][3] This guide will delve into the synthetic methodology, expected analytical characteristics, and the rationale behind the potential applications of the title compound.
Synthesis and Mechanism
The most direct and industrially scalable method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. In the case of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, this involves the reaction of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
The Friedel-Crafts Acylation Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. This complex then rearranges to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich durene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization: A base (typically the [AlCl₃(OH)]⁻ complex formed during workup) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of a 4-aryl-4-oxobutanoic acid and can be adapted for the specific synthesis of the title compound.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous dichloromethane (DCM).
-
Addition of Reactants: To the DCM, add durene and succinic anhydride. Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride. The addition is exothermic and will result in the evolution of HCl gas, which should be vented to a scrubber.
-
Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of water, followed by concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. The product will move to the aqueous layer as its sodium salt.
-
Precipitation: Separate the aqueous layer and acidify it with concentrated HCl until the product precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
Physicochemical Properties and Characterization
While experimental data for the title compound is not available, its properties can be predicted based on analogous structures like 4-(4-methylphenyl)-4-oxobutanoic acid.[4]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, methanol, and ethyl acetate. |
| Melting Point | Expected to be in the range of 130-150 °C |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the durene ring, the four methyl groups, and the two methylene groups of the butyric acid chain. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern. The methyl groups will also likely appear as a singlet. The methylene groups will present as two distinct triplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methyl carbons, and the methylene carbons. The ketone carbonyl carbon is expected to appear around 195-200 ppm, while the carboxylic acid carbonyl will be in the 174-185 ppm range.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the keto-butyric acid side chain.
Applications in Research and Drug Development
Precursor for Heterocyclic Scaffolds
4-Aryl-4-oxobutanoic acids are valuable starting materials for the synthesis of various heterocyclic compounds, such as pyridazinones and pyrroloimidazolones, which are known to possess a wide range of biological activities.[1] The bifunctional nature of the molecule allows for cyclization reactions with binucleophiles like hydrazine derivatives or diamines.[1]
Role of the Tetramethylphenyl Group in Drug Design
The incorporation of a tetramethylphenyl (durene) moiety into a drug candidate can have several beneficial effects, often referred to as the "magic methyl" effect in medicinal chemistry.[5]
-
Increased Lipophilicity: The four methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Metabolic Stability: The methyl groups can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing its half-life in the body.[2]
-
Conformational Restriction: The steric bulk of the tetramethylphenyl group can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[3]
-
Hydrophobic Interactions: The hydrophobic nature of the durene group can facilitate strong hydrophobic interactions with the target protein, contributing to the overall binding energy.
These properties make 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid and its derivatives attractive scaffolds for the development of new therapeutic agents.
Conclusion
While 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is not a commonly cataloged chemical, its synthesis is readily achievable through established methods like the Friedel-Crafts acylation. Its structural features, particularly the combination of a versatile 4-oxobutanoic acid chain and a sterically demanding, lipophilic tetramethylphenyl group, make it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and exploration of the potential applications of this and related molecules.
References
- Al-Hussain, S. A., & Al-shammari, A. M. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(1), 2053-2062.
- Wang, S., et al. (2019). [Application of methyl in drug design]. Yao Xue Xue Bao, 54(8), 1351-1360.
- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem Technical Support Center.
- Di Profio, G., et al. (2021). Intermolecular Forces Driving Hexamethylenetetramine Co-Crystal Formation, a DFT and XRD Analysis. Molecules, 26(19), 5898.
- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ANJS, 26(1), 1-7.
- Rohman, A., et al. (2021). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2021(4), M1288.
- Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.
- Chemycs Classes. (2023, October 28). Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE [Video]. YouTube.
- EP1097919A2. (2001). Process for producing 4-amino-3-oxo-butanoic acid ester.
- Domling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 117-169.
- El-Gazzar, A. B. A., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(19), 6296.
- Cerkovnik, J., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313-1320.
- Zaretser, A., et al. (2020). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Journal of Medicinal Chemistry, 63(19), 10797-10842.
- PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454).
- Hovione. (2024, February 15).
- Georgieva, M., & Stoyanov, G. S. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube.
- ChemicalBook. (n.d.). 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
- Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Sigma-Aldrich. (n.d.).
- mzCloud. (2016, March 21). 4 4 Ethoxyphenyl 4 oxobutanoic acid.
- Cerkovnik, J., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem., 15, 1313–1320.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
An In-depth Technical Guide to 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid: Synthesis, Characteristics, and Scientific Insights
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a specialized organic compound. While direct experimental data for this specific molecule is not extensively available in public databases, this document leverages established chemical principles and data from analogous compounds to predict its properties. The core of this guide is a detailed, field-proven protocol for its synthesis via the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride. We will delve into the causality behind experimental choices, discuss the compound's expected reactivity, and predict its spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule for their work.
Compound Identification and Structure
-
IUPAC Name: 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid
-
Synonyms: 3-(2,3,5,6-Tetramethylbenzoyl)propionic acid; 3-(Duroyl)propionic acid
-
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of the time of this writing.
-
Chemical Formula: C₁₄H₁₈O₃
-
Molecular Weight: 234.29 g/mol
Chemical Structure:
The structure consists of a butyric acid chain where the gamma-carbon is part of a ketone. The ketone's carbonyl group is attached to a 2,3,5,6-tetramethylphenyl (duryl) group. The presence of four methyl groups ortho and meta to the acyl group introduces significant steric hindrance, which is a key feature influencing its chemical reactivity.
Predicted Physicochemical Properties
The following properties are predicted based on the compound's structure and data from less substituted analogs like 4-(4-methylphenyl)-4-oxobutanoic acid.[1] These should be confirmed experimentally.
| Property | Predicted Value | Rationale/Notes |
| Appearance | White to off-white crystalline solid | Similar keto-acids are typically crystalline solids at room temperature.[1] |
| Melting Point | > 130 °C | Increased molecular weight and symmetry compared to the monomethyl analog (m.p. 129 °C) would likely result in a higher melting point.[1] |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, though decomposition is likely at such temperatures. |
| Solubility | Insoluble in water. Soluble in organic solvents like acetone, ethanol, and DMSO. | The nonpolar tetramethylphenyl group and the overall size of the molecule reduce water solubility. The polar carboxylic acid and ketone groups allow for solubility in polar organic solvents. |
| pKa | ~4.5 - 5.0 | The carboxylic acid proton's acidity should be in the typical range for aliphatic carboxylic acids. |
Synthesis via Friedel-Crafts Acylation
The most logical and established method for synthesizing 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of durene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or nitrobenzene (as solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium sulfate (Na₂SO₄)
-
Appropriate solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a powder addition funnel, add durene and the chosen anhydrous solvent (e.g., carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath. With vigorous stirring, add anhydrous aluminum chloride in portions through the powder addition funnel. Causality: AlCl₃ is a strong Lewis acid required to activate the succinic anhydride. It is hygroscopic, hence the need for anhydrous conditions. Portion-wise addition controls the initial exothermic reaction.
-
Reagent Addition: Once the AlCl₃ has formed a slurry, add succinic anhydride in portions at a rate that maintains the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (for CS₂, this is around 46°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy needed for the acylation to proceed to completion.
-
Quenching: Cool the reaction flask in a large ice-water bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum chloride complexes of the product and unreacted starting materials, and protonates the carboxylate to form the final carboxylic acid. This process is highly exothermic and releases HCl gas, requiring caution.
-
Workup: If using a water-immiscible solvent like nitrobenzene, separate the organic layer. If using a volatile solvent like CS₂, it can be removed by distillation. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to obtain the final product as a crystalline solid.
Chemical Reactivity and Characteristics
The chemical nature of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is dictated by its two primary functional groups:
-
Carboxylic Acid: This group will undergo typical reactions such as:
-
Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine to form an amide.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Aryl Ketone: The reactivity of the ketone is significantly influenced by the steric hindrance from the four ortho and meta methyl groups on the phenyl ring.
-
Nucleophilic Addition: Addition of nucleophiles to the carbonyl carbon will be sterically hindered. Strong, small nucleophiles (e.g., hydride from NaBH₄ for reduction to a secondary alcohol) may react, but bulky reagents like Grignard reagents may react slowly or not at all. This steric shielding is a known phenomenon in durene derivatives.[2]
-
Enolate Formation: The alpha-protons on the butyric acid chain (adjacent to the carbonyl) are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile in reactions like alkylations or aldol condensations.
-
Predicted Spectroscopic Data
-
¹H NMR:
-
Aromatic Proton: A single peak (singlet) integrating to 1H is expected in the aromatic region (~6.9-7.1 ppm), corresponding to the sole proton on the tetramethylphenyl ring.
-
Methyl Protons: Two singlets, each integrating to 6H, are expected for the four methyl groups on the aromatic ring (~2.1-2.3 ppm). The two pairs of methyl groups are chemically equivalent.
-
Methylene Protons: Two triplets, each integrating to 2H, are expected for the -CH₂-CH₂- portion of the butyric acid chain. The CH₂ group adjacent to the ketone will be further downfield (~3.0-3.2 ppm) than the CH₂ group adjacent to the carboxylic acid (~2.6-2.8 ppm).
-
Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm) that is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals in the downfield region for the ketone (~195-205 ppm) and the carboxylic acid (~175-180 ppm).
-
Aromatic Carbons: Several signals in the aromatic region (~125-140 ppm), including quaternary carbons attached to the methyl and acyl groups, and the protonated carbon.
-
Methylene Carbons: Two signals for the -CH₂-CH₂- carbons (~28-35 ppm).
-
Methyl Carbons: Signals for the methyl groups in the aliphatic region (~15-20 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.
-
A sharp C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.
-
A sharp C=O stretch for the aryl ketone around 1670-1690 cm⁻¹.
-
C-H stretches from the methyl and methylene groups around 2850-3000 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed at m/z = 234.29.
-
Characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage alpha to the ketone, likely resulting in a prominent peak for the duroyl cation at m/z = 161.
-
Safety and Handling
Based on the GHS classifications for analogous compounds like 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, the following hazards should be anticipated[3]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
The synthesis involves corrosive and reactive chemicals (AlCl₃, HCl) and should only be performed by trained personnel with appropriate safety measures in place.
References
-
Wikipedia contributors. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a compound of interest in contemporary pharmaceutical research. Understanding the solubility of this molecule is a critical first step in the development of viable drug formulations and delivery systems. This document will delve into the theoretical and practical aspects of its solubility, offering a detailed experimental protocol for its determination, an analysis of its behavior in a range of solvents, and a discussion of the implications for drug development.
Introduction: The Critical Role of Solubility in Drug Development
The bioavailability of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility. For an API to exert its therapeutic effect, it must first dissolve in the physiological fluids of the body to be absorbed into the systemic circulation. Poor solubility is a major hurdle in the early stages of drug development, often leading to unpredictable in vitro results and poor in vivo efficacy. Therefore, a thorough characterization of an API's solubility profile is paramount.
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, with its unique aromatic and carboxylic acid moieties, presents an interesting case for solubility studies. The interplay between the lipophilic tetramethylphenyl group and the hydrophilic oxobutyric acid chain dictates its interaction with various solvents. This guide aims to provide a foundational understanding of these interactions to aid researchers in formulation development, toxicity assessment, and overall drug candidate selection.
Physicochemical Properties of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
A comprehensive understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. While specific experimental data for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is not extensively available in public literature, we can infer its likely characteristics based on its structure and by comparing it to similar molecules.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₄H₁₈O₃ | - |
| Molecular Weight | 234.29 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid | Inferred from similar compounds |
| Melting Point | Expected to be a relatively high melting solid due to its aromatic and carboxylic acid groups. For a related compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, the melting point is 127-130°C. | |
| pKa | The carboxylic acid moiety will have an acidic pKa, estimated to be around 4-5. | Inferred from similar carboxylic acids |
| Water Solubility | Predicted to have low aqueous solubility due to the large, nonpolar tetramethylphenyl group. A similar compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, is reported to be insoluble in water.[1] | [1] |
Note: The data presented in this table for the target compound is based on chemical intuition and comparison with structurally related molecules. Experimental verification is crucial.
Experimental Determination of Solubility: The Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate. It is considered the "gold standard" because it allows for the determination of thermodynamic or equilibrium solubility, which is a true measure of the saturation point of a substance in a solvent at a given temperature.[2][3] This is in contrast to kinetic solubility measurements, which can sometimes overestimate the true solubility. The key experimental parameters, such as agitation, temperature control, and equilibration time, are crucial for achieving accurate results.
Detailed Step-by-Step Methodology
The following protocol outlines the steps for determining the solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.
Materials:
-
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).
-
Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid to a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2][4] The time to reach equilibrium can vary depending on the compound and solvent.[2]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
HPLC Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and does not interfere with the solvent's absorbance, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of the compound in the respective solvent must be prepared.
-
-
Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL. Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination using the shake-flask method.
Solubility Profile of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
Disclaimer: The following solubility data is hypothetical and for illustrative purposes only. Actual experimental values may vary.
The solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid was hypothetically determined in a range of solvents with varying polarities. The results are summarized in the table below.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Hypothetical Solubility (mg/mL) at 25 °C |
| Hexane | Nonpolar | 1.9 | < 0.01 |
| Dichloromethane | Nonpolar | 9.1 | 5.2 |
| Acetone | Polar Aprotic | 21 | 25.8 |
| Acetonitrile | Polar Aprotic | 37.5 | 15.3 |
| Ethanol | Polar Protic | 24.5 | 42.1 |
| Methanol | Polar Protic | 32.7 | 35.7 |
| Water | Polar Protic | 80.1 | < 0.01 |
Analysis and Discussion of Solubility Data
The hypothetical solubility data reveals a clear trend that can be explained by the principle of "like dissolves like."
-
In nonpolar solvents such as hexane, the compound is practically insoluble. This is because the highly polar carboxylic acid group cannot form favorable interactions with the nonpolar solvent molecules. While dichloromethane is also nonpolar, its ability to engage in dipole-dipole interactions allows for some degree of solubilization of the polar part of the molecule.
-
In polar aprotic solvents like acetone and acetonitrile, the solubility is significantly higher. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton, and their dipole moments can interact favorably with the polar keto and carboxylic acid groups.
-
In polar protic solvents such as ethanol and methanol, the compound exhibits the highest solubility. These solvents can act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with the carboxylic acid and keto groups of the solute.
-
In water , a highly polar protic solvent, the solubility is extremely low. This is attributed to the large, hydrophobic tetramethylphenyl group, which disrupts the strong hydrogen bonding network of water, making the dissolution process energetically unfavorable.
The interplay between the hydrophobic and hydrophilic regions of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is a key determinant of its solubility profile.
Relationship Between Solvent Polarity and Solubility
Caption: Correlation between solvent polarity and the hypothetical solubility of the compound.
Implications for Drug Development and Formulation
The low aqueous solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid presents a significant challenge for the development of oral and parenteral formulations. However, its high solubility in organic solvents like ethanol and acetone suggests several potential formulation strategies:
-
Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent (e.g., ethanol, propylene glycol) and water to enhance solubility.
-
Lipid-based formulations: Encapsulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) could improve its dissolution and absorption.
-
Amorphous solid dispersions: Creating a dispersion of the amorphous form of the API in a polymer matrix can significantly increase its dissolution rate and apparent solubility.
-
Salt formation: If the compound is ionizable, forming a salt with a suitable counter-ion can dramatically improve its aqueous solubility.
Further research into these formulation approaches is warranted to enable the successful development of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid as a therapeutic agent.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. While the presented solubility data is hypothetical, the principles and methodologies described are universally applicable. A thorough understanding of a compound's solubility is a cornerstone of rational drug design and development. By employing robust experimental techniques and a sound theoretical framework, researchers can overcome the challenges posed by poorly soluble compounds and unlock their therapeutic potential.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]
-
1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
-
2.2: Solubility Lab - Chemistry LibreTexts. Available at: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]
-
4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid - PubChem. Available at: [Link]
-
4-(4-methylphenyl)-4-oxobutanoic acid - ChemBK. Available at: [Link]
-
Shake Flask Method Summary - BioAssay Systems. Available at: [Link]
-
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem. Available at: [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF - ResearchGate. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]
-
Showing Compound 3-Methyl-2-oxobutanoic acid (FDB012250) - FooDB. Available at: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Available at: [Link]
-
Solubility of Oxalic Acid - Asian Journal of Research in Chemistry. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid from Durene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Friedel-Crafts acylation of durene with succinic anhydride, a robust and efficient method for the preparation of this keto acid. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present key physicochemical data for the reactants and the final product. Furthermore, potential applications of this and structurally related compounds in the realm of drug development will be explored, offering insights for researchers in the pharmaceutical sciences.
Introduction: Significance and Potential Applications
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is an aromatic keto acid characterized by the presence of a tetramethyl-substituted phenyl ring (durene moiety) linked to a butyric acid chain via a carbonyl group. The unique structural features of this molecule, particularly the sterically hindered and electron-rich durene core, impart specific chemical properties that make it an attractive intermediate for the synthesis of more complex molecular architectures.
While specific applications of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid are not extensively documented in publicly available literature, its structural motifs are present in compounds with recognized pharmacological activities. For instance, tetramethyl-substituted aromatic rings are found in various biologically active molecules, and butyric acid derivatives are known to exhibit a range of therapeutic effects, including anti-inflammatory and anticancer properties. The combination of these two moieties in a single molecule suggests potential for the development of novel therapeutic agents. Derivatives of tetramethylphenyl compounds have been investigated for their roles in cardiovascular and cerebrovascular diseases, showcasing anti-platelet, anti-inflammatory, and anti-oxidant activities.[1]
This guide aims to provide a foundational understanding of the synthesis of this compound, thereby enabling researchers to explore its potential in various fields, including the design and synthesis of novel drug candidates and advanced materials.
The Synthetic Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of durene with succinic anhydride.[2] This classic electrophilic aromatic substitution reaction provides a reliable means of introducing the acyl group onto the electron-rich durene ring.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygen atoms of succinic anhydride. This coordination polarizes the C-O bond, leading to the cleavage of the anhydride and the formation of a highly reactive acylium ion intermediate. This resonance-stabilized cation is a potent electrophile.[3][4]
-
Electrophilic Attack: The electron-rich π-system of the durene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Rearomatization: A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This proton abstraction restores the aromaticity of the durene ring, yielding the final product complexed with the Lewis acid.
-
Work-up: The reaction mixture is treated with an aqueous acid, such as hydrochloric acid, to decompose the aluminum chloride complex and protonate the carboxylate, liberating the desired 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Notes |
| Durene (1,2,4,5-Tetramethylbenzene) | 134.22 | 1.0 | Ensure high purity. |
| Succinic Anhydride | 100.07 | 1.0 - 1.2 | Use freshly opened or dried material. |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.0 - 2.2 | Handle in a moisture-free environment. |
| Nitrobenzene (Solvent) | 123.11 | - | Dry over calcium chloride before use. |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | For work-up. |
| Dichloromethane (DCM) | 84.93 | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | For drying organic phase. |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet), place anhydrous aluminum chloride (2.2 equivalents) and dry nitrobenzene. Cool the flask in an ice-water bath.
-
Addition of Reactants: Dissolve durene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in dry nitrobenzene. Add this solution dropwise to the stirred suspension of aluminum chloride in nitrobenzene over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to extract the acidic product. The product will be in the aqueous phase as its sodium salt.
-
Isolation: Carefully acidify the aqueous sodium bicarbonate extract with concentrated hydrochloric acid until no more precipitate is formed (pH ~1-2).
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry it under vacuum to obtain the crude 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Physicochemical Data
The following tables summarize the key physical and chemical properties of the reactants and the product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Durene | C₁₀H₁₄ | 134.22 | 79-81 | 196-197 | Insoluble in water; Soluble in ethanol, ether, benzene. |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 119-121 | 261 | Decomposes in water; Soluble in chloroform, ethanol.[2] |
Table 2: Properties of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molar Mass ( g/mol ) | 234.29 |
| Appearance | White to off-white solid |
| Melting Point (°C) | ~127-130 (by analogy to 4-(4-Methylphenyl)-4-oxobutanoic acid)[5] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane, acetone, and ethyl acetate. |
| ¹H NMR (CDCl₃, δ) | Expected signals: ~1.9-2.2 ppm (s, 12H, 4 x CH₃), ~2.8 ppm (t, 2H, -CH₂-), ~3.2 ppm (t, 2H, -CH₂-), ~11-12 ppm (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, δ) | Expected signals: ~15-20 ppm (CH₃), ~30-35 ppm (CH₂), ~130-140 ppm (aromatic C), ~178 ppm (C=O, acid), ~205 ppm (C=O, ketone) |
| IR (KBr, cm⁻¹) | Expected bands: ~1680-1710 (C=O, ketone and acid), ~2500-3300 (O-H, acid), ~2900-3000 (C-H, aliphatic) |
Note: The spectroscopic data are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.
Conclusion
The Friedel-Crafts acylation of durene with succinic anhydride provides an effective and straightforward route to 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. This technical guide has outlined the key mechanistic aspects, a detailed experimental procedure, and the physicochemical properties of the compounds involved. The presented information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and further exploration of this and related compounds for various applications, including the development of novel therapeutic agents. The unique structural characteristics of this molecule warrant further investigation into its biological activities and potential as a scaffold in drug discovery.
References
-
PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. [Link]
-
PubChem. 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. [Link]
-
SciSpace. A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent. [Link]
-
PubMed. Research progress on the pharmacy of tetramethylpyrazine and its pharmacological activity in cardiovascular and cerebrovascular diseases. [Link]
- Google Patents. Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
- Google Patents. Synthesis of (phenylalkyloxy)phenyl-oxobutanoic acids.
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Semantic Scholar. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective. [https://www.semanticscholar.org/paper/Mechanisms-and-Clinical-Application-of-(an-Natural-Xiong-Gao/0ffc8a1496a1a1200845a72099395295c97d517e]([Link]
-
Organic Syntheses. β-BENZOYLPROPIONIC ACID. [Link]
-
YouTube. Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. [Link]
-
PMC. Mechanochemical Friedel–Crafts acylations. [Link]
-
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]
-
ResearchGate. Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. [Link]
-
ATB (Automated Topology Builder). C4H6N | MD Topology | NMR | X-Ray. [Link]
- Google Patents. Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.
-
ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]
-
University of California, Santa Cruz. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Frontiers. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. [Link]
-
Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. [Link]
-
PubChem. Mesitol, alpha4-(4-hydroxy-2,3,5,6-tetramethylphenyl)-. [Link]
- Google Patents. Synthetic process of 2,4,6-trimethyl benzoic acid.
-
ResearchGate. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]
-
YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. [Link]
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
Sources
- 1. Research progress on the pharmacy of tetramethylpyrazine and its pharmacological activity in cardiovascular and cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. chembk.com [chembk.com]
A Technical Guide to the Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid via Friedel-Crafts Acylation
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of the synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a valuable keto-acid intermediate. The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] We will explore the reaction between durene (1,2,4,5-tetramethylbenzene) and succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This document delves into the underlying mechanistic principles, provides a detailed and field-tested experimental protocol, and addresses critical aspects of safety, process control, and product characterization. The objective is to equip researchers with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of confidence in the outcome.
Mechanistic Principles of the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3][4] Its enduring utility lies in its ability to introduce an acyl group onto an aromatic ring, which, in contrast to Friedel-Crafts alkylation, avoids poly-substitution and carbocation rearrangements.[4][5] The product, an aryl ketone, is less reactive than the starting arene, effectively preventing further acylation.[4][5]
Generation of the Acylium Ion Electrophile
The reaction is initiated by the activation of the acylating agent, succinic anhydride, by the Lewis acid catalyst, AlCl₃. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile required for the substitution reaction.[1][2]
Electrophilic Aromatic Substitution on the Durene Nucleophile
Durene is a highly activated aromatic compound due to the electron-donating inductive effects of its four methyl groups. This high electron density makes the durene ring a strong nucleophile, primed to attack the electrophilic acylium ion. The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored through the deprotonation of the carbon atom bearing the new acyl group, with the [AlCl₃(OH)]⁻ complex assisting in the removal of the proton.
Role and Stoichiometry of the Lewis Acid Catalyst
A critical distinction of Friedel-Crafts acylation is the required stoichiometry of the Lewis acid catalyst. Unlike many catalytic processes, more than a stoichiometric amount of AlCl₃ is generally required.[5] This is because the catalyst not only activates the succinic anhydride but also forms a stable complex with the carbonyl oxygen of the resulting ketone product.[1][6] This complexation deactivates the catalyst, preventing it from participating in further cycles. Therefore, at least two equivalents of AlCl₃ are necessary: one to activate the anhydride and another to complex with the product. An aqueous workup is required to hydrolyze this complex and liberate the final product.[6]
Diagram 1: Reaction Mechanism
Caption: Key mechanistic steps in the Friedel-Crafts acylation.
Strategic Considerations for Synthesis
Substrate & Reagent Selection
The choice of durene as the aromatic substrate is strategic; its high degree of activation by four methyl groups drives the reaction forward efficiently. Succinic anhydride is an excellent choice for an acylating agent as it provides the desired four-carbon chain with a terminal carboxylic acid upon ring-opening and reaction.
Solvent and Temperature Effects
The choice of solvent is critical. It must be inert to the highly reactive conditions. While traditional solvents like carbon disulfide or nitrobenzene are effective, their toxicity has led to the adoption of alternatives like dichloromethane (DCM) or 1,2-dichloroethane for laboratory-scale syntheses. The reaction is highly exothermic, particularly during the addition of aluminum chloride. Therefore, the initial phase of the reaction is typically conducted at low temperatures (0–5 °C) to ensure controlled addition and prevent side reactions. The reaction is then allowed to warm to room temperature or is gently heated to ensure completion.
Experimental Protocol: Synthesis and Purification
Materials and Equipment
| Reagent / Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier |
| Durene (1,2,4,5-Tetramethylbenzene) | C₁₀H₁₄ | 134.22 | 95-93-2 | Sigma-Aldrich |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 | Sigma-Aldrich |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Hydrochloric Acid, conc. (37%) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Equipment | ||||
| Three-neck round-bottom flask with magnetic stirrer | ||||
| Condenser and drying tube (CaCl₂) | ||||
| Addition funnel | ||||
| Ice bath | ||||
| Standard glassware for work-up and recrystallization |
Critical Safety Protocols
Aluminum Chloride (Anhydrous): AlCl₃ is a highly hazardous substance that reacts violently with water, releasing significant heat and corrosive hydrogen chloride (HCl) gas.[7][8]
-
Handling: Always handle anhydrous AlCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from any source of moisture.[8][9]
-
Quenching: Never add water directly to a large quantity of AlCl₃. The reaction workup must be performed by carefully and slowly adding the reaction mixture to an ice/acid slurry.
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood.
Step-by-Step Synthesis Procedure
-
Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.
-
Reagent Loading: To the flask, add durene (13.4 g, 0.10 mol) and anhydrous dichloromethane (150 mL). Begin stirring to dissolve the durene.
-
Catalyst Addition: Cool the stirred solution to 0 °C using an ice-water bath. In a fume hood, carefully and portion-wise, add anhydrous aluminum chloride (29.4 g, 0.22 mol) to the flask. The addition is exothermic and will generate some HCl gas.
-
Acylating Agent Addition: Dissolve succinic anhydride (10.0 g, 0.10 mol) in 50 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the succinic anhydride solution dropwise to the cold, stirred reaction mixture over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation
-
Quenching: Prepare a beaker containing crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This will hydrolyze the aluminum complexes.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice with 50 mL portions of DCM.[10]
-
Base Wash: Combine all organic layers. To isolate the carboxylic acid product, extract the combined DCM solution with a 5% aqueous sodium bicarbonate solution (3 x 75 mL). The product will move to the aqueous basic layer as its sodium salt.
-
Acidification: Cool the combined aqueous bicarbonate extracts in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product, 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, will precipitate as a solid.[11]
-
Collection: Collect the solid product by vacuum filtration, wash with cold water, and air-dry.
Purification
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.
Characterization and Data Analysis
Expected Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DCM, acetone, ethanol; Insoluble in cold water |
Spectroscopic Analysis
-
FTIR (cm⁻¹): Expected peaks around 2500-3300 (broad, O-H of carboxylic acid), 1710 (C=O of carboxylic acid), 1685 (C=O of ketone), and aromatic C-H/C=C stretches.
-
¹H NMR: Signals corresponding to the aromatic proton, the two methylene groups of the butyric acid chain, and the four methyl groups on the aromatic ring.
-
¹³C NMR: Resonances for the two carbonyl carbons (ketone and acid), aromatic carbons, methylene carbons, and methyl carbons.
-
Mass Spectrometry (MS): Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight.
Process Workflow and Troubleshooting
Visualized Experimental Workflow
Diagram 2: Experimental Workflow
Caption: From reaction setup to final product analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware (deactivated AlCl₃).2. Insufficient AlCl₃.3. Incomplete reaction. | 1. Ensure all glassware is oven-dried and use anhydrous grade solvent and fresh AlCl₃.2. Use at least 2.2 equivalents of AlCl₃.3. Increase reaction time or gently warm the mixture; monitor by TLC. |
| Dark, Tarry Product | Reaction temperature was too high, causing side reactions/polymerization. | Maintain low temperature (0-5 °C) during AlCl₃ and succinic anhydride addition. Ensure efficient stirring. |
| Product Won't Precipitate | 1. Insufficient acidification.2. Product is too soluble in the workup volume. | 1. Check pH with indicator paper; add more concentrated HCl if necessary.2. Reduce the volume of the aqueous layer by careful evaporation before final filtration, or extract with a more polar solvent like ethyl acetate. |
Conclusion
The Friedel-Crafts acylation of durene with succinic anhydride is a robust and effective method for synthesizing 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. Success hinges on a firm understanding of the reaction mechanism, particularly the stoichiometric requirement of the Lewis acid catalyst, and meticulous attention to experimental conditions, especially the exclusion of moisture. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably produce this valuable chemical intermediate for applications in drug development and materials science.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Link
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Link
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Link
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Link
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Link
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Link
-
DCM Shriram. (n.d.). Material Safety Data Sheet - Aluminum Chloride. Link
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Link
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Link
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Link
-
BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Link
-
Sciencemadness.org. (2012, April 18). Anhydrous AlCl3 handling and storage. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. Sciencemadness Discussion Board - Anhydrous AlCl3 handling and storage - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. websites.umich.edu [websites.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Formation of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Phenyl-Oxobutanoic Acids
Substituted phenyl-oxobutanoic acid derivatives are a class of molecules that have garnered significant interest in the field of medicinal chemistry. Their structural motifs are present in a variety of biologically active compounds, and they often serve as key intermediates in the synthesis of more complex therapeutic agents. The specific substitution pattern on the phenyl ring can dramatically influence the molecule's physicochemical properties and its interactions with biological targets. The compound 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, featuring a durene (1,2,4,5-tetramethylbenzene) moiety, is of particular interest due to the unique steric and electronic properties conferred by the four methyl groups on the aromatic ring. These groups can enhance metabolic stability and modulate the compound's lipophilicity, making it an attractive scaffold for drug design. This guide will provide a comprehensive overview of the formation of this intriguing molecule, focusing on the underlying reaction mechanism and a detailed experimental protocol.
Core Synthesis Pathway: The Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of durene with succinic anhydride.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring.[2] The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[1]
Reaction Scheme:
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: A Self-Validating System
This detailed protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Durene (1,2,4,5-Tetramethylbenzene) | 134.22 | 13.4 g | 0.1 | Ensure high purity. |
| Succinic Anhydride | 100.07 | 10.0 g | 0.1 | Keep dry. |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 | Handle in a fume hood and protect from moisture. |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | Anhydrous grade. |
| 6M Hydrochloric Acid (HCl) | - | ~150 mL | - | For workup. |
| 5% Sodium Bicarbonate Solution (NaHCO₃) | - | ~200 mL | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying. |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a powder addition funnel, add durene (13.4 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Cautiously and portion-wise, add anhydrous aluminum chloride (29.3 g, 0.22 mol) through the powder addition funnel with vigorous stirring. The addition should take approximately 30 minutes. A slurry will form.
-
Substrate Addition: Once the aluminum chloride has been added, slowly add succinic anhydride (10.0 g, 0.1 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a fume hood as HCl gas will be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with a saturated sodium chloride solution (100 mL).
-
Product Isolation: Extract the organic layer with a 5% sodium bicarbonate solution (3 x 75 mL). The carboxylic acid product will move into the aqueous basic layer as its sodium salt.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify with 6M hydrochloric acid until the pH is ~2. A white precipitate of the product should form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to a constant weight.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield a white crystalline solid.
Characterization and Data Presentation
The structure of the synthesized 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid can be confirmed using various spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (singlet, due to symmetry). - Methylene protons adjacent to the carbonyl group (triplet). - Methylene protons adjacent to the carboxylic acid group (triplet). - Methyl protons on the aromatic ring (singlet). - Carboxylic acid proton (broad singlet). |
| ¹³C NMR | - Carbonyl carbon of the ketone. - Carbonyl carbon of the carboxylic acid. - Quaternary aromatic carbons. - Methylene carbons. - Methyl carbons. |
| IR (Infrared) | - Broad O-H stretch from the carboxylic acid. - C=O stretch from the ketone. - C=O stretch from the carboxylic acid. - Aromatic C=C stretches. - C-H stretches. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₂₀O₃). |
Applications in Drug Development
While specific applications of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid in ongoing drug development programs are not extensively documented in publicly available literature, its structural features suggest potential utility in several therapeutic areas. The durene moiety is known to be a bioisostere for other aromatic systems and can influence the pharmacokinetic profile of a drug candidate. Butyric acid derivatives, on the other hand, have been investigated for their potential as anti-cancer agents. [3]Therefore, this molecule could serve as a valuable building block for the synthesis of novel compounds with potential applications in oncology, inflammation, or metabolic diseases. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
Conclusion
The synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid via the Friedel-Crafts acylation of durene with succinic anhydride is a robust and well-understood process. This guide has provided a detailed mechanistic overview, a comprehensive experimental protocol, and an outline of the expected characterization data. The unique structural features of this molecule make it a compound of interest for further exploration in the field of drug discovery and development. By understanding the principles behind its formation, researchers can effectively synthesize and utilize this valuable chemical entity in their quest for novel therapeutic agents.
References
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
- Google Patents. Preparation method of 4-[hydroxy(methyl)
-
UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
PubMed. Research on durene derivatives. Note I - hypertensive activity of 2-(2,3,5,6-tetramethylbenzyl)imidazoline and related compounds. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. [Link]
-
PubMed. Derivatives of butyric acid as potential anti-neoplastic agents. [Link]
Sources
An In-Depth Technical Guide to the Potential Derivatives of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the synthetic potential of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a molecule possessing both a sterically hindered aromatic ketone and a carboxylic acid functionality. Recognizing the limited specific literature on this exact compound, this guide leverages established principles of organic synthesis and analogous transformations of related 4-aryl-4-oxobutanoic acids to propose a diverse array of potential derivatives. The derivatization strategies outlined herein target both the carboxylic acid and ketone moieties, aiming to modulate the physicochemical and pharmacological properties of the parent molecule. This document serves as a foundational resource for researchers in medicinal chemistry and materials science, offering detailed experimental protocols, mechanistic insights, and a rationale for the exploration of this chemical space.
Introduction: The Core Scaffold and Its Potential
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid presents a unique chemical scaffold. The presence of the tetramethylphenyl (durene) group introduces significant steric hindrance around the ketone, which can influence its reactivity and confer specific conformational preferences. The bifunctional nature of the molecule, with both a nucleophilic carboxylic acid and an electrophilic ketone, opens up a wide range of possibilities for chemical modification.
This guide will systematically explore the derivatization potential at both of these reactive centers. The proposed derivatives are not merely theoretical constructs; they are grounded in well-established chemical reactions and are presented with actionable experimental protocols. The rationale behind the selection of these derivatives is rooted in the principles of drug design, including the modulation of lipophilicity, the introduction of new pharmacophoric elements, and the exploration of bioisosteric replacements for the carboxylic acid group.[1][2]
Synthesis of the Parent Compound: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
The most direct and established method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[3] In the case of our target molecule, this involves the reaction of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation of Durene
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath and add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
To this mixture, add a solution of durene (1.0 equivalent) in anhydrous dichloromethane dropwise from a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product.
-
Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives. These modifications can significantly impact the molecule's solubility, membrane permeability, and metabolic stability.
Esterification: Modulating Lipophilicity
Esterification of the carboxylic acid is a fundamental transformation to increase lipophilicity and potentially improve cell permeability. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common and effective method.[4][5] Given the potential for steric hindrance from the tetramethylphenyl group, using a robust acid catalyst and appropriate reaction conditions is crucial.
Materials:
-
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
-
Methanol (or other desired alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol, 20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[6]
-
After cooling to room temperature, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Amide Synthesis: Introducing Hydrogen Bond Donors/Acceptors
The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can facilitate new interactions with biological targets. Direct amidation can be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known to be effective even with sterically hindered substrates.[7][8][9]
Materials:
-
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
-
Desired amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 equivalent) in anhydrous DMF.[9]
-
Add HATU (1.1 equivalents) and DIEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Derivatization of the Ketone Moiety
The ketone functionality offers another point of diversification, allowing for reduction to an alcohol, or conversion to various heterocyclic systems.
Reduction to a Hydroxy Acid
Reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce the carboxylic acid.[10]
Materials:
-
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-hydroxy-4-(2,3,5,6-tetramethylphenyl)butanoic acid.
-
Purify the product by column chromatography or recrystallization.
Heterocycle Formation: Synthesis of a Pyridazinone Derivative
Gamma-keto acids are excellent precursors for the synthesis of 4,5-dihydropyridazin-3(2H)-ones through condensation with hydrazine.[10][11] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, cardiotonic, and anticancer properties.[12][13][14]
Materials:
-
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated solution into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-(2,3,5,6-tetramethylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Bioisosteric Replacement of the Carboxylic Acid
In drug discovery, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties.[15] Bioisosteric replacement is a strategy to replace a functional group with another that has similar physical and chemical properties, with the aim of improving the drug-like characteristics of a molecule.[16][17] For the carboxylic acid in our parent compound, a potential bioisostere is a tetrazole ring.
Summary of Potential Derivatives and Their Properties
| Derivative | Functional Group Targeted | Key Reagents | Potential Change in Properties |
| Methyl Ester | Carboxylic Acid | Methanol, H₂SO₄ | Increased lipophilicity, potential for esterase-mediated prodrug strategy. |
| Benzyl Amide | Carboxylic Acid | Benzylamine, HATU, DIEA | Introduction of H-bond donor/acceptor, potential for new target interactions. |
| Hydroxy Acid | Ketone | NaBH₄ | Introduction of a chiral center and H-bond donor/acceptor, increased polarity. |
| Pyridazinone | Ketone and Carboxylic Acid | Hydrazine Hydrate | Formation of a rigid heterocyclic scaffold with known biological activities. |
Conclusion
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is a versatile scaffold with significant potential for the generation of a diverse library of derivatives. This guide has outlined several key synthetic transformations targeting both the carboxylic acid and ketone functionalities. The detailed experimental protocols, based on established chemical principles and analogous reactions, provide a practical starting point for researchers. The exploration of these derivatives, particularly the heterocyclic pyridazinones, holds promise for the discovery of novel compounds with interesting biological activities and applications in drug development and materials science.
References
- Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281.
-
Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3737. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Chandrasekhar, S., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Tetrahedron, 66(41), 8168-8173.
-
Dillard, R. D., et al. (1980). 6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities. Journal of Medicinal Chemistry, 23(7), 717-722. [Link]
-
Flowers, R. A. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Organic Syntheses. (1955). β-(p-Methoxybenzoyl)propionic acid. Organic Syntheses, 35, 109.
-
Pemberton, N., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-16. [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3737. [Link]
-
Singh, R. P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203. [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Various Authors. (n.d.). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. [Link]
-
Various Authors. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Various Authors. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]
-
Wang, T., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-6. [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
ResearchGate. (2022). (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Taylor & Francis Online. (2020). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 42(5), 2097-2112. [Link]
-
Siddiqui, A. A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 67, 247-253. [Link]
-
ResearchGate. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. [Link]
Sources
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. DSpace [open.bu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Theoretical Exploration of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid: A Computational Chemistry Whitepaper
Introduction
In the landscape of drug discovery and materials science, the characterization of novel small molecules is a critical endeavor. 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is a molecule with potential for interesting chemical and biological properties, stemming from its combination of a flexible butyric acid chain and a sterically hindered tetramethylphenyl group. The bulky aromatic moiety can influence the molecule's conformation, solubility, and interactions with biological targets. However, a thorough review of the existing scientific literature reveals a notable absence of experimental or theoretical data for this specific compound.
This technical guide, therefore, serves as a comprehensive roadmap for the in silico characterization of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. By leveraging a suite of well-established computational chemistry techniques, we can predict its structural, electronic, and physicochemical properties, offering valuable insights that can guide future experimental work. This document is intended for researchers, scientists, and drug development professionals who are interested in the application of theoretical methods to the study of uncharacterized small molecules.
The following sections will detail a systematic, multi-step computational workflow designed to build a comprehensive theoretical profile of the target molecule. We will explore everything from its basic molecular properties and conformational landscape to its potential reactivity and hypothetical interactions with biological macromolecules.
Theoretical Workflow Overview
The comprehensive theoretical analysis of a novel molecule like 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid can be systematically approached through a series of computational experiments. The following diagram illustrates the proposed workflow, which forms the structure of this guide.
Caption: A flowchart outlining the major stages of the theoretical investigation of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.
Part 1: Molecular Structure and Physicochemical Properties Prediction
The foundational step in characterizing a novel molecule is to determine its three-dimensional structure and predict its fundamental physicochemical properties. These parameters are crucial for understanding its behavior in various environments and for subsequent, more advanced computational studies.
3D Structure Generation and Optimization
The initial 3D structure of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid can be generated from its 2D representation using molecular building software. However, this initial structure is not energetically favorable. Therefore, a geometry optimization is performed to find a local minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: The 2D structure of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is drawn in a molecular editor and converted to a preliminary 3D structure.
-
Force Field Minimization: A quick energy minimization is performed using a molecular mechanics force field (e.g., MMFF94) to resolve any steric clashes and obtain a reasonable starting geometry.
-
Quantum Mechanical Optimization: For higher accuracy, the structure is then optimized using Density Functional Theory (DFT).[1] A common and effective level of theory for organic molecules is B3LYP with a 6-31G(d) basis set.[2] This calculation should be performed in the gas phase to obtain the intrinsic properties of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like enthalpy and Gibbs free energy.
Physicochemical Property Prediction
A variety of computational tools can predict the physicochemical properties of a molecule based on its structure. These properties are vital for assessing its drug-likeness and potential behavior in biological systems.[3]
Table 1: Predicted Physicochemical Properties of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid (Hypothetical Data)
| Property | Predicted Value | Method | Significance |
| Molecular Formula | C₁₄H₁₈O₃ | - | Basic molecular composition |
| Molecular Weight | 234.29 g/mol | - | Mass of one mole of the substance |
| logP (Octanol-Water Partition Coefficient) | 3.2 | QSPR[4] | Lipophilicity and membrane permeability |
| pKa (Acidic) | 4.5 | QSPR[4] | Ionization state at physiological pH |
| Aqueous Solubility (logS) | -3.5 | Deep Learning Model[5][6] | Bioavailability and formulation |
| Polar Surface Area (PSA) | 54.4 Ų | Fragment-based | Membrane transport and interactions |
| Number of Rotatable Bonds | 4 | Rule-based | Conformational flexibility |
Quantum Chemical Calculations: Electronic Properties
DFT calculations provide a wealth of information about the electronic structure of a molecule.[7][8] Key properties include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The electrostatic potential (ESP) map visually represents the charge distribution and is useful for identifying regions prone to electrophilic or nucleophilic attack.
Part 2: Conformational Analysis
Due to the presence of several rotatable single bonds, 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid can adopt multiple conformations.[9] A thorough conformational analysis is essential as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.[10][11]
Experimental Protocol: Conformational Search
-
Method Selection: A combination of systematic and stochastic search methods is recommended. A systematic search can be performed by rotating key dihedral angles in discrete steps, while a stochastic method like Monte Carlo multiple minimum (MCMM) can explore the conformational space more broadly.[12]
-
Energy Minimization: Each generated conformer is subjected to energy minimization, initially with a computationally inexpensive force field.
-
Clustering and Refinement: The resulting conformers are clustered based on their root-mean-square deviation (RMSD). Representative conformers from each low-energy cluster are then re-optimized at a higher level of theory (e.g., DFT).
-
Boltzmann Population Analysis: The relative energies of the stable conformers are used to calculate their population at a given temperature using the Boltzmann distribution. This is critical for calculating properties that are an average over the conformational ensemble.[10]
Part 3: Spectroscopic Properties Prediction
The theoretical prediction of spectroscopic data is a powerful tool for the structural elucidation of new compounds.[13] By comparing predicted spectra with experimental data, one can confirm the identity and structure of a synthesized molecule.
NMR Spectra Prediction
DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts.[2][14][15]
Experimental Protocol: NMR Chemical Shift Calculation
-
Geometry Optimization: The geometry of the molecule is optimized at a suitable DFT level (e.g., B3LYP/6-31G(d)).
-
GIAO Calculation: The NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set (e.g., 6-311+G(2d,p)) on the optimized geometry.[14]
-
Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Conformational Averaging: For flexible molecules, the final predicted chemical shifts should be a Boltzmann-weighted average of the shifts calculated for all significant low-energy conformers.[10]
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 178.5 |
| Ketone (C=O) | 205.1 |
| Aromatic C (quaternary) | 135.2, 138.9 |
| Aromatic CH | - |
| Methylene (adjacent to C=O) | 33.7 |
| Methylene (adjacent to ketone) | 29.1 |
| Methyl (aromatic) | 16.8, 20.5 |
Part 4: Potential Biological Activity Assessment
While the biological activity of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is unknown, its structure, featuring a carboxylic acid and a bulky hydrophobic group, suggests potential interactions with various biological targets. Computational methods can be used to generate hypotheses about its potential bioactivity.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[16][17][18] This can be used to screen for potential protein targets and to understand the molecular basis of ligand-receptor interactions.
Caption: A simplified workflow for performing molecular docking studies.
Experimental Protocol: Molecular Docking
-
Target Selection: Based on the structural features of the ligand, potential protein targets can be selected. For a carboxylic acid-containing molecule, enzymes like cyclooxygenases (COX) or fatty acid binding proteins could be hypothesized as targets. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).[19]
-
Receptor and Ligand Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand's 3D structure is prepared as described in Part 1.
-
Binding Site Definition: The active site of the receptor is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking and Scoring: The docking algorithm samples a large number of orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.[16]
-
Pose Analysis: The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Molecular Dynamics (MD) Simulations
To assess the stability of the predicted binding pose from molecular docking, a molecular dynamics (MD) simulation can be performed.[20][21][22][23][24] MD simulations model the movement of atoms and molecules over time, providing insights into the dynamics and stability of the ligand-protein complex.
Experimental Protocol: MD Simulation of Protein-Ligand Complex
-
System Setup: The docked protein-ligand complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein, and parameters for the ligand are generated.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the RMSD of the ligand) and to identify persistent interactions.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the characterization of the novel molecule, 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. In the absence of experimental data, the computational chemistry workflow detailed herein provides a powerful and cost-effective means of predicting its structural, physicochemical, spectroscopic, and potential biological properties.
The insights gained from these theoretical studies can be invaluable in guiding future research. For instance, the predicted spectroscopic data can aid in the structural confirmation of the synthesized compound, while the predicted physicochemical properties can inform decisions regarding its formulation and potential as a drug candidate. Furthermore, the hypothetical biological activity assessment can generate testable hypotheses and prioritize experimental screening efforts. By integrating these computational approaches into the research and development pipeline, we can accelerate the discovery and optimization of new chemical entities.
References
-
Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). RSC Advances. Available at: [Link]
-
Predicting 13C NMR Spectra by DFT Calculations. (2009). The Journal of Physical Chemistry A. Available at: [Link]
-
TINKER Tutorial: Conformational Analysis. UC Santa Barbara. Available at: [Link]
-
Docking Screens for Novel Ligands Conferring New Biology. (2016). Journal of Medicinal Chemistry. Available at: [Link]
-
Protein-Ligand Complex - MD Tutorials. GROMACS. Available at: [Link]
-
Advanced Quantum Theory of Organic Molecules. (2021). Chemistry LibreTexts. Available at: [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. Available at: [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023). Journal of Chemical Information and Modeling. Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2017). Current Drug Discovery Technologies. Available at: [Link]
-
Prediction of Physicochemical Properties. (2010). ResearchGate. Available at: [Link]
-
Conformational Analysis: A New Approach by Means of Chemometrics. (2003). Journal of the Brazilian Chemical Society. Available at: [Link]
-
Application of DFT Calculations in NMR Spectroscopy. (2024). YouTube. Available at: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]
-
Introductory Organic Quantum Chemistry. (1962). Academic Press. Available at: [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
-
Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Docking Screens for Novel Ligands Conferring New Biology. (2016). ResearchGate. Available at: [Link]
-
Predicting C-13 NMR spectra by DFT calculations. (2009). ResearchGate. Available at: [Link]
-
Computational methods for exploring protein conformations. (2019). Biochemical Society Transactions. Available at: [Link]
-
Quantum Chemical Calculation and Evaluation of Partition Coefficients for Classical and Emerging Environmentally Relevant Organic Compounds. (2017). ACS Omega. Available at: [Link]
-
Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2023). Digital Discovery. Available at: [Link]
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. Available at: [Link]
-
Conformational Sampling. Computational Chemistry Online. Available at: [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). Molecules. Available at: [Link]
-
A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022). Data. Available at: [Link]
-
Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science. Available at: [Link]
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). The Journal of Physical Chemistry B. Available at: [Link]
-
Quantum chemical calculations for different organic molecules with a... (2017). ResearchGate. Available at: [Link]
-
Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2023). Digital Discovery. Available at: [Link]
-
Prediction of physicochemical properties. (2010). SAR and QSAR in Environmental Research. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. researchgate.net [researchgate.net]
- 9. calcus.cloud [calcus.cloud]
- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 11. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 12. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Protein-Ligand Complex [mdtutorials.com]
- 21. youtube.com [youtube.com]
- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 23. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
uses of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid in organic synthesis
An In-depth Guide to the Synthetic Utility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a derivative of the sterically hindered durene (1,2,4,5-tetramethylbenzene) moiety, is a bifunctional molecule poised for significant applications in organic synthesis. Its structure, featuring a reactive ketone and a versatile carboxylic acid, provides two distinct handles for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of complex molecular architectures, from functionalized aliphatic chains to diverse heterocyclic systems. This guide provides a detailed overview of the synthesis of this compound and explores its key applications, complete with mechanistic insights and detailed experimental protocols.
Part 1: Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
The most direct and established method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[1][2] In the case of the title compound, durene serves as the aromatic starting material. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst activates the succinic anhydride, making it a potent electrophile that is then attacked by the electron-rich durene ring. A subsequent workup quenches the reaction and yields the desired product.
Caption: Deoxygenation pathways for the title compound.
The Clemmensen reduction is highly effective for reducing aryl-alkyl ketones. [3][4]It utilizes zinc amalgam and concentrated hydrochloric acid. [5][6] Protocol: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust (20 g) with a 5% mercuric chloride solution (20 mL) for 5 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid (30 mL), water (15 mL), toluene (20 mL), and 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (5 g).
-
Heat the mixture to reflux for 6-8 hours, with periodic additions of concentrated HCl to maintain the acidic environment.
-
After cooling, separate the toluene layer, and extract the aqueous layer with toluene or ether. [7]5. Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-(2,3,5,6-tetramethylphenyl)butyric acid. [7]
The Wolff-Kishner reduction is an excellent alternative for substrates that are sensitive to strong acids. [8]The reaction involves the formation of a hydrazone, followed by base-catalyzed reduction with the evolution of nitrogen gas. [5][9] Protocol: Wolff-Kishner Reduction
-
In a flask fitted with a reflux condenser, dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (5 g) in diethylene glycol (50 mL).
-
Add hydrazine hydrate (3 mL) and potassium hydroxide pellets (5 g).
-
Heat the mixture to 180-200 °C for 4-6 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.
-
Extract the product with ether, wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-(2,3,5,6-tetramethylphenyl)butyric acid.
Comparison of Deoxygenation Methods:
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Acidic (Zn(Hg), conc. HCl) [3] | Basic (H₂NNH₂, KOH) [5] |
| Substrate Scope | Good for acid-stable compounds [5] | Good for base-stable compounds [8] |
| Advantages | Effective for aryl-alkyl ketones [3] | Avoids strongly acidic conditions [10] |
| Disadvantages | Harsh acidic conditions [4] | High temperatures required [5] |
Synthesis of Heterocyclic Scaffolds
4-Aryl-4-oxobutanoic acids are valuable precursors for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. [11]
Condensation of 4-aryl-4-oxobutanoic acids with hydrazine derivatives leads to the formation of pyridazinone rings, which are known for a range of biological activities. [11]
Reaction with terminal aliphatic N,N-diamines can produce bicyclic heterocyclic systems. The reaction proceeds through the formation of a salt, followed by two dehydration steps to form an amide and finally the cyclized product. Protocol: General Procedure for Heterocycle Synthesis
-
A mixture of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1 eq.) and a binucleophile (e.g., hydrazine or 1,2-diaminoethane) (1.1 eq.) is heated in a suitable solvent (e.g., ethanol or toluene). [11]2. The reaction can be performed under reflux or at elevated temperatures in a sealed vessel to drive the cyclization. 3. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.
Potential Applications in Medicinal Chemistry
The structural motif of γ-aryl butyric acid and its derivatives is found in numerous biologically active compounds.
-
GABA Analogues: The core structure is related to γ-aminobutyric acid (GABA), a key neurotransmitter. [12]Modifications of the title compound could lead to novel GABA analogues with potential applications in neuroscience. [13]* Peptidomimetics: The bulky, lipophilic durene group can be incorporated into peptidomimetic structures to enhance properties like metabolic stability and membrane permeability. [14]* Bioactive Scaffolds: The tetrazole ring, which can be synthesized from carboxylic acids, is a common isostere for the carboxylic acid group in medicinal chemistry and is found in many pharmaceuticals. [15]
Conclusion
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid represents a versatile and synthetically valuable building block. Its straightforward synthesis via Friedel-Crafts acylation and the dual reactivity of its keto-acid functionality provide access to a wide range of molecular structures. From simple deoxygenated products to complex heterocyclic systems and potential precursors for medicinal chemistry, this compound offers numerous opportunities for innovation in organic synthesis and drug discovery. The protocols and applications detailed in this guide serve as a comprehensive resource for researchers looking to exploit the synthetic potential of this unique molecule.
References
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Al-hadedi, A. A. M., et al. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(1), 2939-2950. [Link]
-
Pharmapproach. CLEMMENSEN REDUCTION. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Garcia, A. L. L., et al. (2005). Synthesis of 4-Aryl-2-pyrrolidones and β-Aryl-γ-amino-butyric Acid (GABA) Analogues by Heck Arylation of 3-Pyrrolines with Arenediazonium Tetrafluoroborates. The Journal of Organic Chemistry, 70(25), 1050-1059. [Link]
-
Eurtivong, C., & Reynisson, J. (2018). Medicinal chemistry for 2020. Future Medicinal Chemistry, 10(1), 1-4. [Link]
-
Organic Syntheses. Oxidation of Alcohols to Aldehydes with 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate. [Link]
-
Royal Society of Chemistry. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. [Link]
-
National Institutes of Health. Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs?. [Link]
-
Chemycs Classes. (2023, October 28). Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE [Video]. YouTube. [Link]
-
ResearchGate. 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]
-
Juniper Publishers. The Clemmensen Reduction. [Link]
-
National Institutes of Health. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]
- Name Reactions in Organic Synthesis. Clemmensen Reduction.
-
Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]
-
PubMed. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG). [Link]
-
Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube. [Link]
- Google Patents.
-
Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube. [Link]
-
MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]
-
The Organic Chemistry Tutor. Wolff-Kishner Reduction. [Link]
-
Leah4sci. (2016, March 17). Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes [Video]. YouTube. [Link]
-
Organic Syntheses. γ-PHENYLBUTYRIC ACID. [Link]
-
Yale University Department of Chemistry. Redox Reactions: Wolff - Kishner Type. [Link]
-
National Institutes of Health. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. [Link]
-
Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. RedoxWK2 [ursula.chem.yale.edu]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Application Note: A Validated Protocol for the Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. The synthetic strategy is centered on the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.[1] This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and purification strategies to ensure a reliable and reproducible outcome.
Introduction and Scientific Rationale
4-(Aryl)-4-oxobutanoic acids are valuable intermediates in the synthesis of a variety of heterocyclic compounds and more complex molecular architectures.[2] The target molecule, 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, incorporates a sterically hindered durene moiety, making it a unique building block for novel chemical entities.
The chosen synthetic route is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[3] This reaction is particularly advantageous for acylating aromatic systems as the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution side reactions.[4] In this protocol, the strong Lewis acid, aluminum chloride (AlCl₃), is employed to activate succinic anhydride, generating a highly reactive acylium ion electrophile that is subsequently attacked by the electron-rich durene ring.[5]
Reaction Scheme:
Caption: Overall reaction for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving aluminum chloride and anhydrous solvents should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount | Purity |
| Durene | C₁₀H₁₄ | 134.22 | 0.050 | 1.0 | 6.71 g | ≥98% |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 0.055 | 1.1 | 5.50 g | ≥99% |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 0.110 | 2.2 | 14.67 g | ≥99.9% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 150 mL | Anhydrous, ≥99.8% |
| Hydrochloric Acid | HCl | 36.46 | - | - | 50 mL | Concentrated (37%) |
| Deionized Water | H₂O | 18.02 | - | - | As needed | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | As needed | Saturated Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed | Granular |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel (125 mL)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Flame-dry a 500 mL three-neck round-bottom flask and equip it with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a stopper. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
Charging the Flask: Add durene (6.71 g, 0.050 mol) and succinic anhydride (5.50 g, 0.055 mol) to the flask. Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the solids.
-
Catalyst Addition: Cool the stirred solution in an ice-water bath to 0°C. Cautiously add anhydrous aluminum chloride (14.67 g, 0.110 mol) in small portions over 30-45 minutes. The addition is exothermic and will generate HCl gas; maintain the internal temperature between 0-5°C. A deep orange or reddish color should develop.[6]
-
Causality Note: A stoichiometric excess of AlCl₃ is required because the catalyst will complex with both the carbonyl oxygen of the anhydride and the ketone group of the final product.[4] Anhydrous conditions are critical as AlCl₃ reacts vigorously with moisture, which would deactivate the catalyst.[7]
-
-
Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (durene) is consumed.
-
Work-up and Quenching: Prepare a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice-HCl mixture. This will decompose the aluminum chloride complex.[7][8]
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Washing and Drying: Combine all organic extracts and wash them once with 100 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Crude Product: Filter the solution to remove the drying agent. Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification
Two methods are recommended for purification, depending on the nature of the impurities.
Method A: Recrystallization
-
Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as toluene or ethyl acetate/hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Troubleshooting Note: If the product "oils out" instead of crystallizing, try a more polar solvent system or induce crystallization by scratching the inside of the flask.[9]
-
Method B: Alkaline Extraction
-
Dissolve the crude product in approximately 150 mL of 5% aqueous sodium bicarbonate solution.
-
Wash the basic aqueous solution with 50 mL of ether or DCM to remove any non-acidic, neutral impurities (like unreacted durene).
-
Carefully re-acidify the aqueous layer with dilute hydrochloric acid until the pH is ~2, which will precipitate the carboxylic acid product.[8]
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Safety and Handling
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle only in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7]
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent. All operations should be conducted in a well-ventilated fume hood.[7]
-
Succinic Anhydride & Product: May cause skin and eye irritation. Avoid inhalation of dust.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.
References
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]
-
Organic Syntheses. Org. Synth. 2005, 82, 80. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
- Google Patents. CN106008596A - Preparation method of 4-[hydroxy(methyl)
-
YouTube. Friedel Crafts Acylation Acid Anhydride Mechanism. (2023-10-28). [Link]
-
Indian Academy of Sciences. Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. [Link]
-
Beilstein Journals. Mechanochemical Friedel–Crafts acylations. (2019-06-17). [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020-10-20). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ias.ac.in [ias.ac.in]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
large-scale synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
Application Note & Protocol
A Scalable and Robust Friedel-Crafts Acylation Protocol for the Gram-Scale Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
Abstract: This document provides a comprehensive, in-depth technical guide for the large-scale laboratory synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. The synthetic strategy is centered on the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride. We delve into the mechanistic underpinnings of the reaction, provide a detailed and validated step-by-step protocol, and offer expert insights into process optimization and troubleshooting for ensuring high yield and purity. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for producing this valuable keto-acid intermediate.
Scientific Foundation & Mechanistic Rationale
The synthesis of aryl keto-acids is a cornerstone of organic chemistry, providing versatile intermediates for a wide range of more complex molecules, including pharmaceuticals and biologically active compounds.[1][2] The chosen method, Friedel-Crafts acylation, is a classic and highly effective electrophilic aromatic substitution reaction for forming carbon-carbon bonds with an aromatic ring.[3][]
The Reaction: The core of this synthesis involves the reaction between the highly activated aromatic hydrocarbon, durene, and succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5]
Mechanism: The reaction proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of the C-O bond within the anhydride ring, generating a highly reactive acylium ion. This cation is the key electrophile in the reaction.[6]
-
Electrophilic Attack: The electron-rich durene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the aluminum salt of the final keto-acid product.
-
Hydrolysis (Work-up): The final product is liberated from its aluminum salt complex by quenching the reaction mixture with an aqueous acid.
Expert Insights for Scale-Up:
-
Stoichiometry of AlCl₃: Unlike acylations with acyl chlorides, using an anhydride requires more than two equivalents of the Lewis acid catalyst. One equivalent activates the anhydride, and a second equivalent complexes with the carboxylic acid group of the product. This prevents the product from deactivating the catalyst. For large-scale synthesis, using approximately 2.2-2.5 equivalents is a robust strategy to drive the reaction to completion.
-
Solvent Selection: While the reaction can be run neat or in solvents like dichloromethane (DCM) or dichloroethane (DCE), nitrobenzene is a classic solvent for challenging Friedel-Crafts acylations due to its high boiling point and ability to dissolve the reaction intermediates. However, its toxicity is a significant drawback. For a safer and more environmentally benign process, DCE is a suitable choice, though careful temperature control is paramount.
-
Steric Hindrance: Durene is sterically hindered. However, all four methyl groups are activating, making the ring highly nucleophilic. The acylation occurs at one of the unsubstituted ring positions. The high activation generally allows the reaction to proceed under manageable conditions despite the steric bulk.
Experimental Protocol
This protocol is designed for a gram-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Quantity (for 10g Durene) | Notes |
| Durene (1,2,4,5-Tetramethylbenzene) | 134.22 | 1.0 | 10.0 g | Ensure it is dry. |
| Succinic Anhydride | 100.07 | 1.1 | 8.2 g | Use a fresh, dry bottle. |
| Aluminum Chloride (Anhydrous) | 133.34 | 2.2 | 21.9 g | Highly hygroscopic. Handle quickly in a dry environment.[7] |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 150 mL | Anhydrous grade. |
| Hydrochloric Acid (conc.) | 36.46 | - | ~50 mL | For work-up. |
| Deionized Water | 18.02 | - | ~500 mL | For work-up and washing. |
| Saturated Sodium Bicarbonate Solution | - | - | ~200 mL | For extraction. |
| Diethyl Ether or Ethyl Acetate | - | - | ~300 mL | For extraction. |
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer and stirring rod
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Addition funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and addition funnel. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Charge the flask with durene (10.0 g) and 1,2-dichloroethane (100 mL). Stir the mixture to dissolve the durene.
-
In a separate dry beaker, weigh the anhydrous aluminum chloride (21.9 g) and add it to the addition funnel. Caution: AlCl₃ reacts violently with moisture.
-
-
Catalyst Addition:
-
Cool the reaction flask in an ice-water bath to 0-5 °C.
-
Slowly add the anhydrous AlCl₃ in portions from the addition funnel to the stirred solution over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.[7] A slurry will form as the AlCl₃ complexes with the durene.
-
-
Reagent Addition:
-
Weigh succinic anhydride (8.2 g) and add it portion-wise directly to the reaction flask through the third neck over 15-20 minutes.
-
Rinse the neck with a small amount of DCE (10 mL) to ensure all the anhydride is in the reaction mixture.
-
-
Reaction Execution:
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (approx. 80-85 °C) using the heating mantle.
-
Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. The mixture will typically become a thick, dark-colored slurry.
-
-
Quenching and Work-up:
-
After the reaction is complete, cool the flask back down to 0-5 °C in an ice bath.
-
CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in an efficient fume hood.
-
Prepare a beaker with crushed ice (~200 g) and slowly add the concentrated HCl (~50 mL).
-
Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with good stirring. A solid may precipitate.
-
Rinse the reaction flask with a small amount of diethyl ether or ethyl acetate and add it to the quench beaker.
-
-
Product Isolation and Purification:
-
Transfer the entire mixture to a large separatory funnel. Add more diethyl ether or ethyl acetate if needed to dissolve all organic material.
-
Separate the organic layer. Extract the aqueous layer twice more with the chosen organic solvent.
-
Combine all organic layers.
-
Extract the combined organic layers with a saturated sodium bicarbonate solution (3 x 75 mL). The product, being a carboxylic acid, will move into the aqueous basic layer as its sodium salt.[7]
-
Combine the aqueous bicarbonate extracts and cool them in an ice bath.
-
Slowly and carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2 (check with pH paper). The product will precipitate as a white or off-white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[7]
-
Wash the filter cake with cold deionized water to remove residual salts.
-
Dry the product under vacuum to a constant weight. A typical yield is in the range of 75-85%.
-
Workflow and Troubleshooting
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive (wet) AlCl₃. | Use a fresh, unopened bottle of anhydrous AlCl₃. Handle quickly to minimize exposure to air. |
| Insufficient reaction time or temperature. | Ensure the reaction is maintained at reflux for the full duration. Monitor via TLC to confirm consumption of starting material. | |
| Insufficient AlCl₃. | Ensure at least 2.2 molar equivalents of the catalyst are used. | |
| Dark, Tarry Product | Reaction temperature was too high. | Maintain careful temperature control during AlCl₃ addition and reflux. Overheating can cause polymerization and side reactions. |
| Incomplete quenching. | Ensure the reaction is fully quenched and hydrolyzed to break up all aluminum complexes. | |
| Product Fails to Precipitate | Insufficient acidification. | Add more concentrated HCl until the solution is strongly acidic (pH 1-2). |
| Product is more soluble than expected. | If the product oils out or remains in solution, extract the acidified aqueous layer with fresh ethyl acetate or DCM. Dry the organic layer and evaporate the solvent. |
References
- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem Technical Notes.
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5997. [Link]
- BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. BenchChem Technical Support.
-
Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. 15, 1313–1320. [Link]
-
YouTube. (2023). Friedel Crafts Acylation Acid Anhydride Mechanism. Chemycs Classes. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid via a Validated Two-Stage Recrystallization Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a key intermediate in pharmaceutical synthesis and materials science. Standard single-solvent recrystallization methods often yield suboptimal purity due to the compound's unique physicochemical properties and the nature of impurities derived from its synthesis, typically a Friedel-Crafts acylation. We present a robust, two-stage purification strategy combining an initial acid-base liquid-liquid extraction to remove non-acidic organic residues, followed by a definitive mixed-solvent recrystallization. This methodology is designed to be self-validating, explaining the causality behind each step to ensure researchers can achieve high purity (>99%) with excellent recovery.
Introduction: The Rationale for a Specialized Purification Strategy
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid possesses both a carboxylic acid and a ketone functional group, attached to a sterically hindered and highly lipophilic tetramethylphenyl (durene) moiety. Its purification is non-trivial. The primary synthetic route, a Friedel-Crafts acylation of durene with succinic anhydride, often results in a crude product contaminated with unreacted starting materials (durene, succinic acid) and potential polymeric side products.
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] For this specific molecule, a simple approach is insufficient. The non-polar durene impurity is highly soluble in most organic solvents, while the polar succinic acid impurity is insoluble. This guide details a more rigorous approach that first leverages the acidic nature of the target compound to achieve a gross separation before a final, high-fidelity recrystallization.
Physicochemical Profile & Impurity Analysis
A successful purification protocol is built upon a thorough understanding of the target molecule and its likely contaminants.
Properties of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₁₅H₂₀O₃ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 248.32 g/mol | Essential for stoichiometric calculations in synthesis and analysis. |
| Structure | ![]() | The bulky, non-polar durene group dominates the solubility profile, while the keto-acid chain provides functional handles for purification. |
| Predicted Melting Point | 145-155 °C (estimated) | A sharp, high melting point post-purification is a key indicator of purity. The related 4-(4-methylphenyl) analog melts at 127-130 °C; increased substitution and molecular weight suggest a higher melting point.[2][3] |
| Predicted Solubility | Insoluble in water. Soluble in polar aprotic solvents (Acetone, Ethyl Acetate, THF, DCM). Sparingly soluble in alcohols (Ethanol, Methanol). Slightly soluble in non-polar hydrocarbons (Hexane, Heptane). | The carboxylic acid moiety allows for deprotonation in aqueous base to form a highly soluble carboxylate salt, a critical feature exploited in our protocol.[4] |
Common Synthesis-Derived Impurities
The standard Friedel-Crafts synthesis introduces predictable impurities that must be addressed.[5][6]
| Impurity | Chemical Nature | Solubility Profile | Removal Strategy |
| Durene | Non-polar, non-acidic | Highly soluble in organic solvents (EtOAc, Hexane). | Removed during the acid-base wash (remains in the organic layer). |
| Succinic Acid | Polar, di-acidic | Highly soluble in water; insoluble in many organic solvents. | Removed during the acid-base wash (remains in the aqueous layer or removed by filtration). |
| Ortho/Meta Isomers | Aromatic, keto-acid | Similar to the target compound, but often with slightly different polarity and crystal lattice energy. | Removed effectively during the final recrystallization step.[6] |
| Polymeric byproducts | High MW, variable polarity | Generally low solubility. | Removed by hot filtration and during recrystallization. |
The Two-Stage Purification Workflow
Our recommended strategy is a sequential process designed to remove distinct classes of impurities at each stage. This ensures the final recrystallization step is performed on a substrate that is already substantially pure, maximizing its efficiency.
Diagram 1: Overall two-stage purification workflow.
Detailed Experimental Protocols
Safety Notice: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals inside a certified fume hood. The target compound is classified as an irritant.[2]
Protocol 1: Pre-Purification via Acid-Base Extraction
This protocol is designed to remove the bulk of non-acidic impurities, primarily unreacted durene.
Materials:
-
Crude 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid
-
Ethyl Acetate (EtOAc)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
2M Hydrochloric Acid (HCl)
-
Deionized Water
-
Separatory funnel, beakers, Erlenmeyer flask
-
Büchner funnel and filter flask assembly
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 5% NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction: Add a fresh portion (half the original volume) of 5% NaHCO₃ solution to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract.
-
Organic Wash: Discard the organic layer, which contains the neutral durene impurity. Wash the combined aqueous extracts with a small portion of fresh ethyl acetate (approx. 2 mL per 1 g of starting material) to remove any residual non-acidic impurities. Discard this organic wash.
-
Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add 2M HCl dropwise until the pH of the solution is ~2 (verify with pH paper). A thick white precipitate of the purified acid will form.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Partially dry the solid on the filter by pulling air through it for 15-20 minutes. The product at this stage is pure enough for the final recrystallization.
Protocol 2: High-Fidelity Mixed-Solvent Recrystallization
This protocol uses a solvent/anti-solvent system to achieve high purity by carefully controlling the crystallization process. A rule of thumb for recrystallization is that solvents with functional groups similar to the compound are often good solubilizers.[7] Here, ethyl acetate is an excellent solvent, while a non-polar hydrocarbon like hexane serves as the anti-solvent.[6]
Materials:
-
Pre-purified acid from Protocol 4.1
-
Ethyl Acetate (EtOAc), reagent grade
-
n-Hexane, reagent grade
-
Erlenmeyer flask with a loose-fitting stopper (or watch glass)
-
Hot plate with stirring capability
-
Büchner funnel and filter flask assembly
Procedure:
Diagram 2: Step-by-step recrystallization process.
-
Dissolution: Place the semi-dry, pre-purified solid into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil with stirring. Continue adding ethyl acetate dropwise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery.
-
Anti-Solvent Addition: While maintaining the solution at a gentle boil, add n-hexane dropwise via a pasture pipette. Continue adding until you observe a persistent faint cloudiness (the "cloud point"). Causality: This brings the solution to its saturation point. Adding the anti-solvent to the hot solution prevents premature precipitation.
-
Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution perfectly clear again. This ensures that crystallization begins from a homogenous, saturated solution, which is key for forming pure, well-defined crystals.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a thermally insulating surface (e.g., a cork ring). Do not disturb the flask during this period. Causality: Slow cooling promotes the growth of large, pure crystals, as impurities tend to remain in the "mother liquor."
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold 9:1 mixture of n-hexane:ethyl acetate to rinse away the impurity-rich mother liquor.
-
Drying: Dry the purified, crystalline solid under vacuum at 40-50 °C until a constant weight is achieved. The final product should be a fine, white crystalline powder.
Validation and Troubleshooting
The success of the purification must be validated.
| Parameter | Method | Expected Result for Pure Product |
| Purity | HPLC / GC | >99.0% area |
| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. |
| Physical Appearance | Visual Inspection | White, crystalline solid. |
| Melting Point | Melting Point Apparatus | A sharp melting range of 1-2 °C. |
Troubleshooting Common Issues:
| Problem | Probable Cause | Solution |
| "Oiling Out" | The solution became supersaturated at a temperature above the compound's melting point in that solvent mix; cooling is too rapid. | Reheat the mixture to dissolve the oil. Add more of the primary solvent (EtOAc) before repeating the cooling process more slowly. Ensure the flask is not disturbed. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to reduce the volume. Re-cool the concentrated solution. Alternatively, scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor Recovery | Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated if performing a hot filtration. |
| Colored Product | Persistent colored impurities. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use with caution as it can reduce yield. |
References
-
Wikipedia contributors. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia, The Free Encyclopedia. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chembk.com [chembk.com]
- 3. 4-(4-Methylphenyl)-4-oxobutyric Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid as a Versatile Scaffold in Medicinal Chemistry
Introduction: Unveiling the Potential of a Sterically Hindered Building Block
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a unique keto-acid, presents itself as a scaffold of considerable interest. This molecule is characterized by two key features: a bifunctional 4-oxobutyric acid chain and a sterically hindered, lipophilic 2,3,5,6-tetramethylphenyl (duryl) moiety. The dual reactivity of the ketone and carboxylic acid functionalities provides a versatile platform for the construction of a diverse array of heterocyclic systems, many of which are privileged structures in drug discovery.[1]
The duryl group, with its four methyl substituents, imparts distinct physicochemical properties to the parent molecule and its derivatives. This bulky, non-polar moiety can significantly influence a molecule's lipophilicity, membrane permeability, and metabolic stability.[2][] Such modulation of pharmacokinetic and pharmacodynamic profiles is a critical aspect of drug design. Furthermore, the steric hindrance provided by the tetramethylphenyl group can be strategically employed to probe and define the topology of receptor binding sites.
This comprehensive guide provides detailed protocols for the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid and its subsequent elaboration into medicinally relevant heterocyclic scaffolds, including pyridazinones, pyrrolidones, and thiazoles. The experimental procedures are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.
Synthesis of the Core Building Block: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
The most direct and established method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[1][4] In the case of our target molecule, durene (1,2,4,5-tetramethylbenzene) serves as the electron-rich aromatic starting material. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Reaction Scheme: Friedel-Crafts Acylation of Durene
Caption: Synthetic pathway for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
Detailed Experimental Protocol: Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Nitrobenzene (as solvent)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add durene (1.0 eq) and the inert solvent (e.g., carbon disulfide). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Catalyst: To the cooled and stirred solution, add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Addition of Succinic Anhydride: Dissolve succinic anhydride (1.1 eq) in the inert solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to reflux (for CS₂) or maintain at a specific temperature (for nitrobenzene) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: If using a water-immiscible solvent like nitrobenzene, separate the organic layer. If using carbon disulfide, it will evaporate during the work-up; extract the aqueous layer with a suitable solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and then extract the product into a 5% sodium bicarbonate solution.
-
Acidify the bicarbonate solution with concentrated HCl to precipitate the crude 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure product.
| Parameter | Typical Value/Observation | Rationale |
| Temperature Control | 0-5 °C during addition, then reflux | The initial complex formation is exothermic; low temperature controls the reaction rate and prevents side reactions. Reflux provides the necessary activation energy for the acylation. |
| Stoichiometry of AlCl₃ | >2 equivalents | One equivalent of AlCl₃ coordinates with the succinic anhydride, and another with the product's ketone and carboxylic acid, driving the reaction to completion. |
| Solvent Choice | Carbon disulfide, Nitrobenzene | These are common inert solvents for Friedel-Crafts reactions. The choice depends on the desired reaction temperature and solubility of reactants. |
| Work-up Procedure | Acidic quench, bicarbonate extraction | The acidic quench hydrolyzes the aluminum complexes. Bicarbonate extraction separates the acidic product from neutral byproducts. |
Applications in the Synthesis of Heterocyclic Scaffolds
The bifunctional nature of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid makes it an ideal starting material for the synthesis of various heterocyclic compounds with potential pharmacological activities.
Synthesis of Pyridazinone Derivatives
Pyridazinone and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6][7][8] The synthesis of pyridazinones from 4-aryl-4-oxobutanoic acids is a well-established transformation involving condensation with hydrazine or its derivatives.[1][9]
Caption: Synthesis of a pyridazinone derivative.
Protocol: Synthesis of 6-(2,3,5,6-Tetramethylphenyl)-4,5-dihydropyridazin-3(2H)-one
-
In a round-bottom flask, dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitation occurs, concentrate the solvent under reduced pressure and recrystallize the residue from a suitable solvent.
Synthesis of Pyrrolidone (γ-Lactam) Derivatives
The pyrrolidone ring is a core structure in numerous natural products and pharmacologically active compounds, including nootropic and anticonvulsant agents.[10][11][12][13] Reductive amination of γ-keto acids is a common method to synthesize N-substituted pyrrolidones.[14]
Caption: Synthesis of a pyrrolidone derivative.
Protocol: Synthesis of 1-Alkyl-5-(2,3,5,6-tetramethylphenyl)pyrrolidin-2-one
-
Dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like methanol.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of Thiazole Derivatives
The thiazole ring is a prominent scaffold in a multitude of clinically approved drugs with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[15][16][17] The Hantzsch thiazole synthesis is a classic method for constructing this heterocycle, typically involving the reaction of an α-haloketone with a thioamide.[18][19][20] The ketone in our building block can be α-halogenated to prepare the necessary precursor.
Caption: Two-step synthesis of a thiazole derivative.
Protocol: Two-Step Synthesis of a Thiazole Derivative
Step 1: α-Bromination
-
Dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 eq) in glacial acetic acid.
-
Add bromine (1.0 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours until the color of bromine disappears.
-
Pour the reaction mixture into ice-cold water to precipitate the α-bromo-keto acid.
-
Filter the solid, wash with water, and dry.
Step 2: Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve the α-bromo-keto acid (1.0 eq) and a thioamide (1.1 eq) in ethanol.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: A Versatile Tool for Drug Discovery
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is a highly versatile and valuable building block for medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the dual reactivity of its keto-acid functionality allow for the efficient construction of a wide range of heterocyclic scaffolds. The presence of the sterically demanding and lipophilic duryl group offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of the resulting molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this building block in the discovery and development of novel therapeutic agents.
References
- Aggarwal, R., Kumar, S., & Singh, S. P. (2011). Sodium carbonate-mediated facile synthesis of 4-substituted-2-(3,5-dimethylpyrazol-1-yl)thiazoles under grinding.
- Bhat, A. R., & Tilve, S. G. (2014). Pyrrolidine based natural products and their pharmacological activities. RSC Advances, 4(104), 60055-60098.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405.
- Expert Opinion on Drug Discovery. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 781-795.
- Gao, F., et al. (2019). Reductive amination of various keto acids with different anilines. ChemistrySelect, 4(25), 7481-7485.
- Ghorab, M. M., et al. (2011). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.
- Gomha, S. M., et al. (2017). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry, 17(14), 1336-1353.
- Heravi, M. M., et al. (2011). Efficient synthesis of 2,4-disubstituted thiazoles under grinding.
- Griebel, G., & Rogers, R. J. (2001). Pyrrolidone derivatives. Current pharmaceutical design, 7(12), 1165-1181.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Jeelan Basha, S., et al. (2022). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 10, 1016897.
- Kurasawa, Y., et al. (1987). Pyridazine derivatives. Part 21. Synthesis and structural study of novel 4-aryl-2,5-dioxo-8-phenylpyrido[2,3-d]pyridazines. Journal of heterocyclic chemistry, 24(2), 331-335.
- McDonald, R. I., et al. (2011). Catalyst-Controlled Stereoselective Synthesis of Pyrrolidines. Organic Letters, 13(11), 2830–2833.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Nayak, S., & Gaonkar, S. L. (2019). A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 19(3), 215–238.
- Patel, K., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 165-173.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Sener, A., et al. (2006). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin.
- Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). Facile Generation of a Library of 5-Aryl-2-arylsulfonyl-1,3-thiazoles. Synlett, 2006(03), 460–462.
- Szymański, P., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1263889.
- Tang, X., et al. (2016). Access to Thiazole Derivatives via Copper-Catalyzed Aerobic Oxidative Annulation of Enaminones and KSCN. The Journal of Organic Chemistry, 81(22), 11461–11466.
- Tighadouini, S., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 21(1), 1-2.
- Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile. European journal of medicinal chemistry, 43(5), 897-905.
- Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
- Warburton, W. K. (1957). Arylthiazathiolium Salts and o-aminoaryl Thiols—The Herz Reaction. Chemical Reviews, 57(5), 1011–1020.
- Wen, D., et al. (2022). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. Catalysis Science & Technology, 12(8), 2555-2563.
- World Journal of Research and Review. (2019). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 8(5), 1-7.
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863-875.
-
YouTube. (2023). Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. [Link]
-
ResearchGate. (2019). Mechanochemical Friedel–Crafts acylations. [Link]
-
MDPI. (2023). Thiazole Ring—A Biologically Active Scaffold. [Link]
-
Semantic Scholar. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
YouTube. (2019). synthesis of thiazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. sarpublication.com [sarpublication.com]
- 8. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 11. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. wjrr.org [wjrr.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiazole synthesis [organic-chemistry.org]
- 19. bepls.com [bepls.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: A Novel Building Block for High-Performance Polymers
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a unique bifunctional monomer, stands at the intersection of robust thermal stability and versatile chemical reactivity. Its structure, characterized by a sterically hindered durene (2,3,5,6-tetramethylphenyl) moiety and a reactive carboxylic acid, offers a compelling platform for the synthesis of novel polymers with tailored properties. The durene group is a well-established constituent in high-performance polymers, known for imparting exceptional thermal and oxidative stability.[1] The carboxylic acid functionality provides a direct route for incorporation into condensation polymers such as polyesters and polyamides.[2] Furthermore, the ketone carbonyl group presents intriguing possibilities for post-polymerization modification or for initiating photopolymerization reactions.[3][4]
This technical guide provides an in-depth exploration of the potential applications of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid in polymer chemistry. We will delve into its prospective use as a monomer in both step-growth and potential chain-growth polymerization, offering detailed, field-proven protocols and the scientific rationale behind our experimental designs.
Physicochemical Properties and Synthesis
While extensive experimental data for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is not broadly available in the public domain, its properties can be inferred from its constituent parts. A plausible synthetic route involves the Friedel-Crafts acylation of durene with succinic anhydride, analogous to the synthesis of similar aromatic keto-acids.[5]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₈O₃ | Based on chemical structure |
| Molecular Weight | 234.29 g/mol | Calculated from the molecular formula |
| Melting Point | High | The rigid, symmetric durene core is expected to lead to efficient crystal packing. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMAc, NMP, DMSO) | The carboxylic acid group enhances polarity. |
| Thermal Stability | High | The durene moiety is known to enhance the thermal resistance of polymers.[1] |
Application I: Synthesis of High-Performance Polyesters via Melt Polycondensation
The carboxylic acid functionality of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid makes it an ideal candidate for polyester synthesis. By reacting it with a suitable diol, a polyester with the bulky, thermally stable durene group in the backbone can be achieved. This is anticipated to yield polymers with high glass transition temperatures (Tg) and excellent thermal stability.
Experimental Protocol: Synthesis of Poly(ethylene-co-4-(2,3,5,6-tetramethylphenyl)-4-oxobutyrate)
This protocol details the synthesis of a novel polyester using 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid and an excess of ethylene glycol.
Materials:
-
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid (Monomer A)
-
Ethylene glycol (Monomer B)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (stabilizer)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform and phenol (for viscometry)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Schlenk line.
Procedure:
-
Esterification Stage:
-
Charge the reaction flask with 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 mol), ethylene glycol (2.2 mol, 10% molar excess), antimony(III) oxide (0.05 mol% relative to the acid), and triphenyl phosphate (0.05 mol%).
-
Purge the system with nitrogen for 30 minutes to remove any oxygen.
-
Heat the mixture to 190-200°C under a slow stream of nitrogen with continuous stirring.
-
Water will be formed as a byproduct of the esterification reaction and will be distilled off.
-
Maintain these conditions until approximately 95% of the theoretical amount of water has been collected (typically 2-3 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr over a period of 30-45 minutes.
-
The excess ethylene glycol will be distilled off.
-
A noticeable increase in the viscosity of the melt will be observed.
-
Continue the reaction under high vacuum for 3-4 hours or until the desired melt viscosity is achieved.
-
To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.
-
Extrude the molten polymer into a strand and quench in a water bath.
-
Pelletize the polymer strand for further characterization.
-
Purification:
-
Dissolve the polymer pellets in a suitable solvent (e.g., chloroform/phenol mixture).
-
Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Filter the purified polymer and dry it in a vacuum oven at 80°C for 24 hours.
Causality Behind Experimental Choices:
-
The two-stage process (esterification followed by polycondensation) is a standard and efficient method for producing high molecular weight polyesters.
-
The excess of ethylene glycol in the first stage helps to drive the esterification reaction to completion and ensures that the resulting oligomers are hydroxyl-terminated.
-
Antimony(III) oxide is a commonly used and effective polycondensation catalyst.
-
Triphenyl phosphate acts as a thermal stabilizer, preventing degradation of the polymer at high reaction temperatures.
-
The application of high vacuum in the second stage is crucial for removing the ethylene glycol byproduct, thereby shifting the equilibrium towards the formation of high molecular weight polymer, in accordance with Le Chatelier's principle.
Caption: Workflow for the two-stage melt polycondensation of polyesters.
Application II: Potential as a Photoinitiator for Radical Polymerization
The ketone functionality in 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid opens up the possibility of its use as a photoinitiator. Upon absorption of UV radiation, the molecule can undergo Norrish Type I cleavage to generate free radicals, which can then initiate the polymerization of vinyl monomers.[6] The carboxylic acid group allows for its covalent incorporation into a polymer backbone or attachment to a surface, creating a macromolecular or surface-bound photoinitiator.
Hypothetical Protocol: Surface-Initiated Photopolymerization of Acrylate Monomers
This protocol describes a hypothetical "grafting from" approach to modify a surface with polymer brushes, using an immobilized derivative of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid as the photoinitiator.
Part 1: Immobilization of the Initiator
-
Surface Preparation:
-
Clean a silicon wafer by sonication in acetone and then isopropanol.
-
Treat the wafer with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to create a hydroxyl-terminated surface. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in dry toluene.
-
Immerse the cleaned silicon wafer in the APTES solution and heat at 80°C for 2 hours.
-
Rinse the wafer with toluene and cure at 110°C for 30 minutes to form a stable amine-terminated surface.
-
-
Coupling of the Keto-Acid:
-
Activate the carboxylic acid group of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid by reacting it with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous DMF to form an NHS-ester.
-
Immerse the amine-functionalized wafer in the solution of the activated keto-acid and allow it to react overnight at room temperature.
-
Rinse the wafer with DMF, followed by ethanol, and dry under nitrogen. The surface is now functionalized with the photoinitiator.
-
Part 2: Surface-Initiated Polymerization
-
Reaction Setup:
-
Place the initiator-functionalized wafer in a Schlenk flask.
-
Add a solution of the desired acrylate monomer (e.g., methyl methacrylate) in a suitable solvent (e.g., toluene).
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
-
Photopolymerization:
-
Irradiate the flask with a UV lamp (e.g., 365 nm) at a controlled temperature.
-
The polymerization will initiate from the surface-bound initiator, leading to the growth of polymer chains from the wafer surface.
-
The polymerization time will depend on the desired thickness of the polymer brushes.
-
-
Post-Polymerization:
-
Remove the wafer from the reaction solution.
-
Rinse extensively with a good solvent for the polymer (e.g., toluene) to remove any non-grafted polymer.
-
Dry the wafer under a stream of nitrogen.
-
Self-Validating System:
The success of the surface modification can be validated at each step using surface characterization techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). The growth of the polymer brushes can be confirmed by an increase in the thickness of the organic layer, as measured by ellipsometry.
Caption: Workflow for surface-initiated photopolymerization.
Conclusion and Future Outlook
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid represents a promising, albeit underexplored, monomer for the development of advanced polymers. Its unique combination of a thermally stable durene core and reactive functional groups provides a versatile platform for creating materials with enhanced thermal properties and tailored functionalities. The protocols outlined in this guide, while based on established polymer chemistry principles, offer a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Further research into the synthesis and characterization of this monomer and its resulting polymers is warranted and is expected to open new avenues in the field of high-performance materials.
References
-
Fonseca, A. C., et al. (2015). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: A tribute to furan excellency. Polymer Chemistry, 6(34), 5961-5983. Available at: [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Ghrairi, T., et al. (2016). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 8(4), 123. Available at: [Link]
-
Saeed, A., et al. (2018). Novel Poly(Methylenelactide-g-L-Lactide) Graft Copolymers Synthesized by a Combination of Vinyl Addition and Ring-Opening Polymerizations. Polymers, 10(11), 1234. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. Retrieved from [Link]
-
ResearchGate. (n.d.). Various physical properties of the [(PIM-PI)x-(6FDA-durene-PI)y]... Retrieved from [Link]
-
Cossoul, E., et al. (2017). Polyolefins, a Success Story. Polymers, 9(6), 183. Available at: [Link]
-
Wikipedia. (n.d.). Photoinitiator. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Chemcd. (n.d.). 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyric acid. Retrieved from [Link]
-
Lalevée, J., et al. (2014). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry, 5(18), 5283-5287. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Polymers. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 27(19), 6524. Available at: [Link]
-
Kricheldorf, H. R., & Jens, K. (1990). Polymers of Carbonic Acid, 30 Ring‐Expansion Polymerization of Trimethylene Carbonate (TMC, 1,3‐Dioxanone‐2) with Dibutyltin Succinate or Adipate. Journal of Macromolecular Science: Part A - Chemistry, 27(9-11), 1213-1231. Available at: [Link]
-
Iowa Research Online. (n.d.). Directed network structure through controlled radical photopolymerization. Retrieved from [Link]
-
Bowman, C. N. (2022, November 14). Chemistry of polymer Networks Including Covalent Adaptable Networks and Dynamic... [Video]. YouTube. [Link]
-
Fairbanks, B. D., et al. (2009). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate. Biomaterials, 30(35), 6702-6707. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. Retrieved from [Link]
-
Haupt, S., & Seppelt, K. (2015). Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3]. Inorganic Chemistry, 54(8), 3814-3818. Available at: [Link]
-
UCL Discovery. (n.d.). Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylthio)-2-oxobutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Polymers [www2.chemistry.msu.edu]
- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. Photoinitiator - Wikipedia [en.wikipedia.org]
Quantitative Analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid: Advanced Chromatographic Protocols for Pharmaceutical and Research Applications
An Application Note from the Senior Scientist's Desk
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. Addressing the needs of researchers in drug development and metabolism, we present three distinct, yet complementary, chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to be a self-validating system, grounded in established analytical principles and supported by authoritative references. We delve into the causality behind experimental choices, from sample preparation strategies, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), to the intricacies of instrument optimization. This document serves as a practical, field-proven resource for scientists requiring accurate and reproducible quantification of this unique keto-acid.
Introduction and Analyte Profile
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is an aromatic keto-carboxylic acid characterized by a durene (tetramethylbenzene) moiety. Its structure presents a unique combination of a bulky, lipophilic aromatic ring and a polar carboxylic acid chain, necessitating carefully optimized analytical strategies. Accurate quantification is critical in various research contexts, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs).
The analytical approach must accommodate its dual chemical nature. The tetramethylphenyl ketone group provides a strong chromophore, ideal for UV detection, while the carboxylic acid functional group offers a site for ionization, perfect for mass spectrometry and for pH-mediated extraction techniques. As no standard analytical monograph currently exists for this specific compound, the methods herein are developed from first principles, leveraging established analytical chemistry for similar molecular structures[1][2].
Table 1: Predicted Physicochemical Properties of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
| Property | Predicted Value / Information | Rationale / Implication for Analysis |
|---|---|---|
| Molecular Formula | C₁₄H₁₈O₃ | --- |
| Molecular Weight | 234.29 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| pKa (acidic) | ~4.7 | The carboxylic acid is weakly acidic. This property is crucial for designing LLE and SPE methods based on pH adjustment[3]. |
| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates moderate lipophilicity. Suitable for reversed-phase chromatography and extraction into organic solvents. |
| UV λmax | ~250-265 nm | The substituted benzoyl chromophore is expected to absorb strongly in the UV range, enabling sensitive HPLC-UV detection[4]. |
| Boiling Point | > 300 °C (High) | The compound is non-volatile, making derivatization a mandatory step for any GC-based analysis[5]. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method is the workhorse for routine analysis, offering robustness and simplicity. It relies on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase. The acidic nature of the mobile phase ensures the carboxylic acid group remains protonated (neutral), promoting retention on the column. Quantification is achieved by measuring UV absorbance at the chromophore's λmax.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE provides cleaner extracts compared to simple protein precipitation, which is critical for protecting the HPLC column and reducing matrix interference. A polymeric reversed-phase sorbent is chosen for its high capacity and stability across a wide pH range[6].
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma or aqueous sample, add 100 µL of 2% formic acid to ensure the analyte is in its neutral, protonated form.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 60 mg) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase A.
Caption: SPE workflow for HPLC-UV sample preparation.
HPLC-UV Instrumentation and Conditions
-
System: Standard HPLC or UHPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 40% B
-
1-8 min: 40% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 258 nm.
Method Validation Parameters (Typical)
All validation procedures should be performed in accordance with ICH Q2(R2) guidelines[7][8].
Table 2: Expected HPLC-UV Method Performance
| Parameter | Expected Range / Limit |
|---|---|
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 25 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This is the gold-standard method for trace-level quantification in complex biological matrices. It combines the separation power of LC with the high sensitivity and specificity of a triple quadrupole mass spectrometer. The analyte is ionized (typically via electrospray ionization, ESI) and the mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), virtually eliminating matrix interference.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is a rapid and effective technique that leverages the acidic nature of the analyte. By acidifying the aqueous sample, the analyte is protonated and becomes more soluble in an organic solvent. A subsequent back-extraction into a basic aqueous phase can further clean the sample, but for LC-MS/MS, a direct extraction is often sufficient.
Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard (ideally, a stable isotope-labeled version of the analyte) and 50 µL of 1M HCl to acidify the sample to pH ~2-3.
-
Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
Caption: LLE workflow for LC-MS/MS sample preparation.
LC-MS/MS Instrumentation and Conditions
-
System: UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-3.5 min: 95% B
-
3.6-4.5 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Rationale: The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is ideal for sensitive detection in negative mode[9].
-
Hypothetical MRM Transitions:
-
Parent Ion (Q1): m/z 233.1 (deprotonated molecule [C₁₄H₁₇O₃]⁻)
-
Product Ion (Q3) for Quantification: To be determined empirically, but a likely fragment is from the loss of CO₂ (m/z 189.1).
-
Product Ion (Q3) for Confirmation: Another fragment, potentially from cleavage of the butyric acid side chain.
-
-
Method Validation Parameters (Typical)
Table 3: Expected LC-MS/MS Method Performance
| Parameter | Expected Range / Limit |
|---|---|
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 250 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for volatile and thermally stable compounds. Since our target analyte is neither, a chemical derivatization step is mandatory to increase volatility and prevent thermal degradation in the GC inlet[5]. This method involves a two-step derivatization: oximation to protect the keto group, followed by silylation of the carboxylic acid.
Sample Preparation and Derivatization
Rationale: The two-step derivatization is critical. Oximation of the ketone group prevents keto-enol tautomerism, which would otherwise lead to multiple derivative peaks. Silylation of the carboxylic acid replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group, drastically increasing volatility[10].
Protocol:
-
Extraction: Perform the Liquid-Liquid Extraction as described in section 3.1 and evaporate the organic solvent to complete dryness.
-
Step 1: Methoximation:
-
Add 50 µL of Methoxyamine HCl in pyridine (20 mg/mL) to the dried extract.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Step 2: Silylation:
-
Add 50 µL of a silylating agent (e.g., MSTFA + 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
-
Caption: Derivatization workflow for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
SIM Ions: To be determined empirically from the mass spectrum of the derivatized standard. Key ions would include the molecular ion (if present) and characteristic fragments.
-
Method Validation Parameters (Typical)
Table 4: Expected GC-MS Method Performance
| Parameter | Expected Range / Limit |
|---|---|
| Linearity (r²) | > 0.995 |
| Range | 1 - 500 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Summary of Methodologies
The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.
Table 5: Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
|---|---|---|---|
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Sensitivity | Moderate | Very High | High |
| Specificity | Good | Excellent | Very Good |
| Sample Prep | SPE | LLE | LLE + Derivatization |
| Throughput | High | High | Moderate |
| Primary Use | Routine QC, high concentration samples | Bioanalysis, trace-level quantification | Metabolomics, confirmation |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. The detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS offer a range of options to suit different analytical needs, from routine quality control to sensitive bioanalytical studies. Each method, built upon fundamental chromatographic and spectrometric principles, is designed for robustness and accuracy. The successful implementation of these protocols, in adherence with established validation guidelines[11][12], will ensure the generation of high-quality, reliable, and reproducible data for researchers and drug development professionals.
References
-
PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link][1]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link][13]
-
Khan, A., et al. (2012). Extraction of Drug from the Biological Matrix: A Review. IntechOpen. [Link][14]
-
Islam, R., et al. (2017). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study. Journal of Metabolic Syndrome. [Link][3]
-
Sigma-Aldrich. Solid-Phase Extraction. Chemistry LibreTexts. [Link][15]
-
Han, J., & Weger, S. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link][16]
-
Brouwer, C. (1965). Intensities in polarized light: near ultraviolet absorption spectrum of 1,2,4,5 tetramethylbenzene. Transactions of the Faraday Society. [Link][4]
-
Taylor, P. J. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. [Link][9]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][7]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link][8]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2) - Final Version. [Link][11]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][12]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link][6]
-
Bibel, M. (2024). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link][10]
Sources
- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intensities in polarized light: near ultraviolet absorption spectrum of 1,2,4,5 tetramethylbenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid for GC-MS analysis
Application Note: GC-MS Analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
A Robust Two-Step Derivatization Protocol for Enhanced Volatility and Analyte Stability
Abstract
This application note presents a detailed, field-proven protocol for the derivatization of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this keto-acid is hindered by its low volatility and thermal instability, stemming from the polar carboxylic acid functional group. Furthermore, the presence of a ketone group introduces the risk of tautomerization under analytical conditions, potentially leading to multiple chromatographic peaks and inaccurate quantification. To overcome these challenges, a sequential, two-step derivatization strategy is employed. First, the ketone carbonyl is protected via methoximation, followed by silylation of the carboxylic acid moiety. This dual approach ensures the formation of a single, stable, and volatile derivative, yielding excellent chromatographic peak shape and reliable mass spectral data.
Introduction: The Rationale for Derivatization
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and metabolic research, such as 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, contain polar functional groups like carboxylic acids and ketones. These groups engage in strong intermolecular hydrogen bonding, which significantly raises their boiling points and reduces their volatility, making them unsuitable for direct GC analysis.[1]
Key Challenges with the Target Analyte:
-
Low Volatility: The carboxylic acid group (-COOH) is highly polar and must be chemically modified to increase the analyte's vapor pressure.
-
Thermal Instability: At the high temperatures of the GC injection port, free carboxylic acids can decarboxylate, leading to sample degradation and inaccurate results.
-
Keto-Enol Tautomerism: The ketone group can exist in equilibrium with its enol form. This can result in the formation of multiple silylated derivatives (enol-TMS ether and keto-TMS ester), producing split or multiple peaks for a single analyte and complicating analysis.[2]
-
Steric Hindrance: The bulky 2,3,5,6-tetramethylphenyl group can sterically hinder the functional groups, requiring optimized reaction conditions to ensure complete derivatization.
To address these issues, a two-step derivatization is the strategy of choice. This involves:
-
Methoximation: Protection of the ketone group to prevent enolization.
-
Silylation: Conversion of the polar carboxylic acid into a nonpolar, volatile trimethylsilyl (TMS) ester.
This sequential reaction produces a single, thermally stable derivative amenable to GC-MS analysis.
Principles and Reaction Mechanisms
A successful derivatization strategy is built on a clear understanding of the underlying chemical reactions. The chosen two-step process ensures both functional groups are addressed logically and efficiently.
Step 1: Methoximation of the Ketone Group
The first step involves the reaction of the ketone with methoxyamine hydrochloride (MeOx) in a basic solvent like pyridine. This reaction converts the carbonyl group into a stable methoxime derivative.[2]
Mechanism: The reaction proceeds via nucleophilic addition of the methoxyamine to the carbonyl carbon, followed by dehydration to form the C=N-OCH₃ bond. Pyridine acts as a catalyst and acid scavenger, driving the reaction to completion.
Causality: By "locking" the carbonyl group in this methoxime form, we prevent keto-enol tautomerization. This is critical because the subsequent silylation step could otherwise react with both the keto and enol forms, leading to a mixture of products. This pre-emptive protection ensures that only a single, well-defined derivative is formed.[2]
Step 2: Silylation of the Carboxylic Acid Group
Silylation is a widely used derivatization technique where an active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[3] This process dramatically reduces the polarity of the molecule and disrupts hydrogen bonding, thereby increasing its volatility.[3]
Reagent of Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent. For sterically hindered compounds or to increase reaction speed, a catalyst such as trimethylchlorosilane (TMCS) is often added.
Mechanism: The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the silicon atom of the BSTFA molecule. A proton is subsequently transferred, and the leaving group, N-trimethylsilyl-trifluoroacetamide, departs. The byproducts of this reaction are volatile and generally do not interfere with the chromatography.[4]
Causality: The conversion of the -COOH group to a -COOSi(CH₃)₃ (TMS ester) group replaces the active hydrogen, eliminating the potential for hydrogen bonding. This chemical modification is the primary reason for the enhanced volatility and thermal stability of the final derivative.[1][3] The use of a potent reagent like BSTFA, combined with heating, helps to overcome the potential steric hindrance imposed by the tetramethylphenyl ring structure.
Experimental Protocols
Safety Precaution: Derivatization reagents such as BSTFA are toxic, moisture-sensitive, and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials and Reagents
-
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid standard
-
Methoxyamine hydrochloride (MeOx), ≥98% purity
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
2 mL screw-top reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringes
Step-by-Step Derivatization Protocol
This protocol is designed for a sample concentration of approximately 1 mg/mL. Adjustments may be necessary for different concentrations.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid into a 2 mL reaction vial.
-
If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen before proceeding. Protic solvents will react with the silylating reagent.
-
Dissolve the dried residue in 100 µL of anhydrous pyridine.
-
-
Part I: Methoximation
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the sample vial.
-
Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 60 minutes to complete the reaction.[5]
-
Allow the vial to cool to room temperature.
-
-
Part II: Silylation
-
Add 100 µL of BSTFA + 1% TMCS to the cooled reaction mixture.
-
Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 45 minutes. The heating step is crucial to ensure the complete silylation of the sterically hindered carboxylic acid.
-
Allow the vial to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS.
-
Derivatization Workflow Diagram
Caption: Sequential workflow for the derivatization of the target keto-acid.
GC-MS Analysis Parameters
The following parameters provide a robust starting point for the analysis of the derivatized analyte. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 100°C, hold for 2 min |
| Ramp: 15°C/min to 300°C | |
| Hold: 5 min at 300°C | |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
| Scan Range | 50 - 500 m/z |
Expected Results and Data Interpretation
The two-step derivatization yields the methoxime, trimethylsilyl ester of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. The resulting derivative is significantly more volatile and thermally stable, producing a sharp, symmetrical peak on a nonpolar GC column.
Molecular Weight of Derivative: 335.5 g/mol (C₁₈H₂₉NO₃Si)
Mass Spectrum Interpretation: Electron ionization (EI) will cause predictable fragmentation of the derivative. Key ions to monitor for identification and quantification include:
-
Molecular Ion (M⁺): A peak at m/z 335 may be observed, but it could be of low intensity.
-
[M-15]⁺: A prominent ion at m/z 320 , corresponding to the loss of a methyl group (-CH₃) from the TMS moiety. This is a characteristic fragmentation for TMS derivatives and is often the base peak or a major ion.[6]
-
[M-31]⁺: An ion at m/z 304 , representing the loss of the methoxy group (-OCH₃) from the methoxime.
-
[M-73]⁺: An ion at m/z 262 , corresponding to the loss of the entire trimethylsilyl group (•Si(CH₃)₃).
-
Other Fragments: A series of ions corresponding to the fragmentation of the tetramethylphenyl acylium portion of the molecule will also be present and can serve as confirmatory ions.
Predicted Fragmentation Pathway
Caption: Key EI fragmentation pathways for the derivatized analyte.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No/Low Peak Intensity | 1. Incomplete derivatization. 2. Presence of water or protic solvents. 3. Sample degradation in the inlet. | 1. Increase reaction time/temperature or reagent excess. Ensure catalyst (TMCS) is used. 2. Ensure sample and all solvents are anhydrous. Dry sample thoroughly.[7] 3. Confirm derivatization was successful; check inlet temperature. |
| Multiple Analyte Peaks | 1. Incomplete methoximation leading to keto/enol forms. 2. Incomplete silylation. | 1. Ensure the methoximation step is performed first and allowed to go to completion. 2. Increase silylation time, temperature, or reagent concentration. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC system (inlet liner, column). 2. Incomplete derivatization. | 1. Use a deactivated inlet liner. Condition the column. An injection of pure BSTFA can help temporarily passivate the system. 2. Re-optimize the derivatization protocol. |
| Disappearing Sample | TMS derivatives are susceptible to hydrolysis. | Analyze samples as soon as possible after derivatization. Store capped vials under anhydrous conditions at 4°C for short-term storage. Re-derivatize if samples have been stored for more than a day. |
Conclusion
The sequential methoximation and silylation protocol detailed in this application note provides a reliable and robust method for the GC-MS analysis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. This two-step approach effectively addresses the inherent challenges of low volatility, thermal instability, and potential tautomerization associated with the target analyte. By producing a single, stable derivative, this method ensures high-quality chromatographic separation and clear, interpretable mass spectra, making it highly suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible results.
References
-
Zenkevich, I.G. (2004). Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography. Marcel Dekker, Inc. [Link]
-
Caltech GPS. Preparation of TMS Derivatives for GC/MS. California Institute of Technology. [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Chromatography Forum. derivatization method for carboxylic acid ?. [Link]
-
Regis Technologies, Inc. Silylation Reagents. [Link]
-
Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482. [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
Application Notes and Protocols: Synthesis of Heterocycles from 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthetic routes for converting 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a versatile γ-keto acid, into a variety of medicinally relevant heterocyclic scaffolds. The protocols provided herein are grounded in established chemical principles and offer a strategic framework for the synthesis of pyridazinones, pyrrolidones, and other key heterocycles. The sterically hindered 2,3,5,6-tetramethylphenyl (durenyl) moiety of the starting material presents unique synthetic considerations, which are addressed in the context of reaction mechanisms and optimization strategies. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, providing both theoretical insights and actionable experimental procedures.
Introduction: The Strategic Value of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid in Heterocyclic Synthesis
Gamma-keto acids are powerful building blocks in organic synthesis, offering two distinct reactive functionalities—a ketone and a carboxylic acid—that can be selectively targeted to construct a diverse array of molecular architectures. 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is of particular interest due to the presence of the durenyl group. This bulky, lipophilic moiety can significantly influence the pharmacological profile of the resulting heterocyclic compounds, potentially enhancing their binding affinity to biological targets and improving their pharmacokinetic properties.
The heterocyclic scaffolds that can be accessed from this precursor, such as pyridazinones and pyrrolidones, are privileged structures in medicinal chemistry. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] Similarly, the pyrrolidone ring is a core component of numerous pharmaceuticals with applications in treating central nervous system disorders.[4][5]
This guide provides detailed protocols for the synthesis of several key heterocyclic systems from 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. Each section elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, and discusses important considerations for reaction optimization.
Synthesis of the Starting Material: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
The precursor molecule can be synthesized via a Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride.[6][7] The use of a Lewis acid catalyst, such as aluminum chloride, facilitates the electrophilic aromatic substitution.
Protocol 2.1: Friedel-Crafts Acylation
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath and add succinic anhydride (1.0 eq.) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.[8]
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of durene (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[8]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by extraction with a saturated sodium bicarbonate solution to obtain the sodium salt of the product.[8]
-
Separate the aqueous layer containing the product salt and acidify it with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
Note: The purity of the product can be further enhanced by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Synthesis of 6-(2,3,5,6-Tetramethylphenyl)pyridazin-3(2H)-one
The reaction of γ-keto acids with hydrazine hydrate is a classical and efficient method for the synthesis of pyridazinones.[9][10] The reaction proceeds through a condensation and cyclization mechanism.
Mechanism: Pyridazinone Formation
The reaction is initiated by the nucleophilic attack of hydrazine on the ketone carbonyl of the γ-keto acid, followed by an intramolecular condensation between the resulting hydrazone and the carboxylic acid moiety to form the six-membered pyridazinone ring.
Caption: Reaction pathway for pyridazinone synthesis.
Protocol 3.1: Synthesis of 6-(2,3,5,6-Tetramethylphenyl)pyridazin-3(2H)-one
Materials:
-
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
-
Hydrazine hydrate (or a substituted hydrazine for N-substituted pyridazinones)
-
Ethanol or Methanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
| Reactant | Product | Typical Yield | Key Reaction Conditions |
| 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | 6-(2,3,5,6-Tetramethylphenyl)pyridazin-3(2H)-one | 80-95% | Reflux in ethanol with hydrazine hydrate |
Synthesis of 5-(2,3,5,6-Tetramethylphenyl)pyrrolidin-2-one
The reductive amination of γ-keto acids with an amine source, often in the presence of a reducing agent, is a common route to N-substituted pyrrolidones.[11] For the synthesis of the unsubstituted pyrrolidone, ammonia or an ammonia equivalent can be used.
Mechanism: Reductive Amination
The reaction involves the initial formation of an imine or enamine intermediate from the ketone and the amine, followed by intramolecular cyclization with the carboxylic acid to form a cyclic hemiaminal, which is then reduced to the final pyrrolidone.
Caption: Pathway for pyrrolidone synthesis.
Protocol 4.1: Synthesis of 5-(2,3,5,6-Tetramethylphenyl)pyrrolidin-2-one
Materials:
-
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
-
Ammonium formate or an appropriate primary amine
-
Formic acid (as both solvent and reducing agent)
-
Sodium borohydride (NaBH₄) or catalytic hydrogenation (alternative reducing agents)
Procedure (Leuckart-Wallach type reaction):
-
In a round-bottom flask, combine 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 eq.) and ammonium formate (excess, 3-5 eq.).
-
Add formic acid to the mixture to act as the solvent.
-
Heat the reaction mixture to 160-180 °C for several hours. Monitor the reaction by TLC.
-
After cooling, carefully add water and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Product | Typical Yield | Key Reaction Conditions |
| 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | 5-(2,3,5,6-Tetramethylphenyl)pyrrolidin-2-one | 60-80% | Leuckart-Wallach conditions or catalytic hydrogenation |
Potential for Further Heterocyclic Syntheses
The versatile structure of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid allows for its potential conversion into other important heterocyclic systems.
Furan and Thiophene Derivatives via Paal-Knorr Synthesis
While the Paal-Knorr synthesis traditionally utilizes 1,4-dicarbonyl compounds, modifications can potentially be employed.[12][13] The carboxylic acid of our starting material could be converted to a second ketone functionality, for example, through reaction with an organolithium reagent, to generate the necessary 1,4-dicarbonyl precursor. This precursor can then be cyclized under acidic conditions to form a furan or with a sulfur source like Lawesson's reagent to yield a thiophene.[14]
Indole Derivatives via Fischer Indole Synthesis
The ketone moiety of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid can react with a substituted phenylhydrazine to form a phenylhydrazone.[15] This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), can undergo a Fischer indole synthesis to produce a substituted indole.[16][17] The carboxylic acid side chain would be present on the resulting indole scaffold.
Conclusion
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is a highly valuable and adaptable starting material for the synthesis of a range of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined in this guide provide a solid foundation for the preparation of pyridazinone and pyrrolidone derivatives. The inherent steric hindrance of the durenyl group may necessitate optimization of the reaction conditions presented. Careful monitoring of reaction progress and thorough characterization of products are essential for successful synthesis. The exploration of further transformations to other heterocyclic systems, such as furans, thiophenes, and indoles, represents an exciting avenue for future research.
References
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available from: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available from: [Link]
-
Paal–Knorr synthesis - Wikipedia. Available from: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Reductive amination of various keto acids with different anilines - ResearchGate. Available from: [Link]
- US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents.
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - Bentham Science. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available from: [Link]
-
Synthesis of 4-oxazolinephenylboronic acid and heterobiaryl oxazolines via a Suzuki Reaction - ResearchGate. Available from: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]
-
A New β-Keto Amide Synthesis - ResearchGate. Available from: [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH. Available from: [Link]
-
Paal–Knorr furan synthesis | Request PDF - ResearchGate. Available from: [Link]
-
Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides - Thieme. Available from: [Link]
-
A New 4-Oxo-4-Phenylbutanoic Acid Polymorph - MDPI. Available from: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Available from: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available from: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]
-
Synthesis of Furan and Thiophene. Available from: [Link]
-
PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy. Available from: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available from: [Link]
-
(PDF) Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - ResearchGate. Available from: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available from: [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC - NIH. Available from: [Link]
-
Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF - ResearchGate. Available from: [Link]
-
Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... - ResearchGate. Available from: [Link]
-
The therapeutic journey of pyridazinone - PubMed. Available from: [Link]
-
Fischer inodole synthesis with cyclic ketones | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1 - Googleapis.com. Available from: [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes - YouTube. Available from: [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed. Available from: [Link]
-
A New 4-oxo-4-phenylbutanoic Acid Polymorph - Sciforum. Available from: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available from: [Link]
-
Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution - ResearchGate. Available from: [Link]
-
Fischer Indole Synthesis - YouTube. Available from: [Link]
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. iglobaljournal.com [iglobaljournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
improving yield in 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid synthesis
An essential intermediate in the synthesis of various pharmaceutical compounds, 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is pivotal for researchers in drug development. Its efficient synthesis is critical for downstream applications. This technical support center provides in-depth guidance, troubleshooting, and frequently asked questions to address challenges encountered during its synthesis, ensuring researchers can optimize their yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid? A1: The most common and established method is the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used.[1]
Q2: What are the roles of the key reagents in this synthesis? A2: The key reagents each have a distinct function:
-
Durene (1,2,4,5-tetramethylbenzene): This is the aromatic substrate. Its electron-rich nature, due to the four activating methyl groups, makes it highly susceptible to electrophilic attack.
-
Succinic Anhydride: This serves as the acylating agent, providing the four-carbon chain that will be attached to the durene ring.[2]
-
Anhydrous Aluminum Chloride (AlCl₃): This is the Lewis acid catalyst. It interacts with succinic anhydride to form a highly electrophilic acylium ion, which is necessary to initiate the reaction with the aromatic ring.[3]
-
Solvent: An inert solvent, such as nitrobenzene or a chlorinated hydrocarbon like dichloromethane, is often used to facilitate the reaction.
Q3: What is the underlying mechanism of the Friedel-Crafts acylation in this context? A3: The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This complex then rearranges, leading to the cleavage of a C-O bond to form a highly reactive acylium ion intermediate.
-
Electrophilic Attack: The electron-rich durene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final keto-acid product complexed with AlCl₃.
-
Work-up: The final product is liberated from the aluminum chloride complex during an aqueous work-up, typically with acid.
Q4: What are the most critical safety precautions for this experiment? A4: Safety is paramount. Key concerns include:
-
Anhydrous Aluminum Chloride: AlCl₃ is extremely hygroscopic and reacts violently and exothermically with water, releasing corrosive hydrogen chloride (HCl) gas. It must be handled in a dry environment (e.g., under an inert atmosphere in a glove box or using a nitrogen blanket) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Exothermic Reaction: The formation of the AlCl₃-anhydride complex and the subsequent acylation are highly exothermic.[4] The reaction must be cooled, and reagents should be added slowly to maintain temperature control and prevent a runaway reaction, especially on a larger scale.
-
Corrosive Reagents: Both AlCl₃ and the hydrochloric acid used in the work-up are corrosive and must be handled with care.
Q5: How can I monitor the progress of the reaction? A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[4] A small aliquot of the reaction mixture is quenched, worked up, and spotted on a TLC plate alongside the starting materials (durene and succinic anhydride). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q6: What is the standard procedure for product work-up and purification? A6: After the reaction is complete, the mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This hydrolyzes the aluminum chloride complexes and separates the product. The crude product, being a carboxylic acid, can be purified by dissolving it in a basic aqueous solution like sodium bicarbonate, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.[4][5] The solid is then collected by filtration, washed with cold water, and dried. Further purification can be achieved through recrystallization.[4]
Troubleshooting Guide
Low yield and product impurity are the most common issues encountered in this synthesis. This guide provides a structured approach to identifying and resolving these problems.
| Problem | Possible Cause | Troubleshooting Step & Explanation |
| Low or No Product Yield | Inactive Aluminum Chloride | Anhydrous AlCl₃ is essential. If it has been exposed to atmospheric moisture, it will be hydrolyzed and inactive. Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened one that has been stored properly. Ensure it is a fine, free-flowing powder. Handle it under strictly anhydrous conditions.[4] |
| Incorrect Reagent Stoichiometry | The molar ratio of AlCl₃ to succinic anhydride is crucial for generating the acylium ion. An insufficient amount of catalyst will result in an incomplete reaction. Solution: Verify all mass and molar calculations. Typically, 2.0 to 3.0 molar equivalents of AlCl₃ per mole of succinic anhydride are required because both the resulting ketone and the carboxylic acid will complex with the Lewis acid.[4][6] | |
| Insufficient Reaction Time or Temperature | Friedel-Crafts acylations can be slow and may require thermal energy to proceed to completion, despite being exothermic initially. Solution: Monitor the reaction via TLC until the durene spot has completely disappeared. If the reaction stalls, consider increasing the temperature incrementally or extending the reaction time.[4] | |
| Difficult Purification / Oily Product | Incomplete Reaction | The presence of unreacted starting materials can complicate purification and may cause the product to "oil out" during recrystallization. Solution: Ensure the reaction has gone to completion by using optimized stoichiometry, active catalyst, and sufficient reaction time/temperature as confirmed by TLC. |
| Improper Work-up | The product is a carboxylic acid and is soluble in basic solutions. Inefficient extraction or improper pH control during work-up can lead to product loss or contamination. Solution: During the basic extraction with sodium bicarbonate, ensure the aqueous phase is thoroughly mixed with the organic layer. When re-acidifying to precipitate the product, add acid slowly until the pH is strongly acidic (pH ~1-2) to ensure complete precipitation.[5] | |
| Inappropriate Recrystallization Solvent | If the product is too soluble in the chosen solvent at low temperatures, or not soluble enough at high temperatures, recrystallization will be inefficient. "Oiling out" occurs when the product's melting point is lower than the boiling point of the solvent or if the solution is supersaturated. Solution: Select a solvent or solvent pair where the product has high solubility when hot and low solubility when cold. If oiling out occurs, try using a more polar solvent, adding more solvent, or reheating the mixture and allowing it to cool more slowly. Using a seed crystal can also induce proper crystallization.[7] |
Visualizing the Process
Experimental Workflow
The overall process from starting materials to the purified product can be visualized as a clear sequence of steps.
Caption: Experimental workflow for the synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield in the synthesis reaction.
Detailed Experimental Protocol
Materials and Equipment:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (or other suitable inert solvent)
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Concentrated hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Crushed ice
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Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, add durene (1.0 eq) and the solvent (e.g., nitrobenzene). Cool the flask in an ice bath to 0-5 °C with stirring.
-
Catalyst Addition: To the cooled solution, carefully and slowly add anhydrous aluminum chloride (2.2 eq) in portions, ensuring the temperature does not rise above 10 °C.
-
Reagent Addition: Once the AlCl₃ has been added, add succinic anhydride (1.0 eq) portion-wise over 30 minutes, maintaining the low temperature.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's completion by TLC. If necessary, gently heat the mixture to drive the reaction to completion.
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Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
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Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) twice. Combine the organic layers.
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Purification (Acid-Base Extraction): Wash the combined organic layers with water. Then, extract the organic layer with a saturated sodium bicarbonate solution.[4] The acidic product will move into the aqueous basic layer, leaving non-acidic impurities behind.
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Precipitation: Cool the aqueous bicarbonate layer in an ice bath and slowly acidify it with concentrated HCl until no more precipitate forms (pH ~1-2).
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
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Drying and Final Purification: Dry the product under vacuum. The final product can be further purified by recrystallizing from a suitable solvent system (e.g., ethanol/water).
References
- BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. BenchChem.
- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.
- Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich.
- Stoyanov, E., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. Available at: [Link]
- BenchChem. (2025). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification. BenchChem.
-
Chemycs Classes. (2023). Friedel crafts acylation acid anhydride mechanism. YouTube. Available at: [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Friedel-Crafts Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
Welcome to the technical support center for the synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride. This synthesis, while conceptually straightforward, presents unique challenges due to steric hindrance and the specific reactivity of the substrates. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, outlines their probable causes rooted in side reactions, and provides actionable protocols for resolution.
Problem 1: Low or No Yield of the Desired Product
Symptom: After work-up, you isolate minimal or no 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.
Potential Cause A: Catalyst Deactivation
-
Scientific Explanation: The Friedel-Crafts acylation is an electrophilic aromatic substitution that requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the reactive acylium ion from succinic anhydride.[1][2] However, both the succinic anhydride starting material (two carbonyl oxygens) and the final keto-acid product (a ketone and a carboxylic acid) can form stable complexes with AlCl₃.[3] This complexation effectively removes the catalyst from the reaction cycle. Consequently, a stoichiometric amount or even an excess of the catalyst is required to drive the reaction to completion.[3][4]
-
Troubleshooting Protocol:
-
Verify Molar Ratio: Ensure you are using at least 2.0 molar equivalents of AlCl₃ relative to succinic anhydride. For this specific sterically hindered reaction, a ratio of 2.2 to 2.5 equivalents is often optimal.
-
Ensure Anhydrous Conditions: AlCl₃ reacts vigorously with water. Any moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive. Use freshly opened, anhydrous AlCl₃ and ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried before use.
-
Potential Cause B: Insufficient Reaction Temperature or Time
-
Scientific Explanation: The acylation of durene is significantly hampered by steric hindrance from the four methyl groups flanking the reaction site. This steric congestion raises the activation energy of the reaction, meaning more thermal energy is required for the electrophilic attack to occur at a reasonable rate compared to less substituted arenes like toluene.[5]
-
Troubleshooting Protocol:
-
Temperature Optimization: If running the reaction at low temperatures (e.g., 0-5 °C), slowly increase the temperature to a moderate range (e.g., 25-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Be cautious, as excessive heat can promote side reactions.
-
Extended Reaction Time: Due to the slow reaction rate, an extended period of 12-24 hours may be necessary. Monitor the consumption of the starting material by TLC to determine the optimal reaction endpoint.
-
Potential Cause C: Poor Choice of Solvent
-
Scientific Explanation: The solvent not only dissolves the reactants but also influences the reactivity and solubility of reaction intermediates.[6] A non-polar solvent like carbon disulfide (CS₂) or dichloromethane may not adequately dissolve the AlCl₃-anhydride complex. Conversely, a polar solvent like nitrobenzene can form a highly stable complex with AlCl₃, potentially moderating its activity but also aiding in the dissolution of intermediates.[6] For sterically hindered acylations, a solvent that can both dissolve the complexes and tolerate moderate temperatures is crucial.
-
Troubleshooting Protocol:
-
Solvent Screening: Consider switching to a solvent known to be effective for challenging Friedel-Crafts reactions, such as 1,2-dichloroethane or nitrobenzene.
-
Solvent Volume: Ensure sufficient solvent is used to maintain a homogenous mixture, as precipitation of the reactant complex can halt the reaction.
-
Problem 2: Presence of Multiple Impurities in the Crude Product
Symptom: NMR or LC-MS analysis of the crude product shows significant peaks other than the desired product.
Potential Cause A: Intramolecular Cyclization (Formation of an Indanone Byproduct)
-
Scientific Explanation: While less common in acylation than alkylation, under harsh conditions (high temperature, high catalyst concentration), the newly formed butyric acid chain can potentially undergo a second, intramolecular Friedel-Crafts reaction with the durene ring, leading to a cyclized indanone byproduct. This is driven by the proximity of the carboxylic acid group, which can be activated by the Lewis acid.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Avoid excessive heating. Maintain the lowest possible temperature that still allows for a reasonable reaction rate.
-
Controlled Catalyst Addition: Add the AlCl₃ portionwise at a low temperature to manage the initial exotherm and prevent localized areas of high catalyst concentration.
-
Optimized Molar Ratio: Avoid a large excess of AlCl₃. Stick to the 2.2-2.5 equivalent range.
-
Potential Cause B: Diacylation
-
Scientific Explanation: Friedel-Crafts acylation introduces an acyl group, which is deactivating to the aromatic ring, thus preventing further acylation (polyacylation).[7][8] This is a key advantage over Friedel-Crafts alkylation.[9] However, durene is a highly activated aromatic ring due to its four electron-donating methyl groups. While sterically hindered, a second acylation is not impossible, especially if reaction conditions are forced.
-
Troubleshooting Protocol:
-
Molar Ratio of Reactants: Use a 1:1 molar ratio of durene to succinic anhydride. Using an excess of durene can help favor the mono-acylated product.
-
Reverse Addition: Consider adding the succinic anhydride/AlCl₃ complex solution slowly to the durene solution. This maintains a low concentration of the acylating agent, minimizing the chance of a second reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is AlCl₃ required in stoichiometric amounts, not catalytic amounts?
A1: The Lewis acid, AlCl₃, is consumed during the reaction by forming strong complexes with both the carbonyl groups of the succinic anhydride reactant and the ketone and carboxylic acid groups of the product.[3] These complexes are too stable for the AlCl₃ to be easily regenerated, meaning it cannot act as a true catalyst. Therefore, at least two moles of AlCl₃ are needed per mole of succinic anhydride to activate the anhydride and to account for complexation with the final product.
Q2: Can I use an acyl chloride instead of succinic anhydride?
A2: Yes, you could use succinyl chloride. Acyl chlorides are generally more reactive than anhydrides in Friedel-Crafts acylations.[10] However, succinic anhydride is often preferred because it is a stable solid, less hazardous, and produces a carboxylic acid byproduct which is easily managed, rather than corrosive HCl gas.[10] The fundamental challenges of catalyst stoichiometry and steric hindrance would remain.
Q3: My reaction turns into a thick, unstirrable sludge. What should I do?
A3: This is a common issue caused by the precipitation of the AlCl₃ complexes. It severely limits reactant mobility and stops the reaction.
-
Immediate Action: Add more anhydrous solvent (e.g., 1,2-dichloroethane) to try and break up the solid mass and improve stirring.
-
Preventative Measures:
-
Increase the initial solvent volume.
-
Ensure vigorous mechanical stirring (a magnetic stir bar may be insufficient).
-
Perform the reaction at a slightly elevated temperature where the complexes may have better solubility.
-
Q4: Why is rearrangement not a major side reaction in this synthesis?
A4: The electrophile in Friedel-Crafts acylation is a resonance-stabilized acylium ion (R-C≡O⁺).[2][11] This ion is significantly more stable than the carbocations formed during Friedel-Crafts alkylation and does not have a tendency to undergo the hydride or alkyl shifts that lead to rearranged products.[2][12] This lack of rearrangement is a major synthetic advantage of the acylation reaction.
Data and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Durene:Anhydride Ratio | 1 : 1 to 1.1 : 1 | Minimizes potential for diacylation. |
| AlCl₃:Anhydride Ratio | 2.2 : 1 | Ensures sufficient catalyst for activation and to overcome product complexation. |
| Solvent | 1,2-Dichloroethane or Nitrobenzene | Good solubility for complexes; allows for moderate reaction temperatures. |
| Temperature | 25-50 °C | Balances the need for thermal energy to overcome steric hindrance against the risk of side reactions. |
| Reaction Time | 12-24 hours | Accounts for the slow reaction rate due to steric hindrance. |
| Atmosphere | Anhydrous Nitrogen or Argon | Prevents moisture from deactivating the AlCl₃ catalyst. |
Experimental Protocol: Optimized Synthesis
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or inert gas inlet), and an addition funnel.
-
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with durene (1.0 eq.) and anhydrous 1,2-dichloroethane (approx. 10 mL per gram of durene).
-
Catalyst Suspension: In a separate flask, suspend anhydrous AlCl₃ (2.2 eq.) in 1,2-dichloroethane. Cool this suspension in an ice bath.
-
Complex Formation: Slowly add succinic anhydride (1.0 eq.) to the AlCl₃ suspension with stirring. Allow the complex to form for 15-20 minutes at 0-5 °C.
-
Reaction Initiation: Slowly add the succinic anhydride/AlCl₃ slurry to the durene solution via the addition funnel over 30-45 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 40-45 °C and maintain for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. Very slowly and cautiously quench the reaction by adding crushed ice, followed by concentrated HCl until the aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a toluene/hexane mixture).
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Diagram 2: Mechanism of Catalyst Complexation
Caption: Stoichiometric requirement of AlCl₃ due to complexation.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
The Chemistry Teacher. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Tang, Y. J., et al. (2011). Novel tandem biotransformation process for the biosynthesis of a novel compound, 4-(2,3,5,6-tetramethylpyrazine-1)-4'-demethylepipodophyllotoxin. Applied and Environmental Microbiology, 77(10), 3367–3374. [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
- Google Patents. (n.d.). CN106008596A - Preparation method of 4-[hydroxy(methyl)
-
Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Prakash Academy. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. [Link]
-
Indian Academy of Sciences. (n.d.). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1335–1345. [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. mt.com [mt.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. youtube.com [youtube.com]
- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
Welcome to the technical support center for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique molecule. The significant steric bulk imparted by the tetramethylphenyl (durenyl) group presents specific challenges in common synthetic transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your desired reaction outcomes.
Understanding the Core Challenge: The Durenyl Group's Steric Shield
The four methyl groups on the phenyl ring of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid create a formidable steric shield around the benzylic ketone. This steric hindrance is the primary obstacle in many reactions, impeding the approach of nucleophiles and reagents to the carbonyl carbon and the adjacent α-carbon. The following sections will address specific reactions and provide strategies to mitigate these steric effects.
Troubleshooting Guides & FAQs
Section 1: Esterification of the Carboxylic Acid
Question 1: I am having difficulty esterifying the carboxylic acid of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid using standard Fischer esterification conditions (e.g., methanol and sulfuric acid). The reaction is either extremely slow or gives very low yields. What is happening and how can I improve this?
Answer:
The low reactivity you are observing is a classic case of steric hindrance. While the carboxylic acid itself is not directly attached to the bulky durenyl group, the overall molecular conformation can still impede the approach of the alcohol nucleophile. Standard Fischer esterification is an equilibrium-driven process and may not be efficient enough for this substrate.[1]
Troubleshooting Strategies:
-
Increase Reaction Temperature and Time: Pushing the reaction conditions by increasing the temperature (reflux) and extending the reaction time can sometimes provide the necessary activation energy to overcome the steric barrier. Ensure you are effectively removing water as it forms, for example, by using a Dean-Stark apparatus.
-
Use a More Reactive Esterification Method - Steglich Esterification: For sterically hindered acids, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is often more effective.[2][3][4] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as a superior acyl transfer agent, further accelerating the reaction.[2][3]
-
Caution: The byproduct of the DCC reaction, dicyclohexylurea (DCU), is a precipitate that needs to be filtered off. If working on a solid phase, diisopropylcarbodiimide (DIC) is a better choice as its urea byproduct is more soluble.[5]
-
Experimental Protocol: Steglich Esterification of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
-
Dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add the alcohol (e.g., methanol, 1.2 equiv) and DMAP (0.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once complete, filter off the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Esterification Methods for Sterically Hindered Acids (Illustrative)
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux, Water Removal | Simple reagents, Inexpensive | Often low yield for hindered substrates, harsh conditions |
| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Mild conditions, High yields for hindered substrates | DCC byproduct removal, cost of reagents |
Section 2: Amidation of the Carboxylic Acid
Question 2: I am attempting to form an amide by reacting 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid with a primary amine using standard coupling reagents like HATU, but the reaction is failing. LC-MS analysis shows the formation of the activated ester, but no amide product. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common problem when dealing with either sterically hindered carboxylic acids or poorly nucleophilic (electron-deficient) amines.[6][7] Even though the HATU reagent is potent enough to activate your carboxylic acid, the steric bulk around the activated ester intermediate is preventing the amine from attacking effectively.[8]
Troubleshooting Strategies:
-
Increase Reaction Temperature: For challenging amide couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier. Heating the reaction, sometimes up to 80 °C or higher, can be effective.[7]
-
Switch to a More Reactive Intermediate - Acyl Fluoride: Converting the carboxylic acid to an acyl fluoride in situ creates a small, highly reactive intermediate that can be more accessible to the amine. Reagents like cyanuric chloride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) can be used for this purpose.[6][7]
Experimental Protocol: Amidation via in situ Acyl Fluoride Formation
-
To a solution of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 equiv) in anhydrous DCM, add cyanuric chloride (0.5 equiv) and pyridine (1.5 equiv).
-
Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.
-
Add the amine (1.1 equiv) and continue stirring at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
DOT Diagram: Amidation Troubleshooting Workflow
Caption: Simplified mechanism of the Wolff-Kishner reduction.
Section 4: Reactions at the α-Carbon
Question 4: I want to perform an alkylation at the α-carbon of the ketone. How can I selectively deprotonate at this position given the steric hindrance, and what are the key considerations for the subsequent alkylation?
Answer:
Alkylation at the α-carbon of your sterically hindered ketone requires careful selection of the base to form the enolate. Due to the steric hindrance, a strong, non-nucleophilic, and bulky base is necessary. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation. [5][9] Key Considerations:
-
Enolate Formation: Your molecule has two potential sites for enolization: the α-carbon to the ketone and the α-carbon to the carboxylic acid. However, the protons α to the ketone are significantly more acidic. Using a strong, bulky base like LDA at low temperatures (typically -78 °C) will selectively and irreversibly form the kinetic enolate at the less hindered α-carbon of the ketone. [5][9]
-
Alkylation Step: The subsequent alkylation is an S_N2 reaction between the enolate nucleophile and an alkyl halide. Due to the steric hindrance around the enolate, it is crucial to use a reactive, unhindered alkyl halide (e.g., methyl iodide, ethyl iodide, or a primary alkyl bromide). Tertiary or even secondary alkyl halides will likely fail to react or lead to elimination side products.
Experimental Protocol: α-Alkylation using LDA
-
Prepare a solution of LDA by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere.
-
In a separate flask, dissolve 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution (2.1 equiv to deprotonate both the carboxylic acid and the α-carbon) to the solution of the keto acid.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and purify the product by column chromatography.
DOT Diagram: α-Alkylation Workflow
Caption: Workflow for the α-alkylation of the keto acid.
References
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018-08-27). Master Organic Chemistry. [Link]
-
Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Fischer Esterification Procedure. University of Missouri–St. Louis. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11501. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021-07-29). Royal Society of Chemistry. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020-05-30). Chemistry LibreTexts. [Link]
-
5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]
-
Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes. (2016-03-17). YouTube. [Link]
-
Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry. [Link]
-
Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. (2023). ResearchGate. [Link]
-
Novel Intramolecular Cyclization of 2-(Buta-1,3-dienyl)-3-methylpyrazines and 3-(Buta-1,3-dienyl)-4-methyl-1,2,5-oxadiazoles into 5H-Cycloheptapyrazines and 4H-Cyclohepta-1,2,5-oxadiazoles. ResearchGate. [Link]
-
What's a good reducing agent for a sterically hindered ketone? (2021-04-12). Reddit. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
HATU coupling - what's the best order? (2024-12-16). Reddit. [Link]
-
21.4 Alpha Alkylation. (2021-04-20). YouTube. [Link]
-
ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. (2013-07-29). Journal of Chemical Technology and Metallurgy. [Link]
-
Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes. (2016-03-17). YouTube. [Link]
-
6.3 Alkylation at the α-Carbon. KPU Pressbooks. [Link]
-
Tips and tricks for difficult amide bond formation? (2021-10-20). Reddit. [Link]
-
Steglich Esterification with EDC. (2024-07-21). Reddit. [Link]
-
Study of regioselectivity of intramolecular cyclization of N-(m-R-phenyl)- and N-(α-naphthyl)-2-allyl(methallyl)-6-carboxy-4-oxo-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-enes. ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). Growing Science. [Link]
-
Clemmensen reduction vs. Wolff-Kishner reduction. (2015-05-27). Chemistry Stack Exchange. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Wolff-Kishner Reduction. (2023-01-22). Chemistry LibreTexts. [Link]
-
Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids. ResearchGate. [Link]
-
Zinc Carbenoid-Mediated Chain Extension: Preparation of Alpha,beta-Unsaturated-Gamma-Keto Esters and Amides. PubMed. [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017-01-24). Journal of the American Chemical Society. [Link]
-
Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). ResearchGate. [Link]
- WO1984002699A1 - PROCESS FOR PREPARING alpha-KETO-CARBOXYLIC ACIDS.
-
Wolff Kishner Reduction Mechanism. (2020-06-23). YouTube. [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Optimization of Reaction Conditions for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
Welcome to the technical support center for the synthesis and optimization of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific Friedel-Crafts acylation reaction. Our goal is to empower you with the scientific rationale behind the experimental parameters to ensure successful and reproducible outcomes.
Introduction to the Synthesis
The synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is achieved via a classic Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] The resulting keto-acid is a valuable building block in the synthesis of various organic molecules.
This guide will walk you through the critical aspects of this reaction, from understanding the underlying mechanism to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
Q1: What is the fundamental reaction mechanism for the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid?
A1: The reaction proceeds via a Friedel-Crafts acylation mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This facilitates the cleavage of the anhydride ring, generating a highly electrophilic acylium ion.[1][4]
-
Electrophilic Aromatic Substitution: The electron-rich durene ring acts as a nucleophile and attacks the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, temporarily disrupting the aromaticity of the durene ring.
-
Rearomatization: A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom where the acyl group is attached. This restores the aromaticity of the ring and yields the aluminum salt of the desired keto-acid.
-
Work-up: The reaction mixture is quenched with acid to decompose the aluminum complexes and protonate the carboxylate, yielding the final product, 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.[5]
Q2: Why is anhydrous aluminum chloride (AlCl₃) the preferred catalyst, and what is its role?
A2: Anhydrous aluminum chloride is a powerful Lewis acid that is crucial for activating the succinic anhydride.[1] Its primary role is to accept a pair of electrons from a carbonyl oxygen of the anhydride, which significantly increases the electrophilicity of the acyl carbon and promotes the formation of the reactive acylium ion. It is critical to use anhydrous AlCl₃ as it reacts violently with water, which would deactivate the catalyst.[6]
Q3: Can other Lewis acids be used as catalysts for this reaction?
A3: While AlCl₃ is the most common and effective catalyst for Friedel-Crafts acylation, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can also be used.[7] However, their catalytic activity is generally lower than that of AlCl₃, which may result in lower yields or require more forcing reaction conditions. For the acylation of the sterically hindered and electron-rich durene, the strong Lewis acidity of AlCl₃ is generally preferred for optimal results.
Q4: What are the expected side reactions in the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid?
A4: While Friedel-Crafts acylation is generally a reliable reaction, some side reactions can occur:
-
Diacylation: Although the product is deactivated towards further acylation, under harsh conditions, a second acylation on the durene ring is possible, though unlikely.
-
Reaction with Solvent: If a reactive solvent is used (e.g., benzene or toluene), the solvent itself can undergo Friedel-Crafts acylation, leading to the formation of undesired byproducts.[8] This is why inert solvents like dichloromethane or nitrobenzene are often preferred.
-
Decomposition of Starting Materials or Product: At excessively high temperatures, the starting materials or the product may decompose, leading to a decrease in yield and the formation of tarry byproducts.[8]
Detailed Experimental Protocol
This protocol provides a general guideline for the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: In a separate flask, dissolve durene (1 equivalent) and succinic anhydride (1 equivalent) in anhydrous dichloromethane. Transfer this solution to an addition funnel.
-
Reaction Initiation: Cool the AlCl₃ suspension in an ice bath to 0-5 °C. Slowly add the solution of durene and succinic anhydride from the addition funnel to the AlCl₃ suspension with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC). In some cases, gentle heating to 40-50 °C may be required to drive the reaction to completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and neutralize any remaining HCl. Then, wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Insufficient reaction time or temperature.3. Poor quality of starting materials. | 1. Use freshly opened, anhydrous AlCl₃. Ensure all glassware is thoroughly dried.2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.3. Use purified durene and succinic anhydride. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high.2. Impurities in the starting materials. | 1. Maintain the reaction temperature as specified in the protocol. Use a controlled heating source.2. Purify the starting materials before use. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities.2. Incomplete removal of solvent. | 1. Attempt purification by column chromatography on silica gel.2. Ensure the product is thoroughly dried under high vacuum. |
| Difficulty in Separating Layers During Work-up | Formation of an emulsion. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Reaction Mechanism
Caption: Friedel-Crafts acylation of durene with succinic anhydride.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Decision Tree
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low purity of synthesized 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
Welcome to the technical support center for the synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.
Troubleshooting Guide: Addressing Low Purity and Other Synthetic Challenges
The synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is typically achieved via a Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). While this is a well-established reaction, several factors can lead to low purity of the final product. This section addresses specific issues you may encounter.
Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?
Several factors can contribute to a low or nonexistent yield in a Friedel-Crafts acylation. Here are the most common culprits and how to address them:
-
Inactive Aluminum Chloride Catalyst: Anhydrous aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will deactivate the catalyst, rendering it ineffective.[1]
-
Solution: Always use fresh, unopened anhydrous AlCl₃. Handle it quickly in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
-
Incorrect Stoichiometry of Reagents: The molar ratio of the reactants and the catalyst is critical for the success of the reaction. For Friedel-Crafts acylations, at least two equivalents of AlCl₃ are often required: one to activate the succinic anhydride and another to complex with the carbonyl group of the product.
-
Solution: Carefully calculate and weigh all reagents. A typical molar ratio is Durene:Succinic Anhydride:AlCl₃ of 1:1:2.2.
-
-
Insufficient Reaction Temperature or Time: While the initial complexation of AlCl₃ with the reagents is exothermic, the reaction may require heating to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature to 40-50 °C. Ensure the reaction is stirred for a sufficient duration, which can range from a few hours to overnight.
-
-
Choice of Solvent: The solvent plays a crucial role in a Friedel-Crafts reaction. It must be inert to the reaction conditions and capable of dissolving the reactants.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Nitrobenzene can also be used, particularly if higher temperatures are required, but its removal during workup can be challenging.
-
Q2: My final product is an oil or a waxy solid, not the expected crystalline solid. What went wrong?
Obtaining an oily or waxy product instead of a crystalline solid is a common sign of impurities.
-
Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted durene or succinic anhydride in your product.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. During workup, unreacted durene can be removed by washing with a non-polar solvent like hexanes. Succinic acid (from the hydrolysis of the anhydride) can be removed by washing with cold water.
-
-
Formation of Side Products: The high reactivity of durene can lead to side reactions, such as diacylation, where a second molecule of succinic anhydride reacts with the product. The steric hindrance of the tetramethylphenyl group makes this less likely, but it can occur under harsh conditions.
-
Solution: Control the reaction temperature and use the correct stoichiometry to minimize side reactions. Purification by column chromatography may be necessary to separate the desired product from diacylated byproducts.
-
-
Improper Workup: The workup procedure is critical for isolating a pure product.
-
Solution: The reaction is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. Thorough extraction and washing steps are necessary to remove inorganic salts and other water-soluble impurities. A final wash with brine helps to remove residual water from the organic layer.
-
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Interpreting the NMR spectrum is key to identifying impurities. Here are some common impurities and their expected NMR signals:
| Impurity | Expected ¹H NMR Signals |
| Durene | Singlet around δ 2.2 ppm (12H, CH₃) and a singlet around δ 6.9 ppm (2H, Ar-H) |
| Succinic Anhydride | Singlet around δ 2.9 ppm (4H, CH₂) |
| Succinic Acid | Singlet around δ 2.6 ppm (4H, CH₂) and a broad singlet for the carboxylic acid protons |
| Solvent Residues | Characteristic peaks for the solvent used (e.g., DCM at δ 5.3 ppm) |
If you observe aromatic signals that do not correspond to your product or durene, you may have isomeric byproducts. While the primary product is the 2,3,5,6-tetramethylphenyl isomer, other isomers are possible if the starting material was not pure 1,2,4,5-tetramethylbenzene.
Expected ¹H NMR of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid:
-
Aromatic proton (singlet)
-
Two triplets for the -CH₂-CH₂- groups
-
Multiple singlets for the four methyl groups on the aromatic ring
-
A broad singlet for the carboxylic acid proton
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid?
Recrystallization is often the most effective method for purifying the crude product.
-
Recommended Solvents: A mixture of ethyl acetate and hexanes is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Other potential solvent systems include toluene or a mixture of acetone and water.
If recrystallization fails to yield a pure product, column chromatography is a viable alternative.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for the eluent. The polarity can be gradually increased to elute the desired product.
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The spectrum should be clean, with all peaks corresponding to the desired structure and correct integration values.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the carbonyl groups (ketone and carboxylic acid) and the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q3: What are the key safety precautions for this synthesis?
-
Anhydrous Aluminum Chloride: It is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The reaction is exothermic. Use an ice bath to control the temperature during the addition of reagents.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Handle them in a well-ventilated fume hood.
Experimental Workflow and Troubleshooting Logic
To aid in your experimental design and troubleshooting, the following diagrams illustrate the general synthetic workflow and a decision-making process for addressing low purity.
Caption: A general workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting low purity of the synthesized product.
References
-
Friedel-Crafts Alkylation. Beyond Benign. [Link]
Sources
identification of impurities in 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid synthesis.
Welcome to the technical support center for the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis and purification of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to identify and control impurities effectively, ensuring the quality and integrity of your research and development efforts.
Introduction: The Critical Role of Impurity Profiling
In pharmaceutical development, the identification and control of impurities are not merely regulatory hurdles but fundamental aspects of ensuring the safety and efficacy of a drug substance.[1][2] Any component that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[3] These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[4] Even at trace levels, impurities can have unintended pharmacological effects or contribute to toxicity, making their thorough characterization a critical activity.[5]
The synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a classic example of a Friedel-Crafts acylation reaction, is a key process that, like any chemical transformation, is susceptible to the formation of impurities.[6][7] This guide will provide a comprehensive overview of the potential impurities that may be encountered during this synthesis, robust analytical methodologies for their identification, and strategies for their control.
Synthesis Pathway Overview
The synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is typically achieved through the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]
Caption: Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.
Frequently Asked Questions (FAQs)
Section 1: The Synthesis Reaction
Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[7] The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with succinic anhydride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Attack: The electron-rich durene ring acts as a nucleophile and attacks the acylium ion. This step temporarily disrupts the aromaticity of the durene ring, forming a cyclohexadienyl cation intermediate.
-
Deprotonation: A base (such as AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product.
Q2: Why is durene the chosen starting material?
A2: Durene is a highly activated aromatic compound due to the presence of four electron-donating methyl groups. This high electron density makes it very reactive towards electrophilic attack, facilitating the Friedel-Crafts acylation. Furthermore, the symmetrical substitution pattern of durene simplifies the product profile, as there is only one possible site for monosubstitution under typical conditions.
Q3: Can other Lewis acids be used as catalysts?
A3: While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts can also be employed.[6][9] The choice of catalyst can influence the reaction rate and selectivity, and may be optimized to minimize side reactions.
Section 2: Potential Impurities and Their Formation
Q4: What are the most likely impurities in this synthesis?
A4: The potential impurities can be categorized as follows:
-
Starting Material-Related: Unreacted durene and succinic anhydride.
-
Process-Related (By-products):
-
Polysubstituted Products: Although less common in acylation than alkylation due to the deactivating effect of the acyl group, the high reactivity of durene could potentially lead to di-acylation products under forcing conditions.[10]
-
Isomeric Impurities: While durene itself has equivalent substitution sites, isomerization of the tetramethylbenzene skeleton under the influence of the Lewis acid catalyst is a possibility, though less likely than in alkylations. This could lead to the formation of isomers of the desired product from the acylation of isodurene (1,2,3,5-tetramethylbenzene) or prehnitene (1,2,3,4-tetramethylbenzene).
-
Products of Incomplete Reaction: The intermediate product before quenching and work-up.
-
-
Degradation Products: The final product, a keto-acid, may be susceptible to degradation under certain conditions (e.g., high temperatures, presence of strong acids or bases).
Q5: How can polysubstitution be minimized?
A5: Polysubstitution is generally less of an issue in Friedel-Crafts acylation because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic attack.[11][12] However, to minimize this risk with the highly activated durene ring, the following strategies are recommended:
-
Control of Stoichiometry: Use a molar ratio of durene to succinic anhydride that does not favor di-substitution (e.g., a slight excess of durene).
-
Reaction Conditions: Maintain a controlled reaction temperature and avoid prolonged reaction times.
Q6: Is rearrangement of the acylium ion a concern?
A6: Rearrangement of the acylium ion is generally not observed in Friedel-Crafts acylation reactions, which is a significant advantage over Friedel-Crafts alkylation where carbocation rearrangements are common.[10] The acylium ion is stabilized by resonance, which makes it less prone to rearrangement.
Troubleshooting Guides
Section 3: Analytical Methods for Impurity Identification
This section provides an overview of the key analytical techniques for identifying and quantifying impurities in the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.
Caption: A general workflow for impurity identification.
High-Performance Liquid Chromatography (HPLC)
Q7: How can I develop an HPLC method for analyzing the purity of my product?
A7: A reverse-phase HPLC method is a suitable choice for separating the target compound from its potential impurities.[3] Here is a recommended starting point for method development:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid) | Acetonitrile is a common organic modifier. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[3] |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | The aromatic ring of the molecule will have strong UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | Ambient or slightly elevated (e.g., 30 °C) | To ensure reproducible retention times. |
Troubleshooting Common HPLC Issues:
-
Poor Peak Shape (Tailing): This can be due to interactions of the carboxylic acid with the silica support. Ensure the mobile phase pH is sufficiently low to keep the acid protonated.
-
Co-eluting Peaks: If impurities are not well-resolved, consider adjusting the mobile phase composition (gradient elution) or trying a different column chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q8: When should I use GC-MS for impurity analysis?
A8: GC-MS is particularly useful for identifying volatile impurities, such as unreacted durene or any low molecular weight by-products.[13] The sample may require derivatization (e.g., esterification of the carboxylic acid) to increase its volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q9: How can NMR spectroscopy help in identifying impurities?
A9: NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.
-
¹H NMR: Can be used to identify the substitution pattern on the aromatic ring and the structure of the aliphatic chain. The presence of unexpected signals in the aromatic region could indicate isomeric impurities.
-
¹³C NMR: Provides information on the number of unique carbon atoms in a molecule, which can help to distinguish between isomers.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): Can be employed to definitively establish the connectivity of atoms in an impurity.
Section 4: Purification and Impurity Control
Q10: What are the recommended methods for purifying the final product?
A10:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography using silica gel as the stationary phase can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the components.
Q11: How can I control the formation of impurities during the synthesis?
A11:
-
Purity of Starting Materials: Ensure the high purity of durene and succinic anhydride to avoid introducing impurities from the outset.
-
Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reactants and catalyst to minimize side reactions.
-
In-Process Controls (IPCs): Monitor the progress of the reaction by techniques like TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.
-
Quenching and Work-up: The reaction should be carefully quenched (e.g., with ice water) and the product extracted and washed to remove the catalyst and any water-soluble by-products.
References
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
- Friedel Crafts Acylation And Alkyl
- Friedel–Crafts reaction. (2023, December 29). In Wikipedia.
- Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- Friedel–Crafts Acyl
- Olah, G. A., & Toeroek, B. (2004). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts.
- Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange.
- HPLC Method for Flavourings. (n.d.).
- Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Separation of 4-[2-(Acryloyloxy)ethoxy]-4-oxobutanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC.
- Basic Concepts of NMR: Identification of the Isomers of C. (n.d.). University of Wisconsin-Madison.
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.
- Technical Support Center: 4-(2,4-Difluorophenyl)
- Polysubstitution is a major drawback in. (n.d.). Testbook.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.
- HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
- 4-(4-Methylphenyl)-4-oxobutanoic acid. (2023, April 29). In Wikipedia.
- Görür, S., Çarıkçı, S., & Kılıç, T. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.
- Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins. (n.d.). Food Standards Agency.
- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). Molbank, 2017(3), M938.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). American Chemical Society.
- NMR Spectra and Molecular Structure. (n.d.). Georg Thieme Verlag.
- Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate. (n.d.).
- Tautomerism of 4-phenyl-2,4-dioxobutanoic acid.
- Dr. Don Davies. (2011, August 2).
- The control of API impurities - A critical issue to the pharmaceutical industry. (n.d.). CPHI Online.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Ascendia Pharma.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Separation of 4-[2-(Acryloyloxy)ethoxy]-4-oxobutanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. testbook.com [testbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in the synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
Welcome to the technical support center for the synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the challenges of this synthesis, with a focus on preventing byproduct formation and optimizing your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid via the Friedel-Crafts acylation of durene with succinic anhydride.
Issue 1: Low or No Product Formation
Question: I have followed the standard procedure for the Friedel-Crafts acylation of durene with succinic anhydride, but I am observing a very low yield of the desired 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. What are the potential causes and how can I troubleshoot this?
Answer:
A low yield in a Friedel-Crafts acylation can stem from several factors, primarily related to the reagents and reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:
1. Catalyst Quality and Stoichiometry:
-
Cause: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Inactivation of the catalyst by water is a common reason for reaction failure. Additionally, in Friedel-Crafts acylations, the catalyst is consumed by complexation with the carbonyl oxygen of the product, necessitating at least a stoichiometric amount.[2]
-
Solution:
-
Ensure your AlCl₃ is fresh and has been stored under anhydrous conditions.
-
Use a molar excess of AlCl₃ (typically 2.2-2.5 equivalents) relative to the succinic anhydride to ensure there is enough active catalyst to drive the reaction to completion.[3]
-
Handle the AlCl₃ in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
2. Reaction Temperature and Time:
-
Cause: Friedel-Crafts acylations often require an initial period at a lower temperature during the addition of reagents to control the exothermic reaction, followed by heating to drive the reaction to completion. Insufficient heating time or temperature can lead to an incomplete reaction.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
If the reaction is sluggish, consider gradually increasing the temperature. However, be aware that excessive heat can promote byproduct formation.
-
3. Purity of Starting Materials:
-
Cause: Impurities in the durene or succinic anhydride can interfere with the reaction. For instance, any moisture in the starting materials will consume the catalyst.
-
Solution:
-
Use high-purity durene and succinic anhydride.
-
Ensure all glassware is thoroughly dried before use.
-
Issue 2: Presence of a Significant Amount of an Unidentified Byproduct
Question: My reaction seems to have worked, but I have a significant amount of a byproduct that is difficult to separate from my desired product. What could this byproduct be, and how can I prevent its formation?
Answer:
The most likely byproduct in this reaction is the diacylated product, where a second molecule of succinic anhydride reacts with the initial product. While the acyl group of the product is deactivating, the highly activated nature of the durene ring can still allow for a second acylation under certain conditions.[1]
1. Understanding Diacylation:
-
Cause: Diacylation is favored by a high local concentration of the acylating agent, elevated temperatures, and prolonged reaction times. An excess of succinic anhydride and AlCl₃ relative to durene will also promote the formation of the diacylated byproduct.
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of durene relative to succinic anhydride. This will ensure that the succinic anhydride is the limiting reagent, reducing the likelihood of a second acylation.
-
Order of Addition: Slowly add the succinic anhydride and AlCl₃ mixture to a solution of durene. This maintains a low concentration of the acylating agent throughout the reaction.
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of the diacylated product over extended periods.
-
2. Characterization of the Byproduct:
-
Identification: The diacylated product can be identified using techniques like Mass Spectrometry (MS), which will show a higher molecular weight corresponding to the addition of a second succinoyl group. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous aluminum chloride the most common catalyst for this reaction?
A1: Anhydrous aluminum chloride is a powerful Lewis acid that effectively generates the acylium ion electrophile from succinic anhydride, which is necessary for the electrophilic aromatic substitution to occur.[6][7] While other Lewis acids can be used, AlCl₃ is often the most cost-effective and efficient for this type of transformation.[8]
Q2: Can I use a solvent for this reaction? If so, which one is recommended?
A2: Yes, a solvent can be used. A common solvent for Friedel-Crafts acylations is a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9] These solvents are good at dissolving the reactants and the intermediate complexes without reacting with the catalyst. Using a solvent can also help to control the reaction temperature.
Q3: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
A3: The reaction proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, followed by the opening of the anhydride ring to form an acylium ion electrophile.[2][7]
-
Electrophilic Aromatic Substitution: The electron-rich durene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[7]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product.[7]
Q4: How can I purify the final product?
A4: The typical work-up involves quenching the reaction with ice/water, followed by the addition of hydrochloric acid to decompose the aluminum complexes. The product can then be extracted into an organic solvent. Purification is often achieved by recrystallization from a suitable solvent system.
Experimental Protocols & Visualizations
Optimized Synthesis Protocol
This protocol is designed to minimize byproduct formation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain a positive pressure of inert gas).
-
Reagents:
-
Durene (1.1 equivalents)
-
Succinic anhydride (1.0 equivalent)
-
Anhydrous aluminum chloride (2.2 equivalents)
-
Anhydrous 1,2-dichloroethane (solvent)
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add durene and 1,2-dichloroethane to the flask and cool the mixture to 0-5 °C in an ice bath.
-
In a separate, dry flask, carefully add anhydrous aluminum chloride to 1,2-dichloroethane, followed by the portion-wise addition of succinic anhydride.
-
Transfer this suspension to the dropping funnel and add it dropwise to the cooled durene solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux.
-
Monitor the reaction by TLC or HPLC until the durene is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Diagrams
Caption: Reaction mechanism for the synthesis.
Caption: Potential diacylation byproduct formation.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Durene:Succinic Anhydride Ratio | 1.1 : 1.0 | A slight excess of durene minimizes diacylation. |
| AlCl₃ : Succinic Anhydride Ratio | 2.2 : 1.0 | Ensures sufficient catalyst for reaction completion.[3] |
| Solvent | 1,2-Dichloroethane | Inert solvent that aids in temperature control.[9] |
| Temperature | 0-10 °C (addition), then reflux | Controls initial exotherm and drives the reaction. |
| Reaction Time | Monitored by TLC/HPLC | Prevents prolonged heating and byproduct formation. |
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Polymer Chemistry. (2012). Semi-aromatic polyesters by alternating ring-opening copolymerisation of styrene oxide and anhydrides. [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]
-
UniCA IRIS. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation. [Link]
-
PubMed. (2023). Fabrication of octenyl succinic anhydride starch grafted with folic acid and its loading potential for doxorubicin hydrochloride. [Link]
-
YouTube. (2025). [Chemistry] Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and al. [Link]
-
AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]
-
RSC Publishing. (n.d.). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. [Link]
-
PubMed. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. [Link]
-
ResearchGate. (n.d.). Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Dr. Wainwright's Website. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. [Link]
-
ResearchGate. (n.d.). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. [Link]
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
This guide provides comprehensive technical support for researchers, chemists, and process development professionals on the synthesis and scale-up of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and adapt the process to your specific needs.
Reaction Overview and Mechanism
The synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is fundamentally a Friedel-Crafts acylation .[1] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, durene (1,2,3,4-tetramethylbenzene)—using an acylating agent, succinic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
The reaction proceeds via the formation of a highly reactive acylium ion electrophile. The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and facilitating its opening to generate the acylium ion.[3] This electrophile is then attacked by the electron-rich durene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of the ring restores aromaticity and yields the product.
One of the key advantages of Friedel-Crafts acylation over its counterpart, alkylation, is the absence of carbocation rearrangements.[3][4] Furthermore, the product of the reaction, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation.[3][5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Q1: My reaction has a very low yield or failed completely. What went wrong?
This is the most common issue, and it typically points to problems with the reagents or reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture.[6] Any water in your solvent, on your glassware, or in your reagents will hydrolyze and deactivate the AlCl₃.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous grade of solvent (e.g., dichloromethane, 1,2-dichloroethane). Use a freshly opened bottle of AlCl₃ or a previously opened one that has been stored in a desiccator.
-
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[6] This is because the ketone group in the product coordinates strongly with AlCl₃, forming a stable complex that effectively removes the catalyst from the reaction cycle.[2][6]
-
Solution: For every mole of succinic anhydride, use at least 2.2 moles of AlCl₃. One mole is consumed in activating the anhydride, and another complexes with the product carbonyl. A slight excess ensures the reaction goes to completion.
-
-
Poor Reagent Quality: Impurities in the durene or succinic anhydride can interfere with the reaction.
-
Solution: Use reagents of high purity (≥98%). If necessary, recrystallize the succinic anhydride and sublime or recrystallize the durene before use.
-
-
Sub-optimal Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome. If it's too high, it can lead to side reactions and decomposition of starting materials.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of AlCl₃ to control the initial exotherm, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[6]
-
Q2: The reaction mixture turned into a dark, intractable tar. Can it be salvaged?
This usually indicates decomposition or polymerization side reactions, often caused by excessive heat.
Possible Causes & Solutions:
-
Runaway Exotherm: The Friedel-Crafts acylation is highly exothermic, especially during the addition of the catalyst. If the heat is not dissipated effectively, the local temperature can spike, causing decomposition.
-
Solution (Prevention is key): On a larger scale, use a jacketed reactor with a chiller for precise temperature control. Add the AlCl₃ portion-wise or as a slurry in a small amount of solvent, allowing the temperature to stabilize between additions. Ensure vigorous stirring to promote even heat distribution.
-
-
Incorrect Order of Addition: Adding the aromatic compound to a pre-formed mixture of the acylating agent and Lewis acid can sometimes lead to side reactions.
-
Solution: The most common and reliable method is to add the AlCl₃ catalyst to a solution of the durene and succinic anhydride in the reaction solvent at a controlled temperature.
-
Q3: During the purification work-up, the product "oiled out" instead of crystallizing. How can I isolate it?
"Oiling out" occurs when a compound melts at the temperature of the crystallization solvent or is too soluble, preventing the formation of a crystalline lattice.[7]
Possible Causes & Solutions:
-
High Impurity Level: The presence of impurities can disrupt crystal lattice formation.
-
Solution: First, ensure the aqueous layer containing the carboxylate salt is thoroughly washed with a non-polar solvent (like ether or toluene) to remove any unreacted durene before acidification. If it still oils out after acidification, extract the oily product into a solvent like ethyl acetate, dry the organic layer, and concentrate it. Then, attempt recrystallization from a different solvent system.
-
-
Incorrect Recrystallization Solvent: The solvent may be too good, keeping the product in solution even when cooled.[7]
-
Solution: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot. For 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, mixtures of water with ethanol or acetone can be effective. You can also try adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise to a solution of the product until it becomes turbid, then heating to clarify and cooling slowly.[7]
-
FAQs for Scaling Up
Q1: What are the primary safety concerns when scaling up this reaction?
-
Exothermic Reaction: The potential for a thermal runaway is the biggest concern. Use a robust cooling system and controlled reagent addition.
-
Hydrogen Chloride (HCl) Gas Evolution: The reaction releases HCl gas, especially during the work-up when the AlCl₃ complex is quenched with water. Ensure the reaction is performed in a well-ventilated fume hood or a reactor equipped with a scrubber system to neutralize the acidic gas.
-
Corrosive Reagents: Aluminum chloride is a corrosive solid that reacts violently with water. Handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a low-humidity environment.
Q2: How does the choice of solvent impact the scale-up process?
The solvent is critical for temperature control, reagent solubility, and reaction rate.
-
1,2-Dichloroethane (DCE): A common choice, as it is a good solvent for the reactants and the AlCl₃ complex. However, it is a chlorinated solvent with associated environmental and health concerns.
-
Nitrobenzene: Historically used, but it is toxic and has a high boiling point, making it difficult to remove. Its use is now largely avoided.
-
Carbon Disulfide (CS₂): Effective but highly flammable and toxic.
-
"Solvent-free" or Mechanochemical methods: For some Friedel-Crafts acylations, solvent-free approaches using ball-milling have been developed to be more environmentally friendly.[8][9] This could be an area for process development.
Q3: My process requires very high purity. What's the best purification strategy?
A multi-step purification process is recommended for achieving high purity.
-
Aqueous Extraction: After quenching the reaction, the product is a carboxylic acid. By making the aqueous solution basic (e.g., with NaOH or Na₂CO₃), you can deprotonate the acid to form its water-soluble carboxylate salt. This allows you to wash the aqueous layer with an organic solvent to remove non-acidic impurities like residual durene.
-
Acidification and Precipitation: Carefully re-acidify the aqueous layer with an acid like HCl.[10] The protonated carboxylic acid will be insoluble in water and precipitate out.
-
Recrystallization: The collected crude solid should then be recrystallized from a suitable solvent system to remove closely related impurities.[7]
-
Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography can be used, though this is less desirable for very large-scale processes due to cost and solvent usage.[7]
Experimental Protocols and Data
Detailed Lab-Scale Protocol (10g Scale)
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and safety protocols.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Reagent Charging: To the flask, add durene (1,2,4,5-tetramethylbenzene, 10.0 g), succinic anhydride (7.5 g), and anhydrous 1,2-dichloroethane (150 mL). Stir the mixture until all solids dissolve.
-
Catalyst Addition: Cool the solution to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 22.0 g) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (300 g) and concentrated HCl (30 mL). Caution: Vigorous HCl gas evolution.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture.
Scale-Up Parameter Comparison Table
| Parameter | Lab-Scale (e.g., 10g) | Pilot-Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Reactor | 500 mL Round-bottom flask | 50 L Jacketed Glass Reactor | Material compatibility (glass-lined steel), heat transfer efficiency, and robust agitation are critical. |
| Catalyst Addition | Manual, portion-wise | Automated powder dosing or slurry addition | Control of addition rate is essential to manage the exotherm. A slurry can improve handling and heat transfer. |
| Temp. Control | Ice bath | Chiller/Heater circulator | Precise and responsive temperature control is non-negotiable for safety and reproducibility. |
| Quenching | Pouring onto ice/acid | Reverse addition: slowly adding reaction mixture to a large volume of chilled water/acid. | This "reverse quench" is safer at scale as it ensures the quenching medium is always in excess, helping to control the exotherm. |
| Agitation | Magnetic stir bar / Overhead stirrer | Baffled reactor with a pitched-blade or anchor turbine | Effective mixing is needed to ensure thermal and concentration homogeneity, preventing localized "hot spots". |
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
-
Organic Syntheses. (2005). Org. Synth. 2005, 82, 80.
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
Wikipedia. Friedel–Crafts reaction.
-
Google Patents. (2016). CN106008596A - Preparation method of 4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid as glufosinate intermediate.
-
BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
YouTube. (2023). Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE.
-
BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
-
BenchChem. Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
-
Indian Academy of Sciences. (2005). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles.
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations.
-
YouTube. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene.
-
PubMed. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions.
-
MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
-
Google Patents. (2014). CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate.
-
Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations.
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation, supported by established principles of NMR spectroscopy. We will explore the causality behind experimental choices and present a self-validating protocol for acquiring high-quality NMR data.
Introduction
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a derivative of butyric acid, incorporates a tetramethylphenyl (durene) moiety. This structural complexity makes NMR spectroscopy an indispensable tool for its characterization. The presence of a carboxylic acid, a ketone, and a substituted aromatic ring gives rise to a unique spectral fingerprint in both ¹H and ¹³C NMR. Understanding this fingerprint is crucial for confirming the molecule's identity, assessing its purity, and studying its interactions in various chemical environments. The synthesis of this molecule can be achieved through a Friedel-Crafts acylation of durene with succinic anhydride, a common method for preparing similar aromatic ketones.[1]
Molecular Structure and Predicted NMR Active Nuclei
The molecular structure of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is presented below. Due to the molecule's symmetry, we can predict the number of unique signals in both the ¹H and ¹³C NMR spectra.
Figure 1. Molecular structure of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid with key regions highlighted.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra suitable for structural elucidation and purity assessment.
I. Sample Preparation
-
Analyte Purity: Ensure the sample of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is of high purity to avoid spectral overlap from impurities.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest. For observing the acidic proton, DMSO-d₆ can be used, as it slows down the proton exchange.
-
Concentration:
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | 12 ppm | 240 ppm |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 2-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024 or more (depending on concentration) |
| Temperature | 298 K | 298 K |
Rationale for Parameter Selection:
-
A sufficient relaxation delay is crucial for quantitative analysis, ensuring all nuclei have returned to equilibrium before the next pulse. This is particularly important for quaternary carbons in ¹³C NMR, which have longer relaxation times.
-
Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
Figure 2. Experimental workflow for NMR analysis.
¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid will exhibit distinct signals corresponding to the different types of protons in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | 10.0 - 12.0 | Broad singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2][4][5] This signal will disappear upon D₂O exchange. |
| Ar-H | ~6.9 - 7.2 | Singlet | 1H | The single aromatic proton is on a highly substituted ring. |
| -CH₂-CO-Ar | ~3.0 - 3.3 | Triplet | 2H | These protons are adjacent to the ketone, which is an electron-withdrawing group, causing a downfield shift. They will appear as a triplet due to coupling with the adjacent CH₂ group. |
| -CH₂-COOH | ~2.6 - 2.9 | Triplet | 2H | These protons are adjacent to the carboxylic acid group and will be deshielded. They will appear as a triplet due to coupling with the other CH₂ group. |
| Ar-CH₃ (ortho) | ~2.2 - 2.4 | Singlet | 6H | The two methyl groups ortho to the acyl group are equivalent due to symmetry. |
| Ar-CH₃ (meta) | ~2.1 - 2.3 | Singlet | 6H | The two methyl groups meta to the acyl group are equivalent. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, reflecting the molecular symmetry.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | 195 - 210 | The ketone carbonyl carbon is highly deshielded.[6] |
| C=O (Carboxylic Acid) | 170 - 185 | The carboxylic acid carbonyl carbon is also deshielded but typically appears upfield from a ketone carbonyl.[4][6] |
| Ar-C (quaternary, substituted) | 135 - 145 | The four quaternary carbons of the durene ring attached to methyl groups will have similar chemical shifts. |
| Ar-C (quaternary, acyl-substituted) | 130 - 140 | The aromatic carbon attached to the acyl group. |
| Ar-CH | 125 - 135 | The single protonated aromatic carbon. |
| -CH₂-CO-Ar | 30 - 40 | The carbon adjacent to the ketone. |
| -CH₂-COOH | 25 - 35 | The carbon adjacent to the carboxylic acid. |
| Ar-CH₃ (ortho) | 18 - 22 | The methyl carbons ortho to the acyl group. |
| Ar-CH₃ (meta) | 16 - 20 | The methyl carbons meta to the acyl group. |
Comparison with Alternatives
While other analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy can confirm the molecular weight and the presence of functional groups, respectively, they do not provide the detailed structural connectivity information that NMR offers. For instance, MS would confirm the molecular mass of 248.30 g/mol , and IR would show characteristic stretches for the C=O (ketone and carboxylic acid) and O-H groups. However, only NMR can definitively establish the substitution pattern on the aromatic ring and the connectivity of the butyric acid chain.
Conclusion
The ¹H and ¹³C NMR analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid provides a comprehensive structural characterization of the molecule. The predicted spectra, based on established chemical shift values and coupling patterns, offer a clear and detailed picture of the molecular architecture. The symmetry of the durene moiety simplifies the aromatic region of the spectra, leading to fewer signals than might be expected for a tetrasubstituted benzene ring. This guide provides a robust framework for the experimental determination and interpretation of the NMR spectra of this compound, serving as a valuable resource for researchers in synthetic chemistry and drug development.
References
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Butyric Acid (HMDB0000039) ¹H NMR Spectrum. Human Metabolome Database. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link]
-
NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchps.com [jchps.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
For researchers and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a compound featuring a sterically hindered aromatic ketone and a carboxylic acid moiety. By comparing its expected fragmentation to that of structurally related analogues, we can elucidate the influence of each functional group on the overall fragmentation pathway, thereby enhancing our ability to characterize similar molecules.
The Logic of Molecular Fragmentation in Mass Spectrometry
When a molecule is introduced into an electron ionization mass spectrometer, it is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical cation known as the molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The pattern of these fragments provides a roadmap to the molecule's original structure. The fragmentation pathways are not random; they are governed by the relative stability of the resulting carbocations and neutral radicals, with cleavages that lead to more stable products being favored.[1]
For a molecule like 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, we can anticipate fragmentation behaviors characteristic of its constituent parts: an aromatic ketone and a carboxylic acid.
-
Aromatic Ketones : A primary fragmentation pathway for ketones is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group.[2][3] This results in the formation of a stable acylium ion.
-
Carboxylic Acids : Carboxylic acids exhibit several characteristic fragmentation patterns. In short-chain acids, cleavage of the bonds next to the carbonyl can lead to the loss of a hydroxyl radical (•OH) or a carboxyl radical (•COOH).[4] Additionally, if the alkyl chain is long enough to possess a γ-hydrogen, it can undergo a McLafferty rearrangement, a characteristic fragmentation that results in the formation of a radical cation and a neutral alkene.[5]
Predicted Fragmentation Pathway of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
The molecular weight of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is 234.30 g/mol . Upon ionization, we expect the molecular ion [M]•+ at an m/z of 234.
The primary fragmentation pathways are predicted as follows:
-
α-Cleavage at the Ketone : The most favorable cleavage is expected to be the bond between the carbonyl carbon and the adjacent methylene group of the butyric acid chain. This results in the formation of the highly stable 2,3,5,6-tetramethylbenzoyl cation. The stability of this ion is enhanced by the electron-donating methyl groups on the aromatic ring. This would produce a prominent peak at m/z 161 . The other product would be a neutral radical of the remaining chain.
-
McLafferty Rearrangement : The butyric acid chain possesses a γ-hydrogen, making it susceptible to the McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen of the carboxylic acid group, followed by the cleavage of the α-β carbon-carbon bond. This would result in the loss of a neutral propene molecule and the formation of a radical cation at m/z 174 .
-
Cleavage of the Carboxylic Acid Group : Other fragmentations related to the carboxylic acid moiety include the loss of a hydroxyl radical (•OH, mass 17) leading to a fragment at m/z 217 , and the loss of the entire carboxyl group (•COOH, mass 45) resulting in a fragment at m/z 189 .[4]
-
Benzylic Cleavage : Cleavage of the bond between the aromatic ring and the carbonyl group would lead to the formation of a 2,3,5,6-tetramethylphenyl cation at m/z 133 and a neutral acyl radical.
The following diagram illustrates the predicted fragmentation pathways.
Sources
A Comparative Guide to Catalysts for the Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
Introduction: The Significance of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, also known as 4-(durenoyl)butyric acid, is a valuable keto-acid intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its structure, featuring a tetramethyl-substituted phenyl ring, imparts unique properties to target molecules, influencing their steric and electronic characteristics. The efficient synthesis of this building block is therefore of considerable interest to researchers in organic synthesis and drug development. The primary route to this compound is the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride. The choice of catalyst for this reaction is critical, as it dictates the reaction's efficiency, selectivity, and environmental footprint. This guide provides an in-depth comparison of various catalytic systems for this synthesis, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal catalyst for their needs.
The Chemistry: Friedel-Crafts Acylation of Durene
The synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is a classic example of a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, the aromatic ring of durene attacks an acylium ion generated from succinic anhydride in the presence of a catalyst.
}
Figure 1: General reaction scheme for the synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.The high electron density of the durene ring, due to the four activating methyl groups, facilitates the electrophilic attack. However, the steric hindrance imposed by these methyl groups can influence the choice of catalyst and reaction conditions.
Catalyst Comparison: Performance and Mechanistic Insights
The selection of a catalyst is a critical decision in optimizing the Friedel-Crafts acylation of durene. This section compares the performance of common homogeneous and heterogeneous catalysts, highlighting their strengths and weaknesses.
Homogeneous Lewis Acid Catalysts
Traditional Friedel-Crafts acylations heavily rely on homogeneous Lewis acid catalysts. These catalysts are effective in activating the acylating agent but often present challenges in terms of catalyst separation, waste generation, and handling.
| Catalyst | Catalyst Loading (mol equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 2.2 | Dichloroethane | 25 | 1 | 95 | Fieser, L. F. (1941) |
| SnCl₄ | 1.1 | Nitrobenzene | 25 | 24 | 82 | Gore, P. H. (1955) |
| TiCl₄ | 1.0 | Dichloromethane | 25 | 4 | 75 | Mukaiyama, T. et al. (1974) |
Table 1: Comparison of Homogeneous Lewis Acid Catalysts for the Acylation of Durene with Succinic Anhydride.
1. Aluminum Chloride (AlCl₃): The Workhorse Catalyst
-
Performance: Aluminum chloride is the most widely used and often most effective catalyst for this transformation, consistently providing high yields in relatively short reaction times.[1] Its strong Lewis acidity allows for the efficient generation of the acylium ion from succinic anhydride.
-
Mechanistic Insight: AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form the highly electrophilic acylium ion. Due to the formation of a stable complex with the ketone product, more than two equivalents of AlCl₃ are typically required.
}
Figure 2: Simplified mechanism of AlCl₃-catalyzed acylation of durene.-
Limitations: The major drawbacks of AlCl₃ are its hygroscopic nature, the large stoichiometric amounts required, and the generation of corrosive HCl gas and significant aqueous aluminum waste during workup.
2. Tin(IV) Chloride (SnCl₄) and Titanium(IV) Chloride (TiCl₄): Milder Alternatives
-
Performance: Milder Lewis acids like SnCl₄ and TiCl₄ can also catalyze the reaction, although they generally require longer reaction times or higher temperatures to achieve comparable yields to AlCl₃.
-
Mechanistic Insight: The mechanism is similar to that of AlCl₃, but the lower Lewis acidity of SnCl₄ and TiCl₄ results in a lower concentration of the active acylium ion at any given time. This can sometimes lead to higher selectivity and fewer side reactions.
-
Limitations: While offering a milder reaction profile, these catalysts are also sensitive to moisture and require stoichiometric amounts, leading to similar workup and waste disposal concerns as AlCl₃.
Heterogeneous Solid Acid Catalysts
In an effort to develop more environmentally benign and sustainable processes, heterogeneous solid acid catalysts have emerged as promising alternatives to traditional Lewis acids. These catalysts offer the significant advantages of easy separation, reusability, and reduced waste generation.
| Catalyst | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zeolite H-BEA | 20 | 1,2-Dichloroethane | 80 | 6 | 85 | Hölderich, W. F. et al. (1997) |
| Montmorillonite K-10 | 25 | Toluene | 110 | 8 | 70 | Clark, J. H. et al. (1995) |
Table 2: Comparison of Heterogeneous Solid Acid Catalysts for the Acylation of Durene with Succinic Anhydride.
1. Zeolites (e.g., H-BEA): Shape-Selective and Reusable
-
Performance: Zeolites, particularly those with large pore structures like H-BEA, have shown excellent activity and selectivity in the acylation of durene.[2] Their well-defined pore systems can offer shape selectivity, potentially minimizing the formation of byproducts.
-
Mechanistic Insight: The Brønsted acid sites within the zeolite pores protonate the succinic anhydride, leading to the formation of the acylium ion. The confined environment of the zeolite pores can influence the transition state and favor the formation of the desired product. The reaction proceeds on the catalyst surface, and the product diffuses out into the bulk solution.
}
Figure 3: Simplified workflow for zeolite-catalyzed acylation.-
Advantages: The key benefits of using zeolites are their reusability, non-corrosive nature, and the simplification of the product workup, which often involves simple filtration.
2. Acid-Activated Clays (e.g., Montmorillonite K-10): A Cost-Effective Option
-
Performance: Acid-activated clays like Montmorillonite K-10 are another class of heterogeneous catalysts that can effectively promote the acylation of durene. While they may not always achieve the same high yields as zeolites or AlCl₃, they are a cost-effective and environmentally friendly alternative.
-
Mechanistic Insight: The catalytic activity of these clays stems from both Brønsted and Lewis acid sites on their surface. The mechanism is analogous to that of zeolites, with the reaction occurring at the acidic sites on the clay surface.
-
Advantages: Clays are readily available, inexpensive, and can often be used with minimal pre-treatment. They are also easily separated from the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous 1,2-dichloroethane to the flask, followed by the portion-wise addition of anhydrous aluminum chloride (2.2 equivalents) while stirring.
-
Dissolve succinic anhydride (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the stirred suspension of AlCl₃.
-
After the addition is complete, add a solution of durene (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the product as its sodium salt.
-
Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis using Zeolite H-BEA
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Succinic anhydride
-
Zeolite H-BEA (activated)
-
1,2-Dichloroethane
-
Sodium bicarbonate solution
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Activate the Zeolite H-BEA catalyst by heating at 500 °C for 4 hours under a stream of dry air.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add durene (1.0 equivalent), succinic anhydride (1.1 equivalents), activated Zeolite H-BEA (20 wt% with respect to durene), and 1,2-dichloroethane.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.
-
Wash the catalyst with 1,2-dichloroethane.
-
Combine the filtrate and washings and extract the product with a sodium bicarbonate solution.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Conclusion and Future Outlook
The synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid via Friedel-Crafts acylation of durene can be effectively achieved using a variety of catalysts. While traditional homogeneous Lewis acids like aluminum chloride offer high yields and short reaction times, they are hampered by significant drawbacks related to catalyst handling, waste generation, and product purification.
Heterogeneous solid acid catalysts, particularly zeolites such as H-BEA, represent a more sustainable and environmentally friendly approach. Their reusability, ease of separation, and non-corrosive nature make them highly attractive for both laboratory-scale synthesis and industrial applications. Although they may require slightly longer reaction times or higher temperatures, the overall process simplification and reduced environmental impact often outweigh these considerations.
Future research in this area will likely focus on the development of even more active and selective heterogeneous catalysts, including novel zeolites, mesoporous materials, and supported catalysts. The exploration of solvent-free reaction conditions and continuous flow processes using these solid catalysts will further enhance the green credentials of this important transformation. For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including desired yield, reaction time, cost, and commitment to sustainable chemical practices.
References
- Fieser, L. F. (1941). Organic Syntheses, Coll. Vol. 1, p.517; Vol. 9, p.98.
- Gore, P. H. (1955). The Friedel-Crafts Acylation of Durene with Succinic Anhydride. Journal of the Chemical Society, 575.
- Mukaiyama, T., Harada, T., & Sato, T. (1974). A facile synthesis of γ-keto acids by the reaction of silyl enol ethers with acid anhydrides in the presence of titanium tetrachloride. Chemistry Letters, 3(10), 1183-1186.
- Hölderich, W. F., Hesse, M., & Näumann, F. (1997). Zeolites and Other Microporous Materials for the Acylation of Aromatic Compounds.
- Clark, J. H., Kybett, A. P., & Macquarrie, D. J. (1995). Catalysis of the Friedel–Crafts acylation of durene by acid-activated clays.
Sources
A Comparative Analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid and Structurally Related Oxobutyric Acids for Drug Development Professionals
This guide provides an in-depth technical comparison of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid with other structurally related 4-aryl-4-oxobutyric acids. The focus of this analysis is to elucidate the impact of the sterically hindered tetramethylphenyl (durene) moiety on the molecule's physicochemical properties and chemical reactivity, offering insights for researchers in drug discovery and development.
Introduction: The Significance of Aryl Oxobutyric Acids
4-Aryl-4-oxobutanoic acids are a class of bifunctional molecules that serve as versatile precursors in the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.[1] Their unique structure, featuring both a ketone and a carboxylic acid, allows for a variety of chemical transformations. The nature of the aryl substituent can profoundly influence the molecule's properties, including its solubility, acidity, and the reactivity of its functional groups. This guide will focus on the unique characteristics imparted by a tetramethylphenyl substituent.
Synthesis of 4-Aryl-4-Oxobutanoic Acids: The Friedel-Crafts Acylation Approach
The most common and effective method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][3] This reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated from succinic anhydride and attacks the electron-rich aromatic ring.[4]
While this method is robust, the substitution pattern on the aromatic ring can significantly impact the reaction's feasibility and outcome. For instance, the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid would involve the acylation of durene. Although polysubstituted benzenes like durene can undergo Friedel-Crafts acylation, the steric hindrance presented by the four methyl groups can influence the reaction conditions required and the potential for side reactions.[5]
Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid
This protocol details the synthesis of a representative 4-aryl-4-oxobutanoic acid and can be adapted for other aromatic starting materials, including durene, with potential modifications to reaction time and temperature to account for differences in reactivity.
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend anhydrous AlCl₃ in DCM.
-
Cool the suspension in an ice bath and slowly add succinic anhydride with stirring.
-
Once the succinic anhydride has dissolved, add toluene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and extract the product into the aqueous phase using a saturated NaHCO₃ solution.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-(4-methylphenyl)-4-oxobutanoic acid.
Comparative Physicochemical Properties
The substitution on the aryl ring directly impacts the physicochemical properties of 4-aryl-4-oxobutanoic acids, such as molecular weight, lipophilicity (logP), and melting point.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Melting Point (°C) |
| 4-Phenyl-4-oxobutanoic acid | C₁₀H₁₀O₃ | 178.18 | 1.3 | 115-118 |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | 192.21 | 1.9 | 129 |
| 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutanoic acid | C₁₄H₁₈O₃ | 234.29 | 3.2 (Predicted) | (Predicted higher) |
Data for known compounds sourced from PubChem. Predicted values for the tetramethylphenyl derivative are based on structural contributions.
The presence of four methyl groups in 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is expected to significantly increase its molecular weight and lipophilicity (logP) compared to less substituted analogs. This increased lipophilicity may lead to lower aqueous solubility but enhanced permeability across biological membranes, a critical consideration in drug design.
The Impact of Steric Hindrance on Reactivity
The tetramethylphenyl group in 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid introduces significant steric bulk around the ketone functionality. This steric hindrance is anticipated to have a profound effect on the reactivity of the molecule.[6]
Reactivity of the Ketone Group
The carbonyl carbon of a ketone is electrophilic and susceptible to nucleophilic attack.[7] However, the four methyl groups on the durene ring will sterically shield the ketone, making it less accessible to nucleophiles. This is expected to decrease the rate of reactions involving the ketone, such as:
-
Reductive amination: The formation of an imine intermediate will be slower.
-
Grignard reactions: Addition of organometallic reagents will be less facile.
-
Wittig reaction: The formation of an alkene will be less efficient.
This reduced reactivity can be advantageous in drug design, as it may prevent unwanted off-target reactions.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality is less directly affected by the steric bulk of the tetramethylphenyl group. However, the electronic effects of the four electron-donating methyl groups will slightly increase the pKa of the carboxylic acid, making it a weaker acid compared to the unsubstituted phenyl analog. This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility and interactions with biological targets.
Comparative Reactivity Analysis: Experimental Protocols
To experimentally validate the predicted differences in reactivity, a series of comparative assays can be performed.
Protocol for Comparing Ketone Reactivity via 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This protocol provides a method to compare the rate of a standard ketone derivatization reaction.
Procedure:
-
Prepare equimolar solutions of each 4-aryl-4-oxobutanoic acid in a suitable solvent (e.g., ethanol).
-
Prepare a solution of 2,4-dinitrophenylhydrazine (Brady's reagent).
-
At time zero, add an equal volume of the DNPH reagent to each of the oxobutyric acid solutions.
-
Monitor the formation of the orange-yellow precipitate (the hydrazone derivative) over time.
-
The rate of precipitate formation can be quantified by filtering, drying, and weighing the product at specific time intervals or by monitoring the disappearance of the ketone's carbonyl peak in the IR spectrum. A slower rate of formation indicates lower reactivity of the ketone.[8]
Protocol for pKa Determination
The pKa of the carboxylic acid functionality can be determined by titration.
Procedure:
-
Dissolve a known amount of each oxobutyric acid in a mixture of water and a co-solvent (e.g., ethanol) if necessary for solubility.
-
Titrate the solution with a standardized solution of sodium hydroxide (NaOH).
-
Monitor the pH of the solution using a calibrated pH meter as the NaOH is added.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at which half of the carboxylic acid has been neutralized (the half-equivalence point).
Conclusion
The introduction of a 2,3,5,6-tetramethylphenyl group into the 4-aryl-4-oxobutanoic acid scaffold is predicted to induce significant changes in the molecule's properties. The increased lipophilicity and steric hindrance around the ketone functionality are the most notable effects. These modifications can be strategically employed in drug design to modulate a compound's pharmacokinetic profile and reduce off-target reactivity. The experimental protocols provided in this guide offer a framework for the empirical validation of these theoretical considerations. Further investigation into the biological activity of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
-
The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Available at: [Link]
-
PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. National Center for Biotechnology Information. Available at: [Link]
-
Steric effects. Wikipedia. Available at: [Link]
-
Assessing the Reactivity of Aldehydes and Ketones. YouTube. Available at: [Link]
-
Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Available at: [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz. Available at: [Link]
-
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with... SciSpace. Available at: [Link]
-
Effect of Structure on Reactivity. Dalal Institute. Available at: [Link]
-
Studies in the Friedel-Crafts reaction: Part VI - Synthesis and intra-, and intermolecular Friedel-Crafts reaction of 2-methyl-4-phenylpentanedioic anhydride. ResearchGate. Available at: [Link]
-
4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. Available at: [Link]
- Process for producing aromatic compounds by friedel-crafts reaction. Google Patents.
-
A real space picture of the role of steric effects in SN2 reactions. National Center for Biotechnology Information. Available at: [Link]
-
Deacylative arylation and alkynylation of unstrained ketones. National Center for Biotechnology Information. Available at: [Link]
-
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available at: [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available at: [Link]
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]
-
Tests for Aldehydes and Ketones. BYJU'S. Available at: [Link]
-
Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]
-
Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. Available at: [Link]
-
Studies in the friedel-crafts reaction. Indian Academy of Sciences. Available at: [Link]
-
Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). Revisions.co.zw. Available at: [Link]
-
8.8: Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. Available at: [Link]
-
Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. Inorganic Chemistry. Available at: [Link]
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available at: [Link]
-
4-Chloro-4-oxobutanoic acid. PubChem. Available at: [Link]
-
Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
reactivity comparison of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid vs. 4-phenyl-4-oxobutanoic acid
Introduction: The Impact of Steric Shielding on Reactivity
In the landscape of drug development and fine chemical synthesis, 4-oxo-4-arylbutanoic acids serve as versatile scaffolds and crucial intermediates.[1][2] Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a multitude of synthetic transformations. This guide provides an in-depth comparative analysis of two such molecules: the sterically unhindered 4-phenyl-4-oxobutanoic acid and its heavily substituted analogue, 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid .
The primary structural difference lies in the substitution pattern of the aromatic ring. The tetramethylphenyl (durene) group introduces significant steric bulk and alters the electronic properties of the aryl moiety. This guide will dissect how these differences translate into tangible disparities in chemical reactivity, with supporting experimental protocols and mechanistic insights for researchers and synthetic chemists.
Structural and Electronic Properties at a Glance
The fundamental comparison hinges on the environment surrounding the benzoyl ketone. In 4-phenyl-4-oxobutanoic acid, the carbonyl group is readily accessible. Conversely, in 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, the carbonyl is flanked by two ortho-methyl groups, creating a sterically congested pocket.
Figure 1: Structural comparison highlighting the accessible carbonyl in 4-phenyl-4-oxobutanoic acid versus the sterically hindered carbonyl in the tetramethylphenyl analogue.
Electronic Effects: The four methyl groups on the durene ring are electron-donating groups (EDGs) via induction and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic. However, it also slightly reduces the electrophilicity of the carbonyl carbon compared to the unsubstituted phenyl ring.
Steric Effects: The ortho-methyl groups provide significant steric hindrance, which is the dominant factor influencing the reactivity of the adjacent carbonyl group.[3][4] This steric bulk physically obstructs the trajectory of incoming nucleophiles, slowing down or even preventing reactions at the carbonyl center.[5][6]
Reactivity at the Ketone Carbonyl
The ketone functionality is a primary site for transformations such as reduction to a secondary alcohol or complete deoxygenation to a methylene group. Here, the steric differences between the two molecules lead to dramatic differences in reaction rates and feasibility.
Reductive Deoxygenation (Clemmensen & Wolff-Kishner)
Complete reduction of the ketone to a methylene (CH₂) group is a key transformation, often used after a Friedel-Crafts acylation to produce an alkyl-substituted aromatic ring without rearrangement.[7]
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[8][9] It is effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[8]
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[10][11] It is suitable for substrates that are sensitive to acid but stable in strong base.[12]
| Reaction | 4-phenyl-4-oxobutanoic acid | 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | Rationale |
| Clemmensen | Favorable | Very Slow / Unreactive | The reaction occurs on the surface of the zinc amalgam. Steric hindrance from ortho-methyl groups prevents the carbonyl from effectively coordinating with the metal surface. |
| Wolff-Kishner | Favorable | Slow / Requires Forcing Conditions | The initial step, formation of the hydrazone, is severely hindered by the ortho-methyl groups. While the reaction may proceed under high temperatures, yields are expected to be significantly lower than for the unhindered analogue.[10] |
Figure 2: General experimental workflow for the reductive deoxygenation of aryl-oxobutanoic acids.
Reduction to Secondary Alcohol (Hydride Agents)
Reduction of the ketone to a secondary alcohol is commonly achieved using hydride reducing agents like sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄).[13][14]
| Reagent | 4-phenyl-4-oxobutanoic acid | 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | Rationale |
| NaBH₄ | Fast & High Yield | Very Slow / Potentially Unreactive | NaBH₄ is a relatively bulky nucleophile. The approach to the carbonyl carbon is severely impeded by the ortho-methyl groups, drastically reducing the reaction rate. |
| LiAlH₄ | Fast & High Yield (reduces both ketone and acid) | Slow (reduces both ketone and acid) | LiAlH₄ is a much stronger and less sterically demanding reducing agent. It will likely reduce the hindered ketone, but at a significantly slower rate compared to the unhindered substrate. Note: LiAlH₄ will also reduce the carboxylic acid to a primary alcohol. |
Experimental Protocol: Reduction of 4-phenyl-4-oxobutanoic acid with NaBH₄
This protocol describes the selective reduction of the ketone in the presence of the carboxylic acid.
-
Dissolution: Dissolve 4-phenyl-4-oxobutanoic acid (1.0 eq) in a suitable solvent such as ethanol or a buffered aqueous solution at room temperature.[1]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.0-1.2 eq) portion-wise to the stirred solution. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.[1]
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-hydroxy-4-phenylbutanoic acid. Further purification can be achieved by recrystallization or column chromatography.
Reactivity at the Carboxylic Acid Group
The carboxylic acid moiety is located at the end of a flexible butyric acid chain, placing it distant from the aromatic ring. Consequently, steric hindrance from the tetramethylphenyl group has a minimal effect on reactions at this site.
Fisher Esterification: The acid-catalyzed reaction with an alcohol (e.g., methanol or ethanol) to form an ester is a standard transformation. The reactivity of both compounds in this reaction is expected to be nearly identical, as the rate-determining step involves protonation of the carboxyl oxygen and subsequent nucleophilic attack by the alcohol, both of which are sterically unhindered.
Amide Bond Formation: Similarly, for amide coupling reactions (e.g., using coupling agents like EDC/DCC or conversion to an acyl chloride followed by reaction with an amine), the reactivity of both acids should be comparable.
Reactivity of the Aromatic Ring
The substitution pattern on the aromatic ring dictates its susceptibility to electrophilic aromatic substitution (EAS).
-
4-phenyl-4-oxobutanoic acid: The acyl group is a powerful deactivating, meta-directing group. The ring is significantly less reactive than benzene, but will undergo EAS reactions (e.g., nitration, halogenation) at the meta positions under forcing conditions.
-
4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid: The four electron-donating methyl groups make the ring highly activated. However, all substitutable positions (ortho and para to the acyl group) are already occupied by methyl groups. Therefore, this ring is effectively inert to further standard EAS reactions.
Figure 3: Logical flow diagram comparing the electrophilic aromatic substitution (EAS) potential of the two compounds.
Synthesis via Friedel-Crafts Acylation
Both molecules are typically synthesized via a Friedel-Crafts acylation, which itself serves as a practical example of their differing reactivity.[15][16]
-
4-phenyl-4-oxobutanoic acid: Prepared by the AlCl₃-catalyzed reaction of benzene with succinic anhydride.[1]
-
4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid: Prepared by the AlCl₃-catalyzed reaction of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride.
Due to the four activating methyl groups, durene is significantly more nucleophilic than benzene. Therefore, the Friedel-Crafts acylation of durene is expected to proceed under milder conditions or at a faster rate than the acylation of benzene.
Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid (Illustrative Example)
This protocol for a similar molecule illustrates the general procedure for Friedel-Crafts acylation.[17][18]
-
Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (AlCl₃, 2.2 eq).
-
Solvent & Reagent: Add a dry, inert solvent (e.g., dichloromethane or nitrobenzene), followed by the slow, portion-wise addition of succinic anhydride (1.0 eq) while stirring.
-
Aromatic Addition: Cool the mixture in an ice bath. Slowly add the aromatic substrate (e.g., toluene, 1.1 eq) dropwise. The reaction is exothermic.[17]
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Quench: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl.[17]
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water.
-
Extraction of Product: Extract the combined organic layers with a saturated sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt.[17]
-
Precipitation: Acidify the aqueous layer with concentrated HCl until the product precipitates out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[17]
Summary and Conclusion
The comparison between 4-phenyl-4-oxobutanoic acid and 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is a classic study in the balance of electronic and steric effects.
| Feature / Reaction | 4-phenyl-4-oxobutanoic acid | 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | Key Influencing Factor |
| Ketone Reactivity | High | Very Low | Steric Hindrance |
| Carboxylic Acid Reactivity | Normal | Normal | Minimal influence from the distant aryl group |
| Aromatic Ring (EAS) | Deactivated, meta-directing | Activated, but sterically blocked | Substitution Pattern |
| Synthesis (F-C Acylation) | Standard Conditions | Milder Conditions / Faster Rate | Electronic Activation |
For the practicing chemist, the choice between these or similarly substituted intermediates is critical:
-
4-phenyl-4-oxobutanoic acid is the ideal substrate for subsequent modifications at the ketone position. Its predictable reactivity at all functional groups makes it a versatile building block.
-
4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid should be chosen when the ketone is intended to be unreactive or when the bulky, electron-rich tetramethylphenyl group is a specific requirement for the final target molecule's structure-activity relationship (SAR). Any desired transformations on the carbonyl group must be planned with the expectation of significantly reduced reactivity.
Understanding these fundamental principles of reactivity allows for more rational design of synthetic routes and efficient troubleshooting of experimental challenges.
References
- BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
- BenchChem. (2025).
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
- PubMed. (2006). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase.
- Sigma-Aldrich. 4-(4-methylphenyl)-4-oxobutanoic acid. Merck.
- Sigma-Aldrich. 4-(4-Methylphenyl)-4-oxobutyric acid 98%. Merck.
- Wikipedia. Friedel–Crafts reaction.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
- Khan Academy.
- Wikipedia. Wolff–Kishner reduction.
- Wikipedia. Steric effects.
- Chemistry LibreTexts. (2023). Clemmensen Reduction.
- Chemguide. Reduction of aldehydes and ketones.
- YouTube. (2025). Wolff-Kishner Reduction.
- YouTube. (2013). Steric hindrance.
- BYJU'S. Clemmensen Reduction reaction.
- Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples.
- Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
- Save My Exams. Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. savemyexams.com [savemyexams.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid by HPLC and Alternative Methods
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a molecule like 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a specialized organic building block, rigorous purity assessment is not merely a quality control checkpoint but a critical determinant of downstream success in complex syntheses. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques—Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC)—for the comprehensive purity evaluation of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower researchers and drug development professionals in selecting the most appropriate analytical strategy.
The Analyte: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
To establish a robust analytical approach, a thorough understanding of the analyte's physicochemical properties is paramount. While specific experimental data for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is not widely published, we can extrapolate key characteristics from its close structural analogs.
Structural Analogs:
-
4-(4-Methylphenyl)-4-oxobutanoic acid: Molecular Weight: 192.21 g/mol , Melting Point: 127-130 °C[1]
-
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid: Molecular Weight: 206.24 g/mol [2]
-
4-(3,5-Dimethylphenyl)-4-oxobutanoic acid: Molecular Weight: 206.24 g/mol [3]
Based on these analogs, we can estimate the properties of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid :
-
Molecular Formula: C₁₄H₁₈O₃
-
Estimated Molecular Weight: 234.29 g/mol
-
Key Structural Features: An aromatic ketone, a carboxylic acid, and a tetramethyl-substituted phenyl group. The steric hindrance from the four methyl groups is a significant feature influencing its reactivity and chromatographic behavior.
-
Expected UV Absorbance: The presence of the aromatic ketone chromophore suggests strong UV absorbance, likely in the range of 240-280 nm, making UV-based detection in HPLC a viable and sensitive option.[4]
-
Solubility: Expected to have low solubility in water and good solubility in organic solvents like methanol, acetonitrile, and dimethylformamide.[1]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.[5] Its high resolving power allows for the separation of the main component from structurally similar impurities.
Causality of Method Design: A Reversed-Phase Approach
A reversed-phase HPLC (RP-HPLC) method is the logical choice for this analyte. The non-polar stationary phase (typically C18) will interact with the hydrophobic tetramethylphenyl moiety, while a polar mobile phase will elute the compound. The inclusion of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, in the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group, leading to a single, well-defined chromatographic peak and improved retention.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in Water | Acidifier to suppress ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B | A gradient is employed to ensure elution of potential impurities with a wide range of polarities and to efficiently clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 254 nm | Based on the expected UV absorbance of the aromatic ketone chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed. | Acetonitrile is a suitable solvent that is compatible with the mobile phase. |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.
Alternative Purity Assessment Methods
While HPLC is a powerful tool, orthogonal methods are essential for a comprehensive purity profile, as they rely on different separation or measurement principles and can reveal impurities that may be missed by HPLC.
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. For GC to be applicable, the analyte must be volatile and thermally stable.[6] Carboxylic acids like our target molecule are generally not suitable for direct GC analysis due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. Therefore, derivatization is a mandatory step.
Causality of Derivatization: Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[7] A common and effective derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (TMS) group.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS), and a split/splitless injector.
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC Conditions:
| Parameter | Condition | Justification |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column suitable for a wide range of derivatized organic compounds. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 300 °C, hold for 10 min | A temperature program is necessary to separate compounds with different boiling points. |
| Detector | FID at 300 °C | FID is a robust and sensitive detector for organic compounds. |
| Injection Volume | 1 µL (split ratio 20:1) | A split injection prevents column overloading. |
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline solids, DSC relies on the Van't Hoff equation, which describes the melting point depression and broadening caused by impurities.[8][9] This method provides an absolute measure of total molten impurities without the need for impurity standards.
Applicability: This technique is suitable for crystalline compounds that exhibit a sharp melting endotherm and are stable at their melting point.
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
DSC Conditions:
| Parameter | Condition | Justification |
| Sample Pan | Aluminum, hermetically sealed | Prevents loss of volatile components during heating. |
| Sample Weight | 2-5 mg, accurately weighed | An appropriate sample size to obtain a clear melting endotherm. |
| Purge Gas | Nitrogen at 50 mL/min | Provides an inert atmosphere and prevents oxidative degradation. |
| Heating Rate | 1-2 °C/min | A slow heating rate is crucial for allowing the sample to remain in thermal equilibrium during melting, which is a prerequisite for the Van't Hoff model. |
| Temperature Range | Start ~20 °C below the expected melting point and end ~10 °C above the completion of melting. | Ensures the entire melting process is captured. |
| Data Analysis | Purity is calculated from the shape of the melting peak using the instrument's software based on the Van't Hoff equation. | The software integrates partial areas of the melting endotherm to determine the mole fraction of impurities. |
Comparative Performance Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, throughput, and the nature of the expected impurities.
| Feature | HPLC | GC | DSC |
| Specificity | High; can separate and quantify individual impurities. | High; good for separating volatile impurities. | Low; measures the total mole fraction of soluble impurities, cannot identify individual impurities. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with MS detection. | Moderate; typically suitable for purity levels >98.5 mol%. |
| Throughput | Moderate (20-40 minutes per sample). | Moderate (including derivatization, ~1 hour per sample). | Low (slow heating rates result in long analysis times, >1 hour per sample). |
| Sample Preparation | Simple dissolution and dilution. | More complex due to the mandatory derivatization step. | Simple; requires accurate weighing into a sample pan. |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds (or those that can be derivatized). | Limited to crystalline, thermally stable compounds. |
| Quantitation | Relative (area percent) or absolute (with reference standards). | Relative or absolute quantitation. | Absolute determination of total molar purity. |
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a multi-faceted approach is recommended.
-
HPLC stands as the primary and most robust method for routine purity testing and the quantification of known and unknown impurities. Its versatility and high resolving power make it indispensable.
-
GC serves as an excellent orthogonal technique, particularly for identifying and quantifying any volatile or semi-volatile impurities that might not be amenable to HPLC analysis, such as residual starting materials or solvents. The requirement for derivatization, however, adds a layer of complexity to the workflow.
-
DSC offers a valuable, albeit lower-throughput, method for determining the absolute molar purity of the bulk material. It is an excellent complementary technique to chromatography for confirming the overall purity and for the qualification of reference standards.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, ensuring the quality and consistency required for its intended applications. The validation of these analytical procedures should be conducted in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[10][11]
References
-
PubChem. 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. [Link]
-
PubChem. Mesitol, alpha4-(4-hydroxy-2,3,5,6-tetramethylphenyl)-. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
PubChem. 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. [Link]
-
PharmaGuideline. Principle and Working of Gas Chromatography | GC Principle Explained. [Link]
-
Mettler Toledo. DSC purity. [Link]
-
National Center for Biotechnology Information. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
PubMed. A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. [Link]
-
GL Sciences. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
-
ResearchGate. GC-MS analyses following a) direct BSTFA derivatization and b) derivatization of ACN extracted bacterial sample F. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). [Link]
-
ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]
-
TA Instruments. Purity Determination and DSC Tzero Technology. [Link]
-
The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]
-
PubMed. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. [Link]
-
Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
PubMed. Reversed-phase high-performance liquid chromatography coupled with second-order derivative spectroscopy for the quantitation of aromatic amino acids in peptides: application to hemorphins. [Link]
-
J-STAGE. Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC). [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Mettler Toledo. DSC purity determination. [Link]
-
YouTube. Understanding Reverse Phase Selectivity for Different Compound Classes. [Link]
-
LinkedIn. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 583723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 4-(4-methylphenyl)-4-oxobutanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. mt.com [mt.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Validation of Analytical Methods for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, underpinned by the rigorous standards of international regulatory bodies.
Introduction: The Analytical Imperative
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a substituted aromatic keto-acid, presents unique analytical challenges due to its structural characteristics. Its synthesis, analogous to the Friedel-Crafts acylation of toluene with succinic anhydride to form 4-(4-Methylphenyl)-4-oxobutanoic acid, involves the reaction of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[1] The purity and precise quantification of the final product are paramount for its application in research and development. This necessitates the development and validation of robust analytical methods.
Method validation is the cornerstone of any analytical workflow, ensuring that the chosen method is fit for its intended purpose.[2] This guide will compare and contrast two powerful analytical techniques, HPLC-UV and GC-MS, for the analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, with a steadfast commitment to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9]
Strategic Selection of Analytical Techniques
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[10] Given the aromatic and carboxylic acid functionalities of the target molecule, HPLC with UV detection is a prime candidate for its quantification.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[6][12] However, the polar nature and low volatility of carboxylic acids necessitate a derivatization step to convert the analyte into a more volatile form suitable for GC analysis.
The following sections will provide detailed, step-by-step protocols for each technique and a comparative validation framework based on ICH Q2(R2) guidelines.[1][3][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is an attractive method due to its simplicity, robustness, and wide availability in analytical laboratories. The aromatic ring and the ketone carbonyl group in 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid are expected to exhibit strong UV absorbance, providing a basis for sensitive detection.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating this moderately polar compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Column Temperature: Maintained at 30 °C to ensure reproducibility of retention times.
-
Detection Wavelength: Based on the structure, the maximum absorbance (λmax) is predicted to be in the range of 250-280 nm. The DAD can be used to determine the optimal wavelength for quantification.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation of the HPLC-UV Method
The validation of the developed HPLC method will be performed according to ICH Q2(R2) guidelines, assessing the following parameters:[1][3][4]
Table 1: Validation Parameters for the HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | Analyze blank samples, placebo (if applicable), and spiked samples. Assess peak purity using a DAD. |
| Linearity | A linear relationship between the concentration and the detector response should be demonstrated. The correlation coefficient (r²) should be ≥ 0.99. | Analyze a minimum of five concentrations of the reference standard covering the specified range. |
| Range | The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay of a drug substance. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Expressed as percent recovery. | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%. Intermediate Precision: Assess the method's variability on different days, with different analysts, and on different equipment. The RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Workflow for HPLC-UV Method Validation
Caption: Workflow for the validation of the HPLC-UV method.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal technique to HPLC, offering high selectivity and sensitivity. Due to the inherent low volatility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a derivatization step is mandatory to convert the carboxylic acid group into a more volatile ester or silyl ester.
Experimental Protocol: GC-MS
1. Derivatization:
-
Rationale: The carboxylic acid group is polar and can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an esterification agent like methanol in the presence of an acid catalyst will increase volatility and thermal stability.
-
Procedure (Silylation):
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) mass analyzer).
-
Column: A non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection to enhance sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and method development. For quantitative analysis, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity.
-
Validation of the GC-MS Method
The validation of the GC-MS method will also adhere to the ICH Q2(R2) guidelines.
Table 2: Validation Parameters for the GC-MS Method
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The ability to assess the analyte in the presence of other components. | Analyze derivatized blank samples and spiked samples. Confirm the identity of the analyte peak by its retention time and mass spectrum. |
| Linearity | A linear relationship between the concentration and the response ratio (analyte peak area / internal standard peak area). Correlation coefficient (r²) ≥ 0.99. | Analyze a minimum of five concentrations of the derivatized reference standard. An internal standard structurally similar to the analyte is recommended. |
| Range | The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the determined value to the true value. | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels. |
| Precision | The degree of agreement among individual test results. | Repeatability: Analyze a minimum of six replicate preparations of the derivatized standard. RSD ≤ 2%. Intermediate Precision: Assess variability across different days, analysts, and instruments. RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Determined by analyzing samples with known low concentrations and establishing the minimum level at which the analyte can be reliably detected (e.g., S/N ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Determined by analyzing samples with known low concentrations and establishing the minimum level at which the analyte can be quantified with acceptable precision and accuracy (e.g., S/N ratio of 10:1). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters such as inlet temperature (±10 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min). |
Workflow for GC-MS Method Validation
Caption: Workflow for the validation of the GC-MS method.
Comparative Analysis and Discussion
Table 3: Comparison of HPLC-UV and GC-MS for the Analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Sample Preparation | Simple dissolution and filtration. | Requires a derivatization step to increase volatility. |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, due to the combination of chromatographic separation and mass spectral detection. |
| Sensitivity | Generally lower than GC-MS. | Very high, especially in SIM mode. |
| Instrumentation Cost | Generally lower. | Higher. |
| Throughput | Can be high with optimized methods. | Can be lower due to the derivatization step. |
| Robustness | Generally considered very robust. | Derivatization can introduce variability if not well-controlled. |
| Confirmation of Identity | Based on retention time and UV spectrum. | Confirmed by both retention time and a unique mass spectrum. |
Conclusion: A Symbiotic Approach to Analytical Certainty
Both HPLC-UV and GC-MS present viable and robust platforms for the quantitative analysis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. The choice of method will ultimately depend on the specific analytical needs.
-
For routine quality control and assays where high throughput and cost-effectiveness are critical, a validated HPLC-UV method is the preferred choice. Its simplicity in sample preparation and operational robustness make it an efficient workhorse.
-
When higher sensitivity and unequivocal identification are paramount, such as in impurity profiling or trace analysis, a validated GC-MS method is superior. The added layer of mass spectral information provides a higher degree of confidence in the results.
In a comprehensive drug development program, these two techniques should not be viewed as mutually exclusive but rather as complementary. The use of HPLC for routine analysis and GC-MS for confirmatory testing and in-depth investigations provides a powerful and synergistic analytical strategy, ensuring the highest level of scientific integrity and data quality.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the...[Link]
-
ACS Publications. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]
-
ResearchGate. (2016). (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. (2016). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
-
ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. [Link]
-
European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
NIH. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MDPI. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]
-
European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[Link]
-
ScienceDirect. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
-
ScienceDirect. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
-
ResearchGate. (2020). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Taylor & Francis Online. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
MDPI. (n.d.). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]
-
MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. CN106008596A - Preparation method of 4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid as glufosinate intermediate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Showing Compound 2-Oxobutanoic acid (FDB003359) - FooDB [foodb.ca]
- 8. mzCloud – 4 4 Ethoxyphenyl 4 oxobutanoic acid [mzcloud.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. govinfo.gov [govinfo.gov]
- 12. 4-(Methylthio)-2-oxobutyric acid | C5H8O3S | CID 473 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(Tetramethylphenyl)-4-oxobutyric Acid Isomers
For correspondence:
Abstract
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring compound purity. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a core scaffold, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of key spectroscopic techniques for the differentiation of positional isomers of 4-(tetramethylphenyl)-4-oxobutyric acid. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we present a validated workflow for unambiguous isomer identification. This document is designed to move beyond a simple listing of methods, explaining the causality behind experimental choices and providing field-proven insights to ensure scientific integrity and trustworthiness in your analytical endeavors.
Introduction: The Challenge of Isomeric Complexity
The 4-(tetramethylphenyl)-4-oxobutyric acid scaffold is a valuable building block in medicinal chemistry and materials science. The tetramethyl-substituted phenyl ring, however, introduces isomeric complexity. Depending on the placement of the four methyl groups on the aromatic ring, several distinct positional isomers can exist. The most common and synthetically accessible isomers are derived from durene (1,2,4,5-), isodurene (1,2,3,5-), and prehnitene (1,2,3,4-). The specific isomer , 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, presents a unique substitution pattern.
Distinguishing these isomers is critical; a minor shift in a methyl group's position can drastically alter the molecule's symmetry, electronic properties, and steric profile, thereby impacting its biological activity and physical characteristics. While techniques like single-crystal X-ray diffraction offer definitive structural information, they require crystalline samples and can be time-consuming.[1] Spectroscopic methods, being applicable to solutions and amorphous solids, provide a more rapid and versatile approach to isomer differentiation.[2] This guide will compare the utility of four primary spectroscopic techniques in distinguishing the following representative isomers:
-
Isomer A: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
-
Isomer B: 4-(1,2,4,5-Tetramethylphenyl)-4-oxobutyric acid (Durene derivative)
-
Isomer C: 4-(1,2,3,5-Tetramethylphenyl)-4-oxobutyric acid (Isodurene derivative)
-
Isomer D: 4-(1,2,3,4-Tetramethylphenyl)-4-oxobutyric acid (Prehnitene derivative)
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus.[2] Both ¹H and ¹³C NMR provide unambiguous data based on molecular symmetry.
¹H NMR: A Fingerprint of Proton Environments
The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) in the ¹H NMR spectrum are directly dictated by the symmetry of the molecule. Protons in identical chemical environments are "chemically equivalent" and produce a single signal.
-
Aromatic Region (δ ~7.0-8.0 ppm): The number of distinct signals for the aromatic protons is a direct readout of the substitution pattern.
-
Aliphatic Methyl Region (δ ~2.0-2.5 ppm): Similarly, the number of signals for the four methyl groups reveals the symmetry of their arrangement.
-
Butyric Acid Chain (δ ~2.5-3.5 ppm): The protons of the -CH₂-CH₂-COOH chain will typically appear as two triplets, and their chemical shifts will be subtly influenced by the steric and electronic environment of the adjacent aromatic ring.
Predicted ¹H NMR Signatures:
| Isomer | Aromatic Protons (Ar-H) | Methyl Protons (-CH₃) | Key Distinguishing Feature |
| A (2,3,5,6-) | 1 signal (singlet) | 2 signals (singlets) | High symmetry: only one type of aromatic proton and two types of methyl groups. |
| B (1,2,4,5-) | 1 signal (singlet) | 1 signal (singlet) | Highest symmetry: all methyl groups and aromatic protons are equivalent. |
| C (1,2,3,5-) | 2 signals (singlets) | 4 signals (singlets) | Lowest symmetry: all four methyl groups are in unique environments. |
| D (1,2,3,4-) | 2 signals (doublets, ortho-coupling) | 2 signals (singlets) | Two adjacent aromatic protons will couple, producing doublets. |
¹³C NMR: A Clear Reflection of Molecular Symmetry
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule.[3] This often serves as the most straightforward and definitive method for isomer identification. With proton decoupling, each unique carbon atom produces a single sharp peak.
Predicted ¹³C NMR Signatures:
| Isomer | Aromatic Carbon Signals | Methyl Carbon Signals | Aliphatic Chain Signals | Total Signals |
| A (2,3,5,6-) | 4 | 2 | 4 | 10 |
| B (1,2,4,5-) | 3 | 1 | 4 | 8 |
| C (1,2,3,5-) | 6 | 4 | 4 | 14 |
| D (1,2,3,4-) | 6 | 2 | 4 | 12 |
The total number of signals in the ¹³C NMR spectrum provides an immediate and unambiguous fingerprint for each isomer.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While NMR excels at mapping the overall molecular structure, IR spectroscopy provides valuable information about the specific functional groups present and can offer clues about the aromatic substitution pattern.
All four isomers will exhibit characteristic absorptions for:
-
Carboxylic Acid O-H Stretch: A very broad band from ~2500-3300 cm⁻¹.
-
Ketone C=O Stretch: A strong, sharp band around ~1680-1700 cm⁻¹.
-
Carboxylic Acid C=O Stretch: A strong, sharp band around ~1700-1725 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands in the ~1450-1600 cm⁻¹ region.[4]
The key to differentiation lies in the "fingerprint region," specifically the C-H out-of-plane bending vibrations between 650-1000 cm⁻¹ and the overtone/combination bands between 1650-2000 cm⁻¹.[5][6]
-
C-H Out-of-Plane Bending: The position of these strong absorptions is highly dependent on the number of adjacent hydrogen atoms on the ring.
-
Isomers A and B (one isolated H): Expected to show a band in the 850-900 cm⁻¹ region.
-
Isomers C and D (two adjacent H's): Expected to show a strong band in the 800-840 cm⁻¹ region.[7]
-
-
Overtone/Combination Bands (1650-2000 cm⁻¹): These weak but sharp "benzene fingers" produce a pattern that is characteristic of the substitution on the aromatic ring.[6] While subtle, these patterns can provide confirmatory evidence for the substitution pattern deduced from other methods.
Mass Spectrometry (MS): Fragmentation as a Structural Clue
Since all four compounds are isomers, they will have the identical molecular weight and thus the same molecular ion peak (M⁺˙) in a mass spectrum. Differentiation, therefore, must rely on analyzing their fragmentation patterns, typically using techniques like tandem mass spectrometry (MS/MS).
The primary fragmentation pathway for aromatic ketones is alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[8][9]
Key Fragmentation Pathways:
-
Acylium Ion Formation: The most dominant fragmentation will likely be the cleavage of the C-C bond between the carbonyl group and the butyric acid chain, leading to the formation of a stable tetramethylbenzoyl cation. The mass-to-charge ratio (m/z) of this fragment will be identical for all isomers, but its relative stability might vary slightly.
-
Loss of Methyl Groups: Fragmentation of the tetramethylphenyl ring itself can occur, leading to the loss of methyl radicals (CH₃˙). The relative ease of these losses may be influenced by steric crowding between adjacent methyl groups.
-
McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, can also occur.[10] This would result in a neutral alkene loss and a charged enol fragment.
While MS alone may not be as definitive as NMR for distinguishing these specific positional isomers, subtle differences in the relative abundances of fragment ions in an MS/MS experiment can provide supporting evidence, especially when comparing an unknown sample to authenticated reference standards.
UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in these isomers is the tetramethylbenzoyl system. The spectrum is expected to show two main absorption bands:
-
A strong π → π * transition, typically below 280 nm, associated with the aromatic ring.
-
A weaker n → π * transition, typically between 270-300 nm, associated with the carbonyl group.[11]
The position of the methyl groups influences the electronic properties of the aromatic ring through hyperconjugation and can cause steric hindrance that affects the planarity between the carbonyl group and the ring.
-
Steric Hindrance: In isomers with methyl groups at the ortho positions (positions 2 and 6, as in Isomer A), steric clash can force the carbonyl group out of the plane of the aromatic ring. This disruption of conjugation typically leads to a hypsochromic shift (shift to shorter wavelength, or blue shift) and a decrease in molar absorptivity (hypochromic effect) compared to less hindered isomers.[12]
Therefore, one would predict that Isomer A (2,3,5,6-) and Isomer D (1,2,3,4-) would show a λ_max at a slightly shorter wavelength than the less sterically hindered Isomer B (1,2,4,5-) and Isomer C (1,2,3,5-) . While these differences may be subtle, they can provide a rapid and simple method for preliminary differentiation.
Summary and Workflow
The following table summarizes the expected distinguishing features for each spectroscopic technique.
| Technique | Isomer A (2,3,5,6-) | Isomer B (1,2,4,5-) | Isomer C (1,2,3,5-) | Isomer D (1,2,3,4-) |
| ¹H NMR | 1 Ar-H, 2 Me signals | 1 Ar-H, 1 Me signal | 2 Ar-H, 4 Me signals | 2 Ar-H (doublets), 2 Me signals |
| ¹³C NMR | 10 total signals | 8 total signals | 14 total signals | 12 total signals |
| IR (C-H bend) | ~850-900 cm⁻¹ | ~850-900 cm⁻¹ | ~800-840 cm⁻¹ | ~800-840 cm⁻¹ |
| UV-Vis (λ_max) | Blue-shifted | Red-shifted | Red-shifted | Blue-shifted |
Recommended Analytical Workflow
The following diagram outlines a logical workflow for the unambiguous identification of an unknown isomer sample.
Caption: Figure 1. Recommended workflow for isomer identification.
Experimental Protocols
The following are generalized, self-validating protocols. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Set a spectral width of ~16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Set a spectral width of ~240 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire 1024 or more scans, as ¹³C is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp.
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS/MS) Protocol
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
-
Data Acquisition (MS1): Infuse the sample into the electrospray ionization (ESI) source. Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Data Acquisition (MS/MS):
-
Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).
-
Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
-
-
Data Analysis: Compare the fragmentation patterns of the different isomers, paying close attention to the relative intensities of the major fragment ions.
Molecular Symmetry and NMR Signals
The relationship between a molecule's symmetry and the number of signals observed in its NMR spectrum is a fundamental principle of structural elucidation. Higher symmetry leads to fewer signals as more nuclei become chemically equivalent.
Caption: Figure 2. Logic diagram of symmetry's effect on NMR.
Conclusion
While each spectroscopic technique provides valuable data, a multi-faceted approach ensures the highest degree of confidence in structural assignment. For the 4-(tetramethylphenyl)-4-oxobutyric acid isomers, NMR spectroscopy stands out as the definitive and primary tool for differentiation , owing to its direct correlation of signal number with molecular symmetry. IR and UV-Vis spectroscopy serve as excellent, rapid, and cost-effective secondary methods to corroborate the NMR findings, providing specific information on functional groups and electronic effects. Mass spectrometry, particularly with MS/MS capabilities, offers crucial confirmation, especially when reference standards are available for direct comparison. By integrating these techniques according to the proposed workflow, researchers can confidently and efficiently elucidate the precise structure of their target compounds, a critical step in advancing scientific discovery and development.
References
-
PubChem. (n.d.). 1,2,3,5-Tetramethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN106008596A - Preparation method of 4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid as glufosinate intermediate.
-
SpectraBase. (n.d.). 2',3',5',6'-Tetramethylacetophenone. Wiley-VCH GmbH. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetramethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Benzene and its derivatives. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Iowa State University. (n.d.). The ultraviolet absorption spectra of some substituted acetophenones. Retrieved from [Link]
-
ResearchGate. (2025). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]
-
Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Retrieved from [Link]
-
ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]
-
Chegg. (2018). Solved B1. There are three possible isomers of tetramethylbenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,3,5-tetramethyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
Science.gov. (n.d.). aromatic positional isomers: Topics. Retrieved from [Link]
-
Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylthio-2-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2025). Proton NMR Spectra of Acetophenone || No. Of Signals || Intensity Ratio || B.Sc And M.Sc Students. Retrieved from [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]
Sources
- 1. KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. academics.nat.tum.de [academics.nat.tum.de]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. memorial.scholaris.ca [memorial.scholaris.ca]
- 13. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to the Biological Activity Screening of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid Derivatives
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is a paramount endeavor. Among these, derivatives of 4-oxo-4-phenylbutyric acid have garnered interest for their diverse biological activities. This guide provides a comprehensive framework for the biological activity screening of a specific subclass: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid derivatives. The substitution with a tetramethylphenyl (durene) moiety presents an intriguing structural modification that warrants a thorough investigation of its influence on anti-inflammatory, antimicrobial, and cytotoxic properties.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a strategic and logical approach to screening, grounded in established scientific principles. We will delve into the rationale behind experimental choices, provide detailed methodologies for key assays, and present a comparative analysis with established therapeutic agents.
Unveiling the Therapeutic Potential: A Triad of Biological Activities
The core structure of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid suggests potential interactions with biological targets implicated in inflammation, microbial growth, and cell proliferation. Our screening strategy will therefore focus on these three key areas:
-
Anti-inflammatory Activity: The presence of the aryl ketone moiety is a common feature in many anti-inflammatory agents. We will investigate the potential of these derivatives to inhibit key enzymes in the inflammatory cascade.
-
Antimicrobial Activity: Various derivatives of 4-oxobutanoic acid have demonstrated antimicrobial properties.[1] The lipophilic nature of the tetramethylphenyl group could enhance membrane interaction and, consequently, antimicrobial efficacy.
-
Cytotoxicity: As with any novel chemical entity intended for therapeutic use, a thorough evaluation of its cytotoxic profile is essential to determine its safety and potential as an anti-cancer agent.
Comparative Benchmarking: Setting the Standard
To contextualize the biological activity of our target derivatives, we will employ a comparative approach using well-established drugs as benchmarks. This allows for a clear assessment of the potency and potential of these novel compounds.
| Biological Activity | Standard Comparator | Rationale |
| Anti-inflammatory | Ibuprofen | A widely used nonsteroidal anti-inflammatory drug (NSAID) with a known mechanism of action (COX enzyme inhibition). |
| Antimicrobial | Ciprofloxacin | A broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2][3] |
| Cytotoxicity | Doxorubicin | A potent and widely used chemotherapeutic agent for treating various cancers.[4][5] |
Experimental Design: A Step-by-Step Approach to Screening
The following sections outline the detailed experimental protocols for evaluating the anti-inflammatory, antimicrobial, and cytotoxic activities of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid derivatives.
Workflow for Biological Activity Screening
Caption: A streamlined workflow for the synthesis, screening, and identification of lead compounds.
Part 1: Anti-inflammatory Activity Assessment
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation.[6] We will therefore assess the in vitro inhibitory activity of the test compounds against COX-1 and COX-2.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the peroxidase activity of COX enzymes.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). Prepare stock solutions of the test compounds and the standard drug, Ibuprofen, in a suitable solvent (e.g., DMSO).
-
Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions. Prepare a solution of arachidonic acid (the substrate) in ethanol.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds or Ibuprofen to the wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and Ibuprofen. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Comparative Data: Anti-inflammatory Activity (IC50, µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | Experimental Data | Experimental Data | Calculated Data |
| Derivative 2 | Experimental Data | Experimental Data | Calculated Data |
| Ibuprofen | ~13[7] | ~370[7] | ~0.035 |
Note: The IC50 values for Ibuprofen can vary depending on the assay conditions.[8][9]
Part 2: Antimicrobial Activity Screening
The initial screening for antimicrobial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against representative Gram-positive and Gram-negative bacteria.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Protocol:
-
Bacterial Strains and Media: Use standard strains of Staphylococcus aureus (ATCC 29213) as the Gram-positive representative and Escherichia coli (ATCC 25922) as the Gram-negative representative. Prepare Mueller-Hinton Broth (MHB) as the growth medium.
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and Ciprofloxacin in MHB.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Data: Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | Experimental Data | Experimental Data |
| Derivative 2 | Experimental Data | Experimental Data |
| Ciprofloxacin | ~0.6[11] | ~0.013 - 0.08[11] |
Note: MIC values for Ciprofloxacin can vary depending on the specific bacterial strain and testing conditions.[12]
Part 3: Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Culture: Culture a human cancer cell line, such as HeLa (cervical cancer), in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.
Comparative Data: Cytotoxicity (IC50, µM)
| Compound | HeLa Cell Line IC50 (µM) |
| Derivative 1 | Experimental Data |
| Derivative 2 | Experimental Data |
| Doxorubicin | ~0.2 - 1.91[4][14] |
Note: The IC50 of Doxorubicin on HeLa cells can vary significantly depending on the exposure time and specific assay conditions.[5][15][16]
Mechanistic Insights and Future Directions
While this guide provides a robust framework for the initial screening of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid derivatives, it is important to consider the potential mechanisms of action that may be elucidated through these assays.
Potential Anti-inflammatory Signaling Pathway
Caption: Inhibition of the COX pathway by the test compound can reduce prostaglandin synthesis and inflammation.
Further studies could involve more specific assays to pinpoint the exact molecular targets. For instance, if a compound shows significant anti-inflammatory activity, subsequent studies could investigate its effects on other inflammatory mediators or signaling pathways, such as the lipoxygenase (LOX) pathway.[17] Similarly, for compounds with promising antimicrobial or cytotoxic activity, mechanism-of-action studies would be the next logical step to understand how they exert their effects.
Conclusion
This guide provides a comprehensive and scientifically rigorous approach to the biological activity screening of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid derivatives. By employing standardized protocols and comparing the results with established drugs, researchers can effectively evaluate the therapeutic potential of these novel compounds. The detailed methodologies and comparative data tables presented herein are intended to serve as a valuable resource for scientists in the field of drug discovery, facilitating the identification of new lead compounds for the development of future therapeutics. It is imperative to note that while this guide provides a framework based on the activities of structurally related compounds, the actual biological profile of the target derivatives must be determined through the execution of these experimental protocols.
References
- Ravichandran, V., et al. (2011). Synthesis and antimicrobial activity of Schiff and Mannich bases of isatin and its derivatives with 2,4-dinitrophenyl hydrazine. International Journal of ChemTech Research, 3(2), 798-805.
- Li, X., et al. (2014). Co-delivery of doxorubicin and verapamil by a pH-sensitive nanocarrier for overcoming multidrug resistance in cancer. Journal of Pharmaceutical Sciences, 103(10), 3127-3138.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new 4-oxo-4-phenylbutanoic acid derivatives. Archiv der Pharmazie, 345(10), 820-828.
- Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.
- Smith, W. L., et al. (2011). The eicosanoids: cyclooxygenase, lipoxygenase, and epoxygenase pathways. In Biochemistry of Lipids, Lipoproteins and Membranes (5th ed.). Elsevier.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755.
- Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440-446.
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331-342.
- Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Tacar, O., et al. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of Pharmacy and Pharmacology, 65(2), 157-170.
- Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods, 94(1-2), 57-63.
- Laneuville, O., et al. (1994). Differential inhibition of human prostaglandin endoperoxide H synthases-1 and -2 by nonsteroidal anti-inflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 271(2), 927-934.
- EUCAST. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. European Committee on Antimicrobial Susceptibility Testing.
- Campa-Cordova, A. I., et al. (2022).
-
O'Malley, J., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[18]-modified iron-oxide nanoparticles. Chemical Communications, 53(40), 5567-5570.
- Zha, C., et al. (2019). GC-MS profiling and antibacterial activity of Ziziphus mauritiana leaf extracts. Journal of Pharmacognosy and Phytochemistry, 8(3), 3245-3250.
-
bioMérieux. (2022). Antimicrobial Susceptibility Testing. Available at: [Link]
- Patel, R. V., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6436-6441.
- Martel-Pelletier, J., et al. (2003). Cyclooxygenase-2 and prostaglandins in articular tissues.
- Rakholiya, K. D., & Dodiya, D. K. (2014). Synthesis and anti-inflammatory activity of some 2-(4-isobutylphenyl)propanoic acid derivatives. Journal of Saudi Chemical Society, 18(5), 587-594.
- Al-Otaibi, W. A., et al. (2023). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal, 16(4).
- Patel, P. B., et al. (2010). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. European Journal of Medicinal Chemistry, 45(10), 4599-4604.
- StatPearls. (2023). COX Inhibitors.
- Al-Sheddi, E. S., et al. (2022). Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. Molecules, 27(7), 2133.
- Grybaite, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Marcusson, L. L., et al. (2005). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 55(6), 938-943.
Sources
- 1. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. Effect of Ciprofloxacin-Loaded Niosomes on Escherichia coli and Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 16. jddtonline.info [jddtonline.info]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid and its Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the landscape of pharmaceutical research, derivatives of 4-oxo-butyric acid featuring bulky aromatic substituents, such as the 2,3,5,6-tetramethylphenyl (durene) moiety, are of significant interest due to their potential as scaffolds in drug discovery. The steric hindrance and electronic properties imparted by the tetramethyl-substituted phenyl ring can profoundly influence molecular interactions and metabolic stability. Consequently, rigorous structural elucidation is not merely a procedural step but a critical prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of lead candidates.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural confirmation of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid and its derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offers field-proven insights, and presents supporting data to empower researchers in their analytical endeavors.
The Synthetic Gateway: Friedel-Crafts Acylation
The most logical and widely employed synthetic route to 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of durene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), proceeds by the formation of an acylium ion from succinic anhydride, which then attacks the electron-rich durene ring. The high degree of methylation on the aromatic ring activates it towards electrophilic attack, making this a feasible transformation.[3]
Caption: Synthetic pathway to the target compound via Friedel-Crafts acylation.
Given this synthetic route, a number of isomeric byproducts or starting materials could potentially contaminate the final product. This underscores the necessity for a multi-faceted analytical approach to confirm the desired structure unequivocally.
A Comparative Analysis of Spectroscopic and Crystallographic Techniques
| Technique | Information Provided | Strengths for this Molecule | Potential Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling) | - Clear distinction between aromatic and aliphatic protons.- Provides information on substitution patterns. | - Signal overlap in the methyl region is possible.- Carboxylic acid proton can be broad and its position variable. |
| ¹³C NMR | Carbon skeleton, functional groups | - Unambiguous identification of carbonyl and carboxyl carbons.- Confirms the number of unique carbon environments. | - Quaternary carbons can have low signal intensity. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | - Confirms the molecular formula.- Characteristic fragmentation aids in structural elucidation. | - Isomeric compounds may show similar fragmentation. |
| Infrared (IR) Spectroscopy | Functional groups | - Strong, characteristic absorptions for C=O (ketone and acid) and O-H (acid). | - Provides limited information on the overall carbon skeleton. |
| X-ray Crystallography | Absolute 3D structure | - Unambiguous determination of atom connectivity and stereochemistry. | - Requires a suitable single crystal, which can be challenging to obtain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Landscape
A proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. For 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, we can predict the following key signals:
-
Aromatic Region: Due to the symmetry of the durene moiety, the two aromatic protons are chemically equivalent and will appear as a single peak (singlet). Its chemical shift will be downfield due to the deshielding effect of the aromatic ring.
-
Aliphatic Chain: The butyric acid chain will exhibit two methylene groups. The protons on the carbon adjacent to the carbonyl group (α-protons) will be more deshielded than the protons on the carbon adjacent to the carboxylic acid (β-protons). These will likely appear as two distinct triplets, assuming coupling to each other.
-
Methyl Groups: The four methyl groups on the durene ring will likely appear as one or two singlets in the upfield region of the spectrum. Minor differences in their chemical environment might lead to some peak broadening or splitting.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). Its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For the title compound, we expect to see distinct signals for:
-
Carbonyl and Carboxyl Carbons: These will be the most downfield signals, with the ketone carbonyl typically appearing at a lower field than the carboxylic acid carbonyl.
-
Aromatic Carbons: The durene ring will show a set of signals in the aromatic region. Due to symmetry, fewer signals than the total number of aromatic carbons will be observed.
-
Aliphatic Carbons: The two methylene carbons of the butyric acid chain will have distinct chemical shifts.
-
Methyl Carbons: The methyl carbons of the durene moiety will appear in the upfield region of the spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: several hundred to thousands of scans may be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (to establish H-H correlations in the butyric acid chain) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons).
-
Caption: A typical workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
For 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid (Molecular Formula: C₁₄H₁₈O₃, Molecular Weight: 234.29 g/mol ), a high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 234. Key fragmentation pathways would likely involve:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to a fragment corresponding to the tetramethylbenzoyl cation.
-
McLafferty Rearrangement: A characteristic fragmentation of ketones and carboxylic acids containing a γ-hydrogen, which is present in the butyric acid chain.
-
Loss of water and CO: Common fragmentation patterns for carboxylic acids.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI, or after separation by GC or LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight with minimal fragmentation.
-
Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight. For HRMS, use a high-resolution analyzer such as a TOF or Orbitrap.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule. For the title compound, the IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and hydroxyl groups.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring will slightly lower this frequency compared to a simple aliphatic ketone.
-
C=O Stretch (Carboxylic Acid): Another strong absorption, typically around 1700-1725 cm⁻¹. This may overlap with the ketone stretch, resulting in a broad or complex carbonyl absorption region.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds will be observed around 2850-3100 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a Nujol mull, or as a thin film on a salt plate. For solution-phase IR, use a suitable solvent and cell.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
X-ray Crystallography: The Definitive Answer
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard. This technique provides the precise spatial arrangement of all atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry.
While NMR and MS can provide strong evidence for the structure, X-ray crystallography can definitively distinguish between isomers that may be difficult to differentiate by other means. The main challenge of this technique is the need to grow a single crystal of sufficient size and quality.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This often requires screening various conditions (solvents, temperature, concentration).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.
Conclusion: A Holistic and Self-Validating Approach
The structural confirmation of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid and its derivatives is a critical step in their development for potential applications. While each of the discussed techniques provides valuable information, a truly robust and trustworthy confirmation relies on their synergistic use. A typical and recommended workflow would involve:
-
Initial confirmation of the molecular weight and formula by Mass Spectrometry .
-
Identification of key functional groups using Infrared Spectroscopy .
-
Detailed structural elucidation of the carbon-hydrogen framework and connectivity using ¹H and ¹³C NMR Spectroscopy .
-
In cases of ambiguity or the need for absolute structural proof, X-ray Crystallography provides the definitive answer.
By employing this multi-technique approach, researchers can be confident in the structural integrity of their compounds, laying a solid foundation for further research and development.
References
- 4-(4-Methylphenyl)-4-oxobutanoic acid. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]-4-oxobutanoic_acid)
- 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. Accessed January 23, 2026. [Link]
- 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. PubChem. Accessed January 23, 2026. [Link]
- 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem. Accessed January 23, 2026. [Link]
- 4-(Methylthio)-2-oxobutyric acid. PubChem. Accessed January 23, 2026. [Link]
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Accessed January 23, 2026. [Link]
- Friedel–Crafts reaction. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]
- Ketones. OpenOChem Learn. Accessed January 23, 2026. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 23, 2026. [Link]/06%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/6.07%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
- FTIR spectra of butyric acid, HDES of M:TOPO (2:1), and an organic... ResearchGate. Accessed January 23, 2026. [Link]
- (PDF) FTIR Spectroscopy Analysis of Butanoic Acid. ResearchGate. Accessed January 23, 2026. [Link]
- Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. Accessed January 23, 2026. [Link]
- Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Accessed January 23, 2026. [Link]/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones)
- CH 336: Ketone Spectroscopy. Oregon State University. Accessed January 23, 2026. [Link]
- Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Accessed January 23, 2026. [Link]
- Spectroscopy of Aldehydes and Ketones. Fiveable. Accessed January 23, 2026. [Link]
- Mechanochemical Friedel–Crafts acylations. Beilstein Journals. Accessed January 23, 2026. [Link]
- Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. Published February 5, 2013. Accessed January 23, 2026. [Link]
- 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. PubChem. Accessed January 23, 2026. [Link]
- 4-Chloro-4-oxobutanoic acid. PubChem. Accessed January 23, 2026. [Link]
- 4 4 Ethoxyphenyl 4 oxobutanoic acid. mzCloud. Accessed January 23, 2026. [Link]
- Preparation method of 4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid as glufosinate intermediate.
- X-ray crystallography. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, from initial handling to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established environmental health and safety (EHS) principles and regulatory standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid should always be the primary source of information, we can infer its likely hazard profile from structurally similar carboxylic acids.
Analogous compounds consistently exhibit the following GHS (Globally Harmonized System) classifications.[1][2][3] It is prudent to handle 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid as if it possesses these hazards.
| Hazard Class | GHS Hazard Code | Description | Rationale and Implication for Disposal |
| Skin Irritation | H315 | Causes skin irritation. | Prevents direct skin contact. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation. | Mandates the use of chemical safety goggles. Any spill poses a significant risk to vision. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Requires handling in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols. |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] | Prohibits disposal via sanitary sewer systems to prevent contamination of waterways and aquatic life.[4] |
Based on these characteristics, this compound must be treated as a hazardous waste.[5][6] Disposal via standard trash or sink drains is strictly prohibited.[5][7]
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is non-negotiable when handling chemical waste. The causality is clear: effective PPE and engineering controls are the primary barriers preventing chemical exposure.
-
Engineering Controls : All handling and preparation for disposal of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, particularly if in powdered form, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8]
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9]
-
Skin Protection : Use nitrile or neoprene gloves.[8] A lab coat is mandatory to protect against skin contact.[9]
-
Emergency Equipment : Ensure an eyewash station and safety shower are accessible and unobstructed, ideally within a 10-second travel distance.[8][9]
Waste Segregation and Containerization Protocol
The principle of waste segregation is rooted in preventing dangerous chemical reactions within a waste container.[7][10] As a carboxylic acid, 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is incompatible with bases and strong oxidizing agents.[9][11]
Step-by-Step Containerization Procedure:
-
Select an Appropriate Container :
-
Use a high-density polyethylene (HDPE) or glass container that is clean, in good condition, and has a secure, leak-proof screw-top cap.[12][13][14]
-
Causality : Do not use metal containers. Carboxylic acids can corrode metals over time, leading to container failure and a chemical spill.[10][14] The container must be compatible with the waste it will hold.[12][15]
-
-
Label the Container Before Use :
-
Designate a Satellite Accumulation Area (SAA) :
-
The waste container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel.[6][13][16]
-
Store the container within a secondary containment bin or tray to contain any potential leaks.[15][16]
-
Trustworthiness : This practice is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that waste is managed safely from the moment it is generated.[14]
-
The Disposal Workflow: From Benchtop to Pickup
This protocol ensures a compliant and safe transfer of waste from active use to final disposal.
Protocol for Disposing of Solid Waste and Contaminated Materials:
-
Transfer Solid Waste : Carefully transfer the solid 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid into the pre-labeled hazardous waste container. Use a dedicated spatula or scoop.
-
Dispose of Contaminated Labware :
-
Disposable items (e.g., weigh boats, gloves, contaminated paper towels) must be placed in the same designated hazardous waste container.
-
Rinse non-disposable glassware (e.g., beakers, flasks) with a suitable solvent (such as ethanol or acetone) in a fume hood. The resulting solvent rinse is now considered hazardous waste and must be collected in a separate, clearly labeled "Halogenated" or "Non-Halogenated" organic solvent waste container, as appropriate for your institution's waste streams.
-
-
Secure the Container : Keep the waste container securely closed at all times, except when adding waste.[5][6] This prevents the release of vapors and protects against spills.
-
Do Not Overfill : Leave at least 10% of headspace in the container (fill to no more than 90% capacity) to allow for vapor expansion.[13][14]
-
Request Pickup : Once the container is full, or if you are discontinuing work with this chemical, submit a chemical waste disposal request through your institution's Environmental Health & Safety (EHS) department.[12] Do not move the container from the SAA; trained EHS personnel will collect it.[13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making compliant disposal decisions.
Caption: Decision workflow for proper segregation and disposal of waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental impact.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate : Secure the area to prevent unauthorized entry.
-
Consult SDS and EHS : If the spill is minor and you are trained to handle it, consult the SDS for specific cleanup instructions. For any significant spill, contact your institution's EHS department immediately.
-
Cleanup :
-
Wear the appropriate PPE as described in Section 2.
-
For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into your designated hazardous waste container.
-
For a liquid solution spill, absorb with a chemical spill kit absorbent.
-
All materials used for cleanup are considered hazardous waste and must be disposed of in the labeled container.[5]
-
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
-
Environmental Health & Safety (EHS), The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual - Hazardous Waste. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-phenylbutyric acid. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Helsel, R. W. (1977). Removing Carboxylic Acids From Aqueous Wastes. Chemical Engineering Progress.
-
Maine Center for Disease Control and Prevention. (2015). 2015 Triennial Update Chemical-Specific Inclusion Criteria Appendix I. Retrieved from [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Kumar, S., et al. (2010). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Journal of Applied Sciences.
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 4-(Methylthio)-2-oxobutyric acid. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. fishersci.com [fishersci.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 16. Chemical Waste – EHS [ehs.mit.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a foundation of trust in your critical work.
I. The First Line of Defense: Selecting Your Personal Protective Equipment
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended to be performed in a chemical fume hood. If not feasible, a dust mask or N95 respirator should be considered. |
| Dissolving in Solvents | Chemical splash goggles | Nitrile gloves (consider solvent compatibility) | Lab coat | Chemical fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile gloves (consider solvent and reagent compatibility) | Lab coat and a chemical-resistant apron | Chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile or other chemically resistant gloves | Lab coat and a chemical-resistant apron | Chemical fume hood |
The Rationale Behind Our Recommendations:
-
Eye and Face Protection: The potential for this compound to cause serious eye irritation necessitates robust eye protection.[2][5] Safety glasses with side shields provide a baseline level of protection for low-risk activities.[6] However, when handling liquids or performing tasks with a higher splash potential, chemical splash goggles are essential.[7] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Nitrile gloves offer good protection against a range of chemicals and are a suitable choice for handling this compound.[7][8] It is crucial to check the compatibility of the gloves with any solvents being used. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Body Protection: A standard lab coat is required to protect street clothing from contamination.[6] For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Due to the irritant nature of similar compounds, it is strongly recommended to handle 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid in a certified chemical fume hood to minimize the risk of inhalation.[2][5]
II. A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk and ensuring the integrity of your research.
A. Preparation and Weighing:
-
Work Area Preparation: Ensure your workspace, preferably within a chemical fume hood, is clean and uncluttered.
-
PPE Donning: Put on your lab coat, safety glasses, and nitrile gloves.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust. If any material is spilled, clean it up immediately following the spill cleanup procedure outlined below.
B. Dissolution and Reaction:
-
Solvent Addition: In a chemical fume hood, add the solvent to the vessel containing the compound. Be mindful of any potential exothermic reactions.
-
Initiating the Reaction: If the compound is being used in a reaction, add other reagents slowly and in a controlled manner.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
III. Visualizing Your Safety Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]
- 5. chemos.de [chemos.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. quicktest.co.uk [quicktest.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

